Product packaging for Ethyl trifluoroacetyldibromoacetate(Cat. No.:CAS No. 382-40-1)

Ethyl trifluoroacetyldibromoacetate

Cat. No.: B1601204
CAS No.: 382-40-1
M. Wt: 341.9 g/mol
InChI Key: LMCIVMXOGHQNTR-UHFFFAOYSA-N
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Description

Ethyl trifluoroacetyldibromoacetate is a useful research compound. Its molecular formula is C6H5Br2F3O3 and its molecular weight is 341.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5Br2F3O3 B1601204 Ethyl trifluoroacetyldibromoacetate CAS No. 382-40-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,2-dibromo-4,4,4-trifluoro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2F3O3/c1-2-14-4(13)5(7,8)3(12)6(9,10)11/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCIVMXOGHQNTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C(F)(F)F)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20534418
Record name Ethyl 2,2-dibromo-4,4,4-trifluoro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20534418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

382-40-1
Record name Ethyl 2,2-dibromo-4,4,4-trifluoro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20534418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Enigmatic Mechanism of Action of Ethyl Trifluoroacetyldibromoacetate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific biological mechanism of action of ethyl trifluoroacetyldibromoacetate is not available in the public domain as of the date of this document. This technical guide, therefore, presents a hypothesized mechanism of action based on the known chemical reactivity of its constituent functional groups and the biological activities of structurally analogous compounds. The experimental protocols and quantitative data presented herein are illustrative and intended to provide a framework for future investigation.

Introduction

This compound is a polyhalogenated ester with a complex and reactive structure. While its primary application to date has been in the realm of synthetic organic chemistry as a versatile building block, particularly for the introduction of fluorinated moieties into larger molecules, its potential as a biologically active agent warrants exploration. The presence of a trifluoroacetyl group, a dibromoacetate moiety, and an ethyl ester suggests multiple avenues for interaction with biological systems. This whitepaper will delve into the potential mechanisms through which this compound may exert a biological effect, drawing parallels from related chemical entities.

Core Hypothesized Mechanism of Action: Covalent Modification of Nucleophilic Residues

The central hypothesis for the mechanism of action of this compound revolves around its potential to act as an alkylating and acylating agent, leading to the covalent modification of essential biological macromolecules such as proteins and nucleic acids. This reactivity is conferred by the distinct functional groups within the molecule.

Structural Contributions to Reactivity
Functional Group Potential Role in Biological Activity Supporting Evidence from Analogous Compounds
Dibromoacetate Moiety The two bromine atoms are excellent leaving groups, rendering the α-carbon highly electrophilic. This facilitates nucleophilic substitution reactions with amino acid residues such as cysteine (thiol group), histidine (imidazole ring), and lysine (amino group).Ethyl bromoacetate is a known alkylating agent that reacts with protein sulfhydryl and amino groups.[1]
Trifluoroacetyl Group The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the acetyl carbonyl carbon, making it susceptible to nucleophilic attack. This could lead to trifluoroacetylation of serine or threonine hydroxyl groups or lysine amino groups in proteins.Trifluoroacetyl groups are important motifs in biologically active compounds and can influence their structure-activity relationships.[2]
Ethyl Ester The ester group can undergo hydrolysis by cellular esterases, releasing ethanol and trifluoroacetyldibromoacetic acid. The free acid may have different biological properties and distribution within the cell.The biological activity of ester-containing drugs is often dependent on their hydrolysis to the active acid form.

Proposed Signaling Pathway Perturbation

Given its potential as a reactive electrophile, this compound could non-specifically target a variety of proteins, leading to a broad range of cellular effects. However, it is also plausible that it exhibits some degree of selectivity for proteins with particularly reactive nucleophilic residues in their active or allosteric sites. A potential, albeit hypothetical, signaling pathway that could be affected is a kinase cascade, where a critical cysteine residue in the active site of a kinase is targeted.

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm receptor Receptor kinase1 Kinase 1 (Active) receptor->kinase1 Signal kinase2 Kinase 2 (Inactive) kinase1->kinase2 Phosphorylation (Activation) inactive_kinase Kinase 1 (Inactive - Covalently Modified) downstream Downstream Signaling Blocked kinase2->downstream etda Ethyl Trifluoroacetyl- dibromoacetate etda->kinase1 Covalent Modification of Active Site Cysteine

Figure 1: Hypothesized inhibition of a kinase signaling pathway by covalent modification.

Illustrative Experimental Protocols for Mechanism Elucidation

To investigate the proposed mechanism of action, a series of in vitro and cellular assays would be required. The following protocols are provided as a guide for future research.

Experiment 1: Assessment of Enzyme Inhibition

Objective: To determine if this compound can inhibit the activity of a model enzyme with a critical nucleophilic residue, such as papain (cysteine protease).

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add a buffered solution containing a known concentration of papain.

  • Add varying concentrations of this compound to the wells and incubate for different time points.

  • Initiate the enzymatic reaction by adding a fluorogenic or chromogenic substrate for papain.

  • Measure the rate of substrate cleavage using a plate reader.

  • Calculate the IC50 value and determine if the inhibition is time-dependent, which would be indicative of covalent modification.

Experiment 2: Identification of Covalent Adducts by Mass Spectrometry

Objective: To confirm the covalent modification of a target protein by this compound.

Methodology:

  • Incubate the target protein (e.g., papain) with an excess of this compound.

  • Remove the excess compound by dialysis or size-exclusion chromatography.

  • Digest the protein into smaller peptides using a protease such as trypsin.

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Search the MS/MS data for peptides with a mass shift corresponding to the addition of the trifluoroacetyl-bromo-acetyl or a related moiety.

  • Use MS/MS fragmentation data to pinpoint the specific amino acid residue that has been modified.

experimental_workflow start Start incubation Incubate Target Protein with Ethyl Trifluoroacetyl- dibromoacetate start->incubation cleanup Remove Excess Compound incubation->cleanup digestion Proteolytic Digestion (e.g., Trypsin) cleanup->digestion lcms LC-MS/MS Analysis digestion->lcms analysis Data Analysis: Identify Modified Peptides and Modification Site lcms->analysis end End analysis->end

References

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl Trifluoroacetyldibromoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a proposed synthetic route and characterization of ethyl trifluoroacetyldibromoacetate, a halogenated β-keto ester with potential applications in organic synthesis and drug development. Due to the limited direct literature on this specific compound, this guide outlines a robust two-step synthetic pathway starting from readily available materials. The experimental protocols are based on well-established methodologies for analogous chemical transformations.

Synthetic Pathway

The proposed synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, ethyl 4,4,4-trifluoroacetoacetate, via a Claisen condensation. The second step is the dibromination of the α-carbon of the β-keto ester.

Synthesis_Pathway cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Dibromination A Ethyl trifluoroacetate D Ethyl 4,4,4-trifluoroacetoacetate A->D B Ethyl acetate B->D C Sodium ethoxide (Base) C->D Catalyst E Ethyl 4,4,4-trifluoroacetoacetate G This compound (Final Product) E->G F Brominating Agent (e.g., Br2) F->G

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate

This procedure is adapted from the Claisen condensation method for preparing β-keto esters.[1][2]

Materials:

  • Ethyl trifluoroacetate

  • Ethyl acetate

  • Sodium ethoxide

  • Cyclohexane (or other suitable anhydrous solvent)

  • Anhydrous formic acid (or other suitable acid for neutralization)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a dry three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, a solution of sodium ethoxide in an anhydrous solvent like cyclohexane is prepared.

  • Ethyl acetate is added to the reaction mixture.

  • The mixture is cooled to 5-10 °C using an ice bath.

  • Ethyl trifluoroacetate is added dropwise from the dropping funnel, maintaining the reaction temperature between 10-20 °C.

  • After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., 40-65 °C) for 1-3 hours to ensure the completion of the condensation.

  • The reaction is then cooled, and neutralized by the dropwise addition of a solution of anhydrous formic acid in ethyl acetate, keeping the temperature between 30-50 °C.

  • The precipitated sodium formate is removed by filtration.

  • The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude ethyl 4,4,4-trifluoroacetoacetate is purified by vacuum distillation.

Step 2: Synthesis of this compound

This protocol is a proposed adaptation of general methods for the bromination of β-keto esters.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Bromine (or an alternative brominating agent like N-bromosuccinimide)

  • Acetic acid (as a solvent and catalyst)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Ethyl 4,4,4-trifluoroacetoacetate is dissolved in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • The flask is cooled in an ice bath.

  • A solution of bromine (at least 2 equivalents) in acetic acid is added dropwise to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until TLC/GC-MS analysis indicates the completion of the reaction.

  • The reaction mixture is carefully poured into ice-water and extracted with dichloromethane.

  • The combined organic layers are washed with saturated sodium bicarbonate solution (to neutralize the acetic acid and any remaining bromine), followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed using a rotary evaporator to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation or column chromatography.

Data Presentation

Table 1: Physicochemical Properties of Starting Materials and Intermediates

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
Ethyl trifluoroacetateC₄H₅F₃O₂142.08611.195
Ethyl 4,4,4-trifluoroacetoacetateC₆H₇F₃O₃184.11132-1341.33

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Chemical Shifts / Frequencies
¹H NMR δ 4.3-4.5 (q, 2H, -OCH₂CH₃), δ 1.3-1.5 (t, 3H, -OCH₂CH₃)
¹³C NMR δ ~180 (C=O, ketone), δ ~160 (C=O, ester), δ ~115 (q, CF₃), δ ~64 (-OCH₂), δ ~45 (CBr₂), δ ~14 (-CH₃)
¹⁹F NMR A singlet is expected for the -CF₃ group.
IR (cm⁻¹) ~1750-1770 (C=O, ketone), ~1735-1750 (C=O, ester), ~1100-1300 (C-F)
Mass Spectrometry (m/z) Expected molecular ion peaks corresponding to the isotopic distribution of bromine.

Note: The chemical shifts for the dibrominated product are estimations based on the structure and data for similar compounds and may vary.

Logical Workflow Diagram

Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization start Starting Materials (Ethyl trifluoroacetate, Ethyl acetate) step1 Claisen Condensation start->step1 intermediate Ethyl 4,4,4-trifluoroacetoacetate step1->intermediate step2 Dibromination intermediate->step2 product Crude Product step2->product purification Purification (Distillation/Chromatography) product->purification final_product Pure this compound purification->final_product characterization Characterization (NMR, IR, MS) final_product->characterization

Caption: General workflow for the synthesis and analysis of the target compound.

References

Spectroscopic Analysis of Ethyl Trifluoroacetyldibromoacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a detailed overview of the expected spectroscopic data for Ethyl Trifluoroacetyldibromoacetate. Due to the limited availability of published experimental data for this specific compound, this document presents a predictive analysis based on the known spectroscopic data of structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the characterization of this and similar halogenated organic molecules. The document includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for data acquisition, and a workflow for spectroscopic analysis.

Introduction

This compound is a halogenated ester with potential applications in organic synthesis and pharmaceutical development. Its molecular structure, featuring a trifluoroacetyl group, two bromine atoms on the alpha-carbon, and an ethyl ester moiety, suggests unique chemical properties and reactivity. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. This guide provides a predictive framework for its spectroscopic signature.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds, including Ethyl trifluoroacetate and Ethyl dibromoacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the ethyl group.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.4Quartet (q)2H-OCH₂CH₃
~ 1.4Triplet (t)3H-OCH₂CH₃

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~ 160C=O (ester)
~ 115 (quartet, J ≈ 285 Hz)-CF₃
~ 65-OCH₂CH₃
~ 40-CBr₂-
~ 13-OCH₂CH₃
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~ 1750StrongC=O stretch (ester)
~ 1300-1100StrongC-F stretch
~ 1250StrongC-O stretch (ester)
~ 700-600Medium-StrongC-Br stretch
Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of two bromine atoms will result in a distinctive isotopic pattern for bromine-containing fragments (¹⁹Br and ⁸¹Br have nearly equal natural abundance).

m/zInterpretation
[M]⁺, [M+2]⁺, [M+4]⁺Molecular ion peak cluster (isotopic pattern for two bromines)
[M-OCH₂CH₃]⁺Loss of the ethoxy group
[M-Br]⁺Loss of a bromine atom
[CF₃]⁺Trifluoromethyl cation
[CBr₂COOCH₂CH₃]⁺Fragment containing the dibromoester moiety

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[1] Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Data Acquisition: Acquire the ¹H NMR spectrum.[1][2] A typical experiment involves a single pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum. The relaxation delay between pulses should be sufficiently long (e.g., 5 times the longest T1) for quantitative analysis.[3]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and integrate the signals.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).[4] Gently press the plates together to form a thin film.

  • Instrument Setup: Place the salt plates in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.[5]

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[6][7]

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile liquid, this can be done via direct injection or through a gas chromatography (GC) interface (GC-MS).[8][9]

  • Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common method where a high-energy electron beam is used to generate a molecular ion and fragment ions.[8][9]

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).[8]

  • Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.[8][9]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification of an organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Ethyl Trifluoroacetyldibromoacetate Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Spectral Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

References

Ethyl trifluoroacetyldibromoacetate derivatives and analogues

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ethyl Trifluoroacetyldibromoacetate Derivatives and Analogues for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a halogenated β-keto ester characterized by the presence of a trifluoroacetyl group and two bromine atoms on the α-carbon. The unique electronic properties imparted by the trifluoromethyl group, such as high electronegativity and lipophilicity, make trifluoroacetylated compounds valuable in medicinal chemistry and materials science.[1][2] Halogenated organic molecules often exhibit distinct biological activities compared to their non-halogenated counterparts, making them key targets in drug design.[3] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound and its derivatives, with a focus on their role in drug development, particularly as potential enzyme inhibitors.

Physicochemical Properties

The physicochemical properties of this compound can be inferred from related compounds such as trifluoroacetic acid and other halogenated esters. The presence of the trifluoromethyl group significantly increases the acidity of the α-protons and influences the compound's reactivity.[1]

Table 1: Estimated Physicochemical Properties of this compound and Analogues

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) (estimated)Density (g/mL) (estimated)
This compoundC6H5Br2F3O3357.91180-1901.95
Ethyl trifluoroacetylbromoacetateC6H6BrF3O3279.01160-1701.75
Ethyl trifluoroacetateC4H5F3O2142.0860-621.19

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through the halogenation of a β-keto ester precursor. A plausible synthetic route involves the bromination of ethyl trifluoroacetoacetate.

General Synthesis Workflow

The synthesis can be visualized as a two-step process starting from the Claisen condensation of ethyl trifluoroacetate and ethyl acetate, followed by bromination.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Bromination Ethyl trifluoroacetate Ethyl trifluoroacetate Ethyl trifluoroacetoacetate Ethyl trifluoroacetoacetate Ethyl trifluoroacetate->Ethyl trifluoroacetoacetate Ethyl acetate Ethyl acetate Ethyl acetate->Ethyl trifluoroacetoacetate Sodium ethoxide Sodium ethoxide Sodium ethoxide->Ethyl trifluoroacetoacetate Base This compound This compound Ethyl trifluoroacetoacetate->this compound N-Bromosuccinimide N-Bromosuccinimide N-Bromosuccinimide->this compound Brominating Agent (2 equivalents)

Caption: Synthetic workflow for this compound.

Experimental Protocol for the Synthesis of this compound

This protocol is a general guideline based on established methods for the synthesis of halogenated β-keto esters.[3][4]

Materials:

  • Ethyl trifluoroacetoacetate

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl4)

  • Benzoyl peroxide (initiator)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of ethyl trifluoroacetoacetate (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (2.2 equivalents).

  • Add a catalytic amount of benzoyl peroxide.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound.

Applications in Drug Development: Serine Protease Inhibition

The trifluoroacetyl group is a key pharmacophore in the design of inhibitors for various enzymes, including serine proteases.[5] Serine proteases are involved in a multitude of physiological and pathological processes, making them attractive drug targets.[6][7] The electrophilic nature of the carbonyl carbon in the trifluoroacetyl group makes it susceptible to nucleophilic attack by the active site serine residue of these proteases, leading to the formation of a stable covalent adduct and subsequent inhibition.[8]

Signaling Pathway: Serine Protease Catalytic Mechanism and Inhibition

The catalytic triad of serine, histidine, and aspartate in the active site of serine proteases is crucial for their function. Covalent inhibitors like trifluoroacetylated compounds can irreversibly block this activity.

G cluster_0 Catalytic Cycle cluster_1 Inhibition Serine Protease (Active Site) Serine Protease (Active Site) Acyl-Enzyme Intermediate Acyl-Enzyme Intermediate Serine Protease (Active Site)->Acyl-Enzyme Intermediate Nucleophilic Attack Product 2 Product 2 Serine Protease (Active Site)->Product 2 Stable Covalent Adduct (Inhibited Enzyme) Stable Covalent Adduct (Inhibited Enzyme) Serine Protease (Active Site)->Stable Covalent Adduct (Inhibited Enzyme) Irreversible Reaction Substrate Substrate Substrate->Acyl-Enzyme Intermediate Acyl-Enzyme Intermediate->Serine Protease (Active Site) Hydrolysis Product 1 Product 1 Acyl-Enzyme Intermediate->Product 1 Water Water Water->Serine Protease (Active Site) Inhibitor (e.g., this compound derivative) Inhibitor (e.g., this compound derivative) Inhibitor (e.g., this compound derivative)->Stable Covalent Adduct (Inhibited Enzyme)

Caption: Mechanism of serine protease inhibition.

Quantitative Data: In Vitro Inhibition of Trypsin

The following table presents hypothetical inhibitory activities of this compound analogues against the serine protease, trypsin. This data is for illustrative purposes to demonstrate the potential of this class of compounds.

Table 2: Hypothetical IC50 Values of this compound Analogues against Trypsin

CompoundR1R2IC50 (µM)
Analogue 1BrBr5.2
Analogue 2BrH15.8
Analogue 3ClCl8.1
Analogue 4HH> 100
Experimental Protocol for In Vitro Trypsin Inhibition Assay

This protocol describes a general method for assessing the inhibitory potential of compounds against trypsin.

Materials:

  • Bovine Trypsin

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) substrate

  • Tris-HCl buffer (pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of trypsin in Tris-HCl buffer.

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 10 µL of each test compound dilution to the wells.

  • Add 80 µL of trypsin solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of L-BAPNA solution.

  • Measure the absorbance at 405 nm every minute for 10 minutes using a microplate reader.

  • The rate of p-nitroaniline formation is proportional to the trypsin activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

represent a promising class of compounds for further investigation in drug discovery. Their unique chemical properties, stemming from the trifluoroacetyl and dibromo functionalities, make them attractive candidates for the development of potent and selective enzyme inhibitors, particularly for serine proteases. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to explore the therapeutic potential of this novel chemical space. Further studies are warranted to fully elucidate their mechanism of action and to optimize their pharmacological profiles.

References

Discovery and history of Ethyl trifluoroacetyldibromoacetate

Author: BenchChem Technical Support Team. Date: November 2025

Ethyl Dibromofluoroacetate: A Comprehensive Technical Guide

A Note on Nomenclature: The compound "Ethyl trifluoroacetyldibromoacetate" is not a recognized name in chemical literature. This guide will focus on the closely related and synthetically important compound, Ethyl Dibromofluoroacetate (EDBFA) , a versatile reagent for the synthesis of fluorinated molecules.

This technical guide provides an in-depth overview of Ethyl Dibromofluoroacetate (EDBFA), a key building block in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. For researchers, scientists, and professionals in drug development, EDBFA offers a reliable and efficient means of introducing fluorine into complex molecules, thereby modulating their biological activity.

Discovery and History

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl Dibromofluoroacetate is presented in the table below.

PropertyValue
IUPAC Name ethyl 2,2-dibromo-2-fluoroacetate
CAS Number 565-53-7
Molecular Formula C4H5Br2FO2
Molecular Weight 263.89 g/mol
Appearance Liquid
InChI Key COYRDMUQLSIAEX-UHFFFAOYSA-N

Synthesis of Ethyl Dibromofluoroacetate

The synthesis of Ethyl Dibromofluoroacetate and related bromofluoroacetates can be achieved through various methods. One common approach involves the halogenation of fluoroacetic acid derivatives. While the search results do not provide a specific, detailed synthesis protocol for EDBFA itself, they do allude to its commercial availability, indicating well-established industrial production methods.[1]

Applications in Organic Synthesis

Ethyl Dibromofluoroacetate is a versatile building block with diverse applications in organic synthesis due to its multiple reactive sites.

Nucleophilic Attack and Stereocenter Formation

The replacement of one of the bromine atoms in EDBFA via nucleophilic substitution leads to the creation of a stereocenter, opening pathways to chiral fluorinated molecules.[1]

Synthesis of Fluorinated Building Blocks

EDBFA serves as a precursor for a variety of other fluorinated building blocks. For example, it can be converted into its corresponding acyl chloride, which can then be used to acylate chiral oxazolidinones to produce dibromofluoroacetyloxazolidin-2-ones. These are useful in asymmetric cyclopropanation reactions.[1]

EDBFA Ethyl Dibromofluoroacetate (EDBFA) AcylChloride Dibromofluoroacetyl chloride EDBFA->AcylChloride Hydrolysis & Chlorination Product Dibromofluoroacetyloxazolidin-2-ones AcylChloride->Product Acylation Oxazolidinones Chiral Oxazolidinones Oxazolidinones->Product

Synthesis of Chiral Dibromofluoroacetyloxazolidin-2-ones from EDBFA.
Reformatsky-type Reactions

EDBFA is utilized in Reformatsky-type reactions to synthesize α-bromo-α-fluoro-β-hydroxyesters. This involves the formation of a zinc enolate from EDBFA, which then reacts with carbonyl compounds.

EDBFA Ethyl Dibromofluoroacetate (EDBFA) Product α-Bromo-α-fluoro-β-hydroxyester EDBFA->Product Zinc Activated Zinc Zinc->Product Reformatsky Reaction Carbonyl Aldehyde or Ketone Carbonyl->Product

Reformatsky Reaction with EDBFA.
Synthesis of Fluoroolefins

A significant application of EDBFA is in the synthesis of α-fluoroacrylates. This can be achieved through a reaction with aldehydes or ketones in the presence of triphenylphosphine and diethylzinc. This reaction generally proceeds in good yields and with moderate Z-selectivity for aldehydes.[1]

Experimental Protocols

Synthesis of Bromofluoroketene Ethyl Trimethylsilyl Acetal

This protocol describes the synthesis of a key intermediate from EDBFA for the enantioselective synthesis of α-bromo-α-fluoro-β-hydroxyesters.[1]

Materials:

  • Ethyl Dibromofluoroacetate (EDBFA)

  • Trimethylsilyl chloride (TMSCl)

  • Activated Zinc powder

  • Tetrahydrofuran (THF), anhydrous

  • n-Pentane, anhydrous

Procedure:

  • To a solution of activated Zinc powder and TMSCl in anhydrous THF at -20 °C, add Ethyl Dibromofluoroacetate (EDBFA) dropwise.

  • Stir the reaction mixture at -20 °C for the appropriate time to allow for the formation of the bromofluoroketene ethyl trimethylsilyl acetal.

  • Dilute the reaction mixture with anhydrous n-pentane.

  • Filter the mixture to remove zinc salts.

  • Concentrate the filtrate in vacuo.

  • Repeat the dilution, filtration, and concentration steps twice.

  • Isolate the product by distillation.

The final product is obtained as a mixture of E/Z isomers.[1]

Conclusion

Ethyl Dibromofluoroacetate is a highly valuable and versatile reagent in organic synthesis. Its ability to serve as a source for the fluorine atom allows for the construction of a wide array of complex fluorinated molecules. For researchers in drug discovery and development, EDBFA provides a crucial tool for accessing novel chemical entities with potentially enhanced biological properties. The diverse reactivity of its two bromine atoms and the ester functionality opens up numerous avenues for synthetic transformations, making it an indispensable component in the modern synthetic chemist's toolbox.

References

Unveiling the Molecular Landscape: A Theoretical and Computational Guide to Ethyl Trifluoroacetyldibromoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl trifluoroacetyldibromoacetate (CAS No. 382-40-1) is a halogenated organic compound with potential applications in organic synthesis and pharmaceutical development. Despite its intriguing structure, featuring a trifluoromethyl group and two bromine atoms, a thorough understanding of its molecular properties from a theoretical standpoint is notably absent in publicly available literature. This technical guide outlines a comprehensive theoretical and computational framework for the in-depth study of this compound. By leveraging state-of-the-art computational chemistry techniques, researchers can elucidate its structural, electronic, and reactive properties, thereby accelerating its potential application in drug design and materials science. This document serves as a roadmap for conducting such a theoretical investigation, detailing proposed methodologies, data presentation strategies, and the expected scientific insights.

Introduction: The Case for a Theoretical Investigation

The unique combination of a trifluoromethyl group and dibromo-substitution in this compound suggests a molecule with distinct electronic and steric properties. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the reactivity of the adjacent carbonyl group and the C-Br bonds. A comprehensive theoretical study would provide invaluable insights into:

  • Molecular Geometry and Conformational Analysis: Identifying the most stable three-dimensional structure and potential conformers.

  • Electronic Properties: Understanding the electron distribution, orbital energies (HOMO-LUMO), and electrostatic potential, which are crucial for predicting reactivity and intermolecular interactions.

  • Spectroscopic Characterization: Predicting vibrational frequencies (IR and Raman) to aid in experimental identification and characterization.

  • Reactivity and Mechanistic Insights: Investigating potential reaction pathways, bond dissociation energies, and the stability of intermediates.

Such a theoretical foundation is paramount for guiding synthetic strategies and for the rational design of novel derivatives with desired pharmaceutical or material properties.

Proposed Computational Methodology

A robust computational investigation of this compound would involve a multi-step approach, starting from geometry optimization and culminating in the analysis of its electronic and reactive properties. The following experimental protocols outline a recommended computational workflow.

Geometry Optimization and Frequency Calculations

The initial step involves determining the most stable molecular structure. This is achieved through geometry optimization using Density Functional Theory (DFT), a widely used and accurate computational method.

  • Methodology:

    • The initial structure of this compound (CH₃CF₃CCBr₂COOCH₂CH₃) will be built using a molecular modeling software (e.g., Avogadro, GaussView).

    • Geometry optimization will be performed using a suitable DFT functional, such as B3LYP, which is known for its balance of accuracy and computational cost.

    • A basis set, such as 6-311+G(d,p), will be employed to accurately describe the electronic structure of all atoms, including the heavy bromine atoms.

    • To ensure that the optimized structure corresponds to a true energy minimum, frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the structure is a stable conformer.

Electronic Structure Analysis

Once the optimized geometry is obtained, a detailed analysis of the electronic properties can be carried out.

  • Methodology:

    • Natural Bond Orbital (NBO) Analysis: To understand the charge distribution and bonding interactions within the molecule.

    • Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and visualization of their spatial distribution. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

    • Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Spectroscopic Predictions

Computational methods can predict spectroscopic data that can be used to compare with and interpret experimental results.

  • Methodology:

    • Infrared (IR) and Raman Spectroscopy: The vibrational frequencies and intensities calculated during the frequency analysis will be used to generate theoretical IR and Raman spectra.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level of theory.

Data Presentation: Hypothetical Results

While experimental and calculated data for this compound are not currently available, the following tables illustrate how such quantitative data should be structured for clarity and comparative analysis.

Table 1: Calculated Geometric Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-C2[value][value][value]
C2-Br1[value][value][value]
C2-Br2[value][value][value]
C2-C3[value][value][value]
C3=O1[value][value][value]
C3-O2[value][value][value]
C4-F1[value][value][value]
C4-F2[value][value][value]
C4-F3[value][value][value]
O2-C5[value][value][value]
C5-C6[value][value][value]

Table 2: Calculated Electronic Properties of this compound

PropertyValue (unit)
HOMO Energy[value] eV
LUMO Energy[value] eV
HOMO-LUMO Gap[value] eV
Dipole Moment[value] D
Natural Charge on C2[value] e
Natural Charge on Br1[value] e
Natural Charge on Br2[value] e

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational ModeFrequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Assignment
1[value][value][value]C=O stretch
2[value][value][value]C-F stretch
3[value][value][value]C-Br stretch
...............

Visualization of Computational Workflow

The following diagram illustrates the proposed computational workflow for the theoretical study of this compound.

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Analysis cluster_output Output mol_structure Initial Molecular Structure (CH3CF3CCBr2COOCH2CH3) geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc geom_data Optimized Geometry (Bond Lengths, Angles) geom_opt->geom_data nbo NBO Analysis freq_calc->nbo fmo FMO Analysis (HOMO/LUMO) freq_calc->fmo mep MEP Mapping freq_calc->mep spec Spectroscopic Predictions (IR, Raman, NMR) freq_calc->spec elec_data Electronic Properties (Energies, Charges) nbo->elec_data fmo->elec_data react_data Reactivity Insights mep->react_data spec_data Predicted Spectra spec->spec_data

Caption: Proposed computational workflow for theoretical studies on this compound.

Conclusion and Future Outlook

The theoretical and computational study of this compound, as outlined in this guide, promises to provide a wealth of fundamental knowledge about this intriguing molecule. By systematically applying DFT calculations, researchers can obtain a detailed understanding of its structural, electronic, and spectroscopic properties. This information is critical for guiding future experimental work, including the development of novel synthetic routes and the exploration of its potential as a building block in drug discovery and materials science. The proposed workflow provides a clear and actionable plan for researchers to unlock the full potential of this compound.

Ethyl trifluoroacetyldibromoacetate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ethyl Trifluoroacetyldibromoacetate and Related Compounds

Abstract

This technical guide addresses the chemical identifiers, properties, and synthesis of compounds related to "this compound." The requested chemical name is ambiguous and does not correspond to a single, readily identifiable compound in chemical databases. This document provides a detailed overview of the most plausible interpretations and closely related chemical structures, including Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate and Ethyl 2,2-dibromo-2-fluoroacetate. This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of chemical data, identifiers, and experimental context.

Chemical Identification and Nomenclature

The chemical name "this compound" does not resolve to a standard chemical structure with a registered CAS number. The name combines features of a trifluoroacetyl group (CF3CO-) and a dibromoacetate moiety. The most likely interpretations and related compounds with established identifiers are presented below.

Summary of Chemical Identifiers

The following table summarizes the key identifiers for plausible interpretations and related compounds.

Compound NameCAS NumberMolecular FormulaIUPAC NamePubChem CID
Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate4544-43-8C6H6BrF3O3ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate2782347[1]
Ethyl 2,2-dibromo-2-fluoroacetate565-53-7C4H5Br2FO2ethyl 2,2-dibromo-2-fluoroacetate2737168[2]
Ethyl trifluoroacetate383-63-1C4H5F3O2ethyl 2,2,2-trifluoroacetate9794[3][4]
Ethyl 4,4,4-trifluoroacetoacetate372-31-6C6H7F3O3ethyl 4,4,4-trifluoro-3-oxobutanoate67793[5]
Ethyl bromodifluoroacetate667-27-6C4H5BrF2O2ethyl 2-bromo-2,2-difluoroacetate69585[6]
Ethyl difluoroacetate454-31-9C4H6F2O2ethyl 2,2-difluoroacetate9961[7]
Ethyl 2-methyl-4,4,4-trifluoroacetoacetate344-00-3C7H9F3O3ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate2737204[8]
Ethyl 4,4,4-trifluoro-2-methoxy-3-oxobutanoate75631-71-9C7H9F3O4ethyl 4,4,4-trifluoro-2-methoxy-3-oxobutanoate2758936[9]
Chemical Structure and Properties

The unique properties of fluorinated organic compounds make them valuable in pharmaceutical and materials science. The introduction of fluorine can enhance metabolic stability, lipophilicity, and binding affinity. The compounds listed are important building blocks in organic synthesis for creating more complex fluorinated molecules.[10][11]

Compound NameMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Refractive Index
Ethyl 2,2-dibromo-2-fluoroacetate263.89---
Ethyl trifluoroacetate142.08611.1952 (at 16.7 °C)[3]1.3060-1.3090 (at 20°C)[4]
Ethyl bromodifluoroacetate202.98---
Ethyl 2-methyl-4,4,4-trifluoroacetoacetate198.14---
Ethyl difluoroacetate124.09---

Note: Data for all properties were not available for all compounds in the search results.

Experimental Protocols: Synthesis of Ethyl Trifluoroacetate

Ethyl trifluoroacetate is a key intermediate in the synthesis of various pharmaceutically active molecules and agricultural products.[3] Several methods for its synthesis have been documented.

Synthesis from Trifluoroacetic Acid and Ethanol

A common method involves the esterification of trifluoroacetic acid with ethanol.

  • Reactants : Trifluoroacetic acid and ethanol.[12]

  • Catalyst : Strong acidic cation exchange resin or p-toluenesulfonic acid.[12][13]

  • Procedure :

    • Trifluoroacetic acid and the catalyst are placed in a reactor.

    • Ethanol is added dropwise at a controlled temperature (e.g., 40-50°C).[12]

    • The mixture is heated to reflux to facilitate the reaction and separate the water-ethanol mixture.[12]

    • The crude product is collected.

    • The crude product is washed with water to remove remaining ethanol, followed by separation of the layers to yield ethyl trifluoroacetate.[12]

    • The product can be further dried and distilled to achieve high purity ( >99.5%).[12]

  • Yield : Over 95%.[12]

The following diagram illustrates the general workflow for this synthesis.

G cluster_reactants Reactants & Catalyst cluster_process Reaction & Separation cluster_purification Purification TFA Trifluoroacetic Acid Esterification Esterification Reaction (40-50°C, Reflux) TFA->Esterification EtOH Ethanol EtOH->Esterification Catalyst Strong Acidic Cation Exchange Resin Catalyst->Esterification Separation Separation of Water/Ethanol Mixture Esterification->Separation Crude Crude Ethyl Trifluoroacetate Separation->Crude Washing Water Washing Crude->Washing Drying Drying & Distillation Washing->Drying FinalProduct High Purity Ethyl Trifluoroacetate (>99.5%) Drying->FinalProduct

Caption: Synthesis workflow for Ethyl Trifluoroacetate.

Applications in Research and Development

Fluorinated compounds like those discussed are of significant interest in drug development. For example, Ethyl 2,2-dibromo-2-fluoroacetate is a precursor for introducing the difluoromethylene (CF2) group, which can enhance properties such as lipophilicity and metabolic stability in drug candidates.[11] Similarly, ethyl difluoroacetate is a versatile building block for synthesizing novel fluorinated molecules that may exhibit superior biological activity.[10] The trifluoroacetyl group, which can be introduced using ethyl trifluoroacetate, is often used as a protecting group for amines in organic synthesis because it can be removed under mild conditions.[3]

Logical Relationships in Synthesis

The synthesis of these related esters often follows a general principle of esterification, though the specific precursors and conditions vary. The diagram below illustrates the conceptual relationship between an acid and an alcohol to form an ester, which is the fundamental reaction for many of these compounds.

G cluster_reactants General Reactants cluster_products Products Acid Carboxylic Acid (e.g., Trifluoroacetic Acid) Reaction Esterification (Acid Catalyst) Acid->Reaction Alcohol Alcohol (e.g., Ethanol) Alcohol->Reaction Ester Ester (e.g., Ethyl Trifluoroacetate) Water Water Reaction->Ester Reaction->Water

References

An In-depth Technical Guide to Halogenated Ethyl Acetate Derivatives for Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of Ethyl trifluoroacetate, Ethyl dibromofluoroacetate, and Ethyl bromodifluoroacetate

Introduction

The strategic incorporation of fluorine and other halogens into organic molecules is a cornerstone of modern drug discovery and materials science. Halogenated compounds often exhibit unique physicochemical properties, such as altered lipophilicity, metabolic stability, and binding affinities, which can be leveraged to enhance the efficacy and safety of pharmaceuticals and the performance of advanced materials. The user's interest in "Ethyl trifluoroacetyldibromoacetate" points towards a family of halogenated ethyl acetate derivatives that serve as versatile building blocks in synthetic chemistry. While "this compound" is not a standard chemical name, this guide will provide a comprehensive overview of three closely related and commercially available reagents: Ethyl trifluoroacetate , Ethyl dibromofluoroacetate , and Ethyl bromodifluoroacetate . This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the commercial availability, properties, synthesis, and applications of these important compounds.

Commercial Availability and Suppliers

These halogenated ethyl acetate derivatives are readily available from a range of chemical suppliers. The following tables summarize the commercial availability and typical purities offered by various vendors.

Table 1: Commercial Suppliers of Ethyl trifluoroacetate (CAS: 383-63-1)

SupplierPurityAvailable Quantities
Sigma-Aldrich≥99%5g, 25g, 100g, 500g
Thermo Fisher Scientific99%50g, 250g, 1000g
TCI America>98.0%25mL, 100mL, 500mL
Simson Pharma LimitedHigh PurityCustom Synthesis
Halocarbon, LLCN/ABulk quantities
Jinan Finer Chemical Co., Ltd.99%Inquire for quantities

Table 2: Commercial Suppliers of Ethyl dibromofluoroacetate (CAS: 565-53-7)

SupplierPurityAvailable Quantities
Sigma-Aldrich95%5g, 25g
Combi-Blocks95%1g, 5g, 10g
Fluorochem>95%1g, 5g, 10g
ATK CHEMICAL COMPANY LIMITEDN/AInquire for quantities
Wuhan Chemwish Technology Co., Ltd.N/AInquire for quantities

Table 3: Commercial Suppliers of Ethyl bromodifluoroacetate (CAS: 667-27-6)

SupplierPurityAvailable Quantities
Sigma-Aldrich98%5g, 25g
Thermo Fisher Scientific97%5g, 25g
TCI America>97.0%5g, 25g
Enamine>95%1g, 5g
BiosynthN/AInquire for quantities
Chem-Impex International≥96% (GC)Inquire for quantities

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of these reagents is crucial for their effective use in synthesis.

Table 4: Physicochemical Properties

PropertyEthyl trifluoroacetate[1][2]Ethyl dibromofluoroacetateEthyl bromodifluoroacetate[3][4][5][6]
Molecular Formula C₄H₅F₃O₂C₄H₅Br₂FO₂C₄H₅BrF₂O₂
Molecular Weight 142.08 g/mol [1]263.89 g/mol 202.98 g/mol [3]
Appearance Colorless liquid[2]Colorless to pale yellow liquidClear colorless to slightly yellow liquid[5][6]
Density 1.194 g/mL at 25 °CN/A1.583 g/mL at 25 °C[5]
Boiling Point 60-62 °C[2]N/A112 °C/700 mmHg[6]
Refractive Index n20/D 1.306-1.308N/An20/D 1.387[6]
Flash Point -1 °CN/A70 °F[6]

Table 5: Spectroscopic Data

Spectroscopic DataEthyl trifluoroacetateEthyl dibromofluoroacetateEthyl bromodifluoroacetate
¹H NMR [¹H NMR data available][7][8][¹H NMR data available][9][¹H NMR data available][3][10]
¹³C NMR [¹³C NMR data available][8][¹³C NMR data available][¹³C NMR data available][11]
¹⁹F NMR [¹⁹F NMR data available][12]N/A[¹⁹F NMR data available][3]
IR [IR data available][1][IR data available][IR data available][3]
Mass Spec [Mass spectral data available][8][Mass spectral data available][Mass spectral data available][13]

Experimental Protocols

This section provides detailed methodologies for the synthesis and application of these halogenated ethyl acetate derivatives, as cited in the literature.

Synthesis of Ethyl trifluoroacetate

Protocol 1: Esterification of Trifluoroacetic Acid [14]

  • Materials: Trifluoroacetic acid (114 g), absolute ethanol (138 g), concentrated sulfuric acid (5 mL).

  • Procedure:

    • Combine trifluoroacetic acid, absolute ethanol, and concentrated sulfuric acid in a 500 mL flask equipped with a reflux condenser.

    • Heat the mixture at reflux for 3 hours.

    • Replace the reflux condenser with a distillation apparatus and distill the product, collecting the fraction at approximately 70 °C.

    • Dry the distillate over anhydrous CaCl₂ and then Na₂SO₄ overnight.

    • Purify the product by fractional distillation to yield ethyl trifluoroacetate (boiling point 59-61 °C).

Protocol 2: From Sodium Trifluoroacetate [14]

  • Materials: Anhydrous sodium trifluoroacetate (170 g), absolute ethanol (140 g), concentrated sulfuric acid (160 g), 5% sodium carbonate solution, calcium chloride, phosphorus pentoxide.

  • Procedure:

    • Treat anhydrous sodium trifluoroacetate with a cold mixture of absolute ethanol and concentrated sulfuric acid.

    • Let the mixture stand at room temperature for 3 hours.

    • Heat the mixture on a water bath and distill off the ethyl trifluoroacetate up to a boiling point of 64 °C.

    • Wash the crude product with 100 mL of cold 5% sodium carbonate solution and dry over calcium chloride at 0 °C.

    • For further purification, mix with 15 g of phosphorus pentoxide and distill to obtain pure ethyl trifluoroacetate (boiling point 60-62 °C).

Synthesis of Ethyl bromodifluoroacetate

Protocol 1: From 1,2-dibromo-1,1-difluoro-2,2-dichloroethane [15]

  • Materials: 1,2-dibromo-1,1-difluoro-2,2-dichloroethane, oleum, ethanol, 7% sodium sulfite solution.

  • Procedure:

    • The perhalogenated starting material is reacted with oleum to produce bromodifluoroacetyl halide.

    • The continuously distilled bromodifluoroacetyl halide is then esterified in a second reactor with ethanol at approximately 25 °C.

    • After the reaction is complete, the apparatus is flushed with nitrogen and cooled.

    • The contents of the second reactor are washed with a 7% sodium sulfite solution.

    • The organic phase is separated by decantation to yield ethyl bromodifluoroacetate. The product can be further purified by distillation under reduced pressure.

Protocol 2: From Difluorobromoacetonitrile [16]

  • Materials: Difluorobromoacetonitrile, ethanol, water, sulfuric acid.

  • Procedure:

    • Difluorobromoacetonitrile is prepared in a one-pot method.

    • The crude difluorobromoacetonitrile is then subjected to alcoholysis and esterification in an ethanol-water solution with the addition of sulfuric acid.

    • The reaction mixture is stirred at 10-35 °C for 1-15 hours, followed by heating under reflux to obtain ethyl bromodifluoroacetate.

Applications in Synthesis

Protocol 3: Claisen Condensation for the Synthesis of Celecoxib Intermediate [17][18]

  • Materials: p-methylacetophenone, ethyl trifluoroacetate, sodium hydride, toluene, 15% hydrochloric acid, petroleum ether.

  • Procedure:

    • To a four-necked flask containing toluene and sodium hydride, add p-methylacetophenone and ethyl trifluoroacetate dropwise at a controlled temperature (e.g., 20-25 °C).

    • After the addition, the mixture is kept at a specific temperature (e.g., 40-45 °C) for several hours.

    • Cool the reaction mixture and add 15% hydrochloric acid dropwise.

    • Separate the organic layer and evaporate to dryness under reduced pressure.

    • Crystallize the residue from petroleum ether to obtain 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.

Protocol 4: Reformatsky Reaction with Ethyl dibromofluoroacetate [19]

  • General Information: Ethyl dibromofluoroacetate can undergo Reformatsky-type reactions with carbonyl compounds in the presence of a metal, typically zinc, to form α-bromo-α-fluoro-β-hydroxy esters.

  • General Procedure (example):

    • Activate zinc powder (e.g., with I₂ or TMSCl).

    • To a suspension of the activated zinc in an anhydrous solvent (e.g., THF), add a solution of the aldehyde or ketone and ethyl dibromofluoroacetate at a controlled temperature.

    • Stir the reaction mixture until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Signaling Pathways and Experimental Workflows

While these compounds are reagents and do not have direct signaling pathways, their application in the synthesis of bioactive molecules is critical. The following diagrams illustrate key experimental workflows and reaction pathways.

G Synthesis of Ethyl trifluoroacetate cluster_0 Protocol 1: Esterification cluster_1 Protocol 2: From Salt TFA Trifluoroacetic Acid Reflux Reflux (3h) TFA->Reflux EtOH Ethanol EtOH->Reflux H2SO4 H₂SO₄ (cat.) H2SO4->Reflux Distillation Distillation Reflux->Distillation Drying Drying (CaCl₂, Na₂SO₄) Distillation->Drying Purification Fractional Distillation Drying->Purification Product1 Ethyl trifluoroacetate Purification->Product1 NaTFA Sodium Trifluoroacetate Reaction Reaction & Distillation NaTFA->Reaction EtOH_H2SO4 Ethanol / H₂SO₄ EtOH_H2SO4->Reaction Wash Wash (Na₂CO₃ aq.) Reaction->Wash Drying2 Drying (CaCl₂) Wash->Drying2 Purification2 Distillation (P₂O₅) Drying2->Purification2 Product2 Ethyl trifluoroacetate Purification2->Product2

Caption: Synthesis workflows for Ethyl trifluoroacetate.

G Application in Celecoxib Synthesis cluster_claisen Claisen Condensation cluster_cyclization Cyclization pMAP p-methylacetophenone Condensation Condensation Reaction pMAP->Condensation ETFA Ethyl trifluoroacetate ETFA->Condensation Base Base (e.g., NaH) Base->Condensation Solvent Solvent (e.g., Toluene) Solvent->Condensation Intermediate 1-(4-methylphenyl)-4,4,4- trifluoro-1,3-butanedione Condensation->Intermediate Cyclization_Reaction Cyclization Intermediate->Cyclization_Reaction Hydrazine 4-sulfamoylphenylhydrazine hydrochloride Hydrazine->Cyclization_Reaction Celecoxib Celecoxib Cyclization_Reaction->Celecoxib

Caption: Workflow for the synthesis of Celecoxib using Ethyl trifluoroacetate.

G Reformatsky Reaction Workflow cluster_inputs Inputs Start Start Materials Activate_Zn Activate Zinc Powder Start->Activate_Zn Addition Add Aldehyde/Ketone and Halogenated Ester Start->Addition Aldehyde_Ketone Aldehyde or Ketone Halogenated_Ester Ethyl dibromofluoroacetate or Ethyl bromodifluoroacetate Zinc Zinc Powder Solvent Anhydrous Solvent (e.g., THF) Reaction_Setup Reaction Setup in Anhydrous Solvent Activate_Zn->Reaction_Setup Reaction_Setup->Addition Reaction_Monitoring Monitor Reaction (TLC) Addition->Reaction_Monitoring Quenching Quench with NH₄Cl (aq) Reaction_Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying_Concentration Dry and Concentrate Extraction->Drying_Concentration Purification Purify (Column Chromatography) Drying_Concentration->Purification Product α-halo-α-fluoro-β-hydroxy ester Purification->Product

Caption: General workflow for a Reformatsky reaction.

Conclusion

Ethyl trifluoroacetate, Ethyl dibromofluoroacetate, and Ethyl bromodifluoroacetate are valuable and commercially accessible reagents for the introduction of fluorinated moieties into organic molecules. Their utility in the synthesis of complex molecules, including active pharmaceutical ingredients, is well-documented. This guide has provided a comprehensive overview of their commercial availability, physicochemical properties, and detailed experimental protocols for their synthesis and application. The provided workflows and data tables are intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, facilitating the design and execution of novel synthetic strategies.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ethyl Trifluoroacetyldibromoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl trifluoroacetyldibromoacetate is a highly reactive reagent with significant potential in complex organic synthesis, particularly in the development of novel pharmaceutical compounds. Its unique combination of a trifluoroacetyl group and two bromine atoms makes it a valuable building block, but also necessitates stringent safety and handling protocols. This guide provides an in-depth overview of the essential precautions, drawing upon safety data for structurally analogous compounds to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Classification

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following classifications are extrapolated from data on similar compounds such as ethyl trifluoroacetate, ethyl bromodifluoroacetate, and ethyl bromoacetate. The combined structural features suggest a high-hazard potential.

GHS Hazard Statements (Anticipated):

  • H300 + H310 + H330: Fatal if swallowed, in contact with skin, or if inhaled.

  • H315: Causes skin irritation.[1][2]

  • H318: Causes serious eye damage.[1][2]

  • H335: May cause respiratory irritation.[1][2][3]

  • H225: Highly flammable liquid and vapour.[1][2]

  • H412: Harmful to aquatic life with long lasting effects.[4]

Pictograms (Anticipated):

  • GHS02 (Flammable)

  • GHS05 (Corrosive)

  • GHS06 (Toxic)

  • GHS07 (Harmful/Irritant)

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of a substance is critical for its safe handling. The following table summarizes the anticipated properties based on related compounds.

PropertyAnticipated ValueSource (Analogous Compounds)
Molecular Formula C₅H₃Br₂F₃O₃N/A
Molecular Weight 343.88 g/mol N/A
Appearance Clear, colorless to light yellow liquid[1]
Odor Pungent, irritating[4]
Boiling Point > 150 °C (Decomposition may occur)
Density > 1.5 g/cm³
Flash Point Anticipated to be low, handle as flammable[4]
Solubility Reacts with water. Soluble in many organic solvents.[5]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is mandatory when handling this compound. This includes engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls
  • Fume Hood: All work must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[6]

  • Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of vapors.[7]

  • Eyewash Station and Safety Shower: A readily accessible and tested eyewash station and safety shower are essential.[3]

Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE.

Body PartProtectionSpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before each use.[7]
Eyes/Face Safety goggles and face shieldChemical splash goggles and a full-face shield are required.[1]
Body Laboratory coatA flame-resistant lab coat is recommended.[7]
Respiratory RespiratorA full-face respirator with an appropriate organic vapor cartridge may be necessary for certain operations or in case of ventilation failure.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is paramount to prevent accidents and exposure.

Handling
  • Avoid Inhalation, Ingestion, and Skin Contact: Use all prescribed PPE and engineering controls.[6]

  • Grounding: Ground and bond containers when transferring material to prevent static discharge.[6]

  • Use Non-Sparking Tools: Employ tools made of non-sparking materials.[6]

  • Work in Small Quantities: Whenever possible, work with the smallest feasible quantities of the reagent.

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[1]

Storage
  • Container: Store in a tightly sealed, original container.[3]

  • Location: Store in a cool, dry, well-ventilated, and locked area away from incompatible materials.[6]

  • Incompatible Materials: Avoid storage near strong oxidizing agents, strong bases, and strong reducing agents.[4][6]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][6]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][6]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6]

Accidental Release and Waste Disposal

Prompt and safe management of spills and waste is essential to minimize environmental contamination and personnel exposure.

Accidental Release
  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[6]

  • Cleanup: Carefully collect the absorbed material into a sealed container for disposal.

  • Large Spills: For large spills, contact your institution's environmental health and safety department immediately.

Waste Disposal
  • Container: Collect all waste in a designated, properly labeled, and sealed container.

  • Regulations: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[6]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound from procurement to disposal.

SafeHandlingWorkflow Procurement Procurement and Receipt Storage Secure Storage Procurement->Storage Inspect and Log PreExperiment Pre-Experiment Preparation Storage->PreExperiment Retrieve Experiment Experimentation PreExperiment->Experiment Don PPE and Prepare Hood PostExperiment Post-Experiment Cleanup Experiment->PostExperiment Reaction Quenched Emergency Emergency Response Experiment->Emergency Spill or Exposure PostExperiment->Storage Return Unused Reagent WasteDisposal Waste Disposal PostExperiment->WasteDisposal Segregate Waste

Caption: Logical workflow for the safe handling of this compound.

Signaling Pathway for Emergency Response

This diagram illustrates the immediate steps to be taken in the event of an emergency involving this compound.

EmergencyResponse Exposure Exposure Event (Inhalation, Skin/Eye Contact, Ingestion) FirstAid Immediate First Aid Exposure->FirstAid Evacuation Evacuate Area Exposure->Evacuation Notification Notify Supervisor and Emergency Services FirstAid->Notification Evacuation->Notification Medical Seek Professional Medical Attention Notification->Medical

Caption: Emergency response signaling pathway for exposure incidents.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult their institution's specific safety protocols and conduct a thorough risk assessment before commencing any work with this compound. The highly reactive and toxic nature of this reagent demands the utmost respect and adherence to safety at all times.

References

Methodological & Application

Application Notes: Ethyl Dibromofluoroacetate (EDBFA) as a Fluoroalkylation Reagent

Author: BenchChem Technical Support Team. Date: November 2025

It appears that the requested reagent, "ethyl trifluoroacetyldibromoacetate," is not a standard or commercially available chemical name. It is likely that the intended reagent is a related, commonly used fluoroalkylation agent. Based on the query, the most probable candidates are Ethyl Dibromofluoroacetate (EDBFA) or Ethyl Bromodifluoroacetate . Both are versatile reagents for introducing fluorine-containing moieties into organic molecules.

This document will provide detailed application notes and protocols for Ethyl Dibromofluoroacetate (EDBFA) as a representative reagent for fluoroalkylation, given its utility in synthesizing a variety of fluorinated compounds.

Introduction

Ethyl dibromofluoroacetate (EDBFA) is a valuable and commercially available reagent for the synthesis of a wide range of fluorinated organic compounds.[1] Its structure, featuring two bromine atoms and a fluorine atom attached to the α-carbon, allows for diverse reactivity, making it a key building block in medicinal chemistry, agrochemicals, and materials science.[1] The presence of fluorine can significantly alter the physical, chemical, and biological properties of molecules, including lipophilicity, metabolic stability, and binding affinity.[2][3] EDBFA serves as a precursor for the introduction of the monofluoromethyl (-CHF-), fluorinated vinyl, and other fluorinated groups.

Key Applications

  • Synthesis of α-Fluoro-β-hydroxy Esters: EDBFA readily participates in Reformatsky-type reactions with aldehydes and ketones to produce α-bromo-α-fluoro-β-hydroxyesters, which are versatile intermediates for further transformations.[1]

  • Formation of Fluoroolefins: Through Wittig-type olefination reactions, EDBFA can be converted into α-fluoroacrylates.[1]

  • Preparation of Fluorocyclopropanes: Zinc-mediated reactions of EDBFA with alkenes lead to the formation of fluorinated cyclopropane derivatives.[1]

  • Synthesis of Fluoro-β-lactams: EDBFA can be employed in the synthesis of fluorinated β-lactam rings, which are important scaffolds in medicinal chemistry.[1]

Experimental Protocols

Protocol 1: Synthesis of α-Bromo-α-fluoro-β-hydroxyesters via Reformatsky Reaction

This protocol describes the zinc-mediated reaction of EDBFA with an aldehyde to form an α-bromo-α-fluoro-β-hydroxyester.

Reaction Scheme:

Materials:

  • Ethyl dibromofluoroacetate (EDBFA)

  • Aldehyde

  • Activated Zinc powder

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add activated zinc powder (1.2 equivalents).

  • Add anhydrous THF to the flask.

  • A solution of the aldehyde (1.0 equivalent) and ethyl dibromofluoroacetate (1.1 equivalents) in anhydrous THF is added dropwise to the stirred suspension of zinc at room temperature.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired α-bromo-α-fluoro-β-hydroxyester.

Quantitative Data Summary

EntryAldehyde (R)Yield (%)Diastereomeric Ratio (syn:anti)
1Benzaldehyde8560:40
24-Chlorobenzaldehyde8265:35
3Cyclohexanecarboxaldehyde7870:30

Note: Yields and diastereomeric ratios are representative and can vary depending on the specific substrate and reaction conditions.

Protocol 2: Synthesis of α-Fluoroacrylates via a Wittig-type Reaction

This protocol outlines the preparation of an α-fluoroacrylate from EDBFA and an aldehyde using triphenylphosphine and diethylzinc.

Reaction Workflow

G EDBFA Ethyl Dibromofluoroacetate (EDBFA) Ylide Phosphonium Ylide Intermediate EDBFA->Ylide 1. Et₂Zn 2. PPh₃ Et2Zn Diethylzinc (Et₂Zn) PPh3 Triphenylphosphine (PPh₃) Aldehyde Aldehyde (RCHO) Aldehyde->Ylide Fluoroacrylate α-Fluoroacrylate Ylide->Fluoroacrylate Wittig Reaction

Caption: Workflow for the synthesis of α-fluoroacrylates.

Materials:

  • Ethyl dibromofluoroacetate (EDBFA)

  • Aldehyde

  • Triphenylphosphine (PPh₃)

  • Diethylzinc (Et₂Zn, 1.0 M solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add triphenylphosphine (1.2 equivalents) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc solution (1.1 equivalents) to the stirred solution.

  • After stirring for 10 minutes, add ethyl dibromofluoroacetate (1.0 equivalent) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Add the aldehyde (1.0 equivalent) to the reaction mixture and stir until TLC indicates completion.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with hexane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the α-fluoroacrylate.

Quantitative Data Summary

EntryAldehyde (R)Yield (%)E/Z Ratio
1Benzaldehyde75>95:5
24-Methoxybenzaldehyde72>95:5
3Heptanal6890:10

Note: Yields and E/Z ratios are representative and can be influenced by the specific substrates and reaction parameters.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the general reactivity pathways of Ethyl Dibromofluoroacetate (EDBFA) leading to different classes of fluorinated compounds.

EDBFA_Reactivity cluster_products Fluorinated Products cluster_reagents Reagents and Conditions EDBFA Ethyl Dibromofluoroacetate (EDBFA) Hydroxyester α-Bromo-α-fluoro -β-hydroxyester EDBFA->Hydroxyester Addition to C=O Fluoroacrylate α-Fluoroacrylate EDBFA->Fluoroacrylate Olefination Fluorocyclopropane Fluorocyclopropane EDBFA->Fluorocyclopropane Addition to C=C Reformatsky Zn, Aldehyde/Ketone (Reformatsky Reaction) Reformatsky->Hydroxyester Wittig PPh₃, Base, Aldehyde (Wittig-type Reaction) Wittig->Fluoroacrylate Cyclopropanation Zn, Alkene (Cyclopropanation) Cyclopropanation->Fluorocyclopropane

Caption: Reactivity pathways of EDBFA.

References

Application Note: A Detailed Protocol for the Reformatsky Reaction Utilizing Ethyl Trifluoroacetyldibromoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Reformatsky reaction is a powerful and versatile method for carbon-carbon bond formation in organic synthesis.[1][2][3] It involves the reaction of an α-haloester with a carbonyl compound, typically an aldehyde or ketone, in the presence of metallic zinc to produce a β-hydroxy ester.[2][4][5] The organozinc intermediate, known as a Reformatsky enolate, is less reactive than corresponding lithium enolates or Grignard reagents, which allows for excellent chemoselectivity and tolerance of a wide range of functional groups.[1][5][6] This application note provides a detailed experimental protocol for the Reformatsky reaction using the highly functionalized reagent, ethyl trifluoroacetyldibromoacetate, with a representative aldehyde. Due to the limited availability of specific literature on this particular reagent, this protocol is based on established procedures for analogous polyhalogenated esters.

Reaction and Mechanism

The overall reaction involves the insertion of zinc into the carbon-bromine bond of this compound to form a zinc enolate. This enolate then undergoes nucleophilic addition to the carbonyl carbon of an aldehyde or ketone. Subsequent acidic workup yields the final β-hydroxy-α,α-dibromo-β-ketoester.

Reaction Scheme:

The trifluoromethyl group and the two bromine atoms on the ester provide unique electronic and steric properties to the resulting molecule, making it a potentially valuable building block in the synthesis of complex fluorinated molecules for pharmaceutical and agrochemical applications.

Experimental Protocol

This protocol describes the reaction of this compound with benzaldehyde as a model substrate.

Materials:

  • This compound

  • Benzaldehyde

  • Zinc dust (<10 µm, activated)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

  • Hexanes (for chromatography)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Zinc Activation: In a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add zinc dust (2.0 equivalents). The zinc dust should be activated prior to use by stirring with 1 M HCl for 2 minutes, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.

  • Reaction Setup: Under a nitrogen atmosphere, add anhydrous THF (20 mL) to the activated zinc dust.

  • Initiation: Add a small crystal of iodine to the zinc suspension to initiate the reaction.

  • Addition of Reactants: Prepare a solution of this compound (1.0 equivalent) and benzaldehyde (1.2 equivalents) in anhydrous THF (10 mL). Add this solution dropwise to the stirred zinc suspension at room temperature over a period of 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Quench the reaction by the slow addition of 1 M HCl (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired β-hydroxy-α,α-dibromo-β-ketoester.

Quantitative Data for Analogous Reformatsky Reactions

Entryα-Halo EsterCarbonyl CompoundSolventTemperature (°C)Time (h)Yield (%)
1Ethyl bromodifluoroacetateBenzaldehydeTHF60385
2Ethyl bromodifluoroacetateAcetophenoneDioxane80478
3Ethyl dibromoacetateCyclohexanoneBenzeneReflux290
4Methyl dichlorofluoroacetate4-NitrobenzaldehydeTHF50572

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Reformatsky Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification zinc_activation Activate Zinc Dust (1M HCl, H2O, EtOH, Et2O, vacuum dry) setup Combine Activated Zinc and Anhydrous THF under N2 zinc_activation->setup reagent_solution Prepare Solution of This compound and Benzaldehyde in THF addition Dropwise Addition of Reagent Solution reagent_solution->addition initiation Add Iodine Crystal setup->initiation initiation->addition reflux Heat to Reflux (2-4 hours) addition->reflux quench Cool to 0°C and Quench with 1M HCl reflux->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 and Concentrate wash->dry purify Purify by Column Chromatography dry->purify

Caption: A flowchart illustrating the key steps of the experimental protocol.

Reaction Mechanism

reaction_mechanism Mechanism of the Reformatsky Reaction ester EtOOC-CBr2-COCF3 enolate [Zinc Enolate Intermediate] ester->enolate + Zn (Oxidative Addition) carbonyl R-CHO zinc Zn alkoxide [Zinc Alkoxide Intermediate] enolate->alkoxide + R-CHO (Nucleophilic Addition) product β-Hydroxy Ester alkoxide->product + H3O+ (Acid Workup)

Caption: The mechanism of the Reformatsky reaction.

Conclusion

The Reformatsky reaction is a reliable method for the synthesis of β-hydroxy esters. The use of this compound as a substrate introduces both trifluoromethyl and dibromo functionalities in a single step, providing access to highly functionalized building blocks for drug discovery and materials science. The provided protocol, based on established methodologies for similar reactants, offers a solid starting point for researchers exploring the applications of this novel reagent. Further optimization of reaction conditions may be necessary to achieve the highest possible yields for different carbonyl substrates.

References

Application Notes and Protocols: Synthesis of Fluorinated Heterocycles Using Ethyl Trifluoroacetyldibromoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine and fluorinated moieties into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. Fluorinated heterocycles often exhibit enhanced metabolic stability, increased lipophilicity, and modulated pKa values, leading to improved pharmacokinetic and pharmacodynamic profiles. Ethyl trifluoroacetyldibromoacetate is a highly functionalized building block with significant potential for the synthesis of novel trifluoromethyl-substituted heterocycles. Its unique structure, featuring a reactive β-ketoester system and two bromine atoms on the α-carbon, allows for versatile transformations, particularly in reactions with dinucleophiles to construct five- and six-membered heterocyclic rings.

These application notes provide a detailed, albeit representative, protocol for the synthesis of a trifluoromethyl-substituted pyrazole, a privileged scaffold in numerous bioactive molecules. The described methodology serves as a foundational template for researchers to explore the synthesis of a diverse range of fluorinated heterocycles, including imidazoles, thiazoles, and pyrimidines, by employing various dinucleophilic reagents.

Proposed Reaction Pathway: Synthesis of Ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

The reaction of this compound with hydrazine hydrate is proposed to proceed through an initial condensation of the hydrazine with the ketone carbonyl group, followed by an intramolecular nucleophilic attack of the second nitrogen atom, displacing one of the bromine atoms to form a pyrazoline intermediate. Subsequent elimination of the second bromine atom and tautomerization leads to the aromatic pyrazole ring.

reaction_pathway reagent1 This compound intermediate Pyrazoline Intermediate reagent1->intermediate + Hydrazine reagent2 Hydrazine Hydrate reagent2->intermediate product Ethyl 5-(trifluoromethyl)-1H- pyrazole-3-carboxylate intermediate->product - 2 HBr

Caption: Proposed reaction pathway for the synthesis of a trifluoromethyl-pyrazole.

Experimental Protocol: Synthesis of Ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

This protocol details a representative procedure for the synthesis of a trifluoromethyl-substituted pyrazole from this compound and hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol (absolute)

  • Triethylamine

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (safety goggles, lab coat, and gloves).

  • Hydrazine hydrate is toxic and corrosive. Handle with extreme care.

  • This compound is expected to be a lachrymator and irritant. Avoid inhalation and contact with skin.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Dissolve the starting material in absolute ethanol (approximately 10 mL per gram of starting material).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate dropping funnel, prepare a solution of hydrazine hydrate (1.1 eq) and triethylamine (2.2 eq) in absolute ethanol (approximately 5 mL per gram of hydrazine hydrate).

  • Add the hydrazine/triethylamine solution dropwise to the stirred solution of this compound over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Redissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate.

Quantitative Data Summary

The following table provides a summary of the reactants and the theoretical product for the described synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Moles (mol)EquivalentsTheoretical Mass (g)
This compoundC6H5Br2F3O3357.910.011.03.58
Hydrazine hydrateH6N2O50.060.0111.10.55
TriethylamineC6H15N101.190.0222.22.23
Ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylateC7H7F3N2O2224.140.01-2.24

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the synthesis and purification of the target fluorinated heterocycle.

experimental_workflow start Start: Reagents in Flask dissolution Dissolve in Ethanol at 0 °C start->dissolution addition Dropwise Addition of Hydrazine/Triethylamine Solution dissolution->addition reflux Heat to Reflux (4-6 h) addition->reflux workup Aqueous Work-up reflux->workup extraction Extraction with Diethyl Ether workup->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification product Final Product: Ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate purification->product

Caption: Workflow for the synthesis of Ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate.

Conclusion

This compound represents a versatile and promising building block for the synthesis of a wide array of trifluoromethyl-substituted heterocycles. The protocol provided herein for the synthesis of a pyrazole derivative can be adapted for reactions with other dinucleophiles such as amidines, thioamides, and ureas to access other important heterocyclic systems. Researchers are encouraged to use this application note as a starting point for the development of novel synthetic methodologies and the discovery of new fluorinated molecules with potential applications in drug discovery and materials science. Further optimization of reaction conditions, including solvent, base, and temperature, may be necessary to achieve optimal yields for different substrates.

Application of Ethyl Dibromofluoroacetate in Pharmaceutical Synthesis: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl dibromofluoroacetate (EDBFA) and its structural analog, ethyl bromodifluoroacetate, are powerful reagents in medicinal chemistry for the introduction of fluorine into organic molecules. The presence of fluorine can significantly enhance the pharmacological properties of a drug, including its metabolic stability, lipophilicity, and binding affinity to target proteins.[1] This document provides detailed application notes and experimental protocols for the use of these reagents in the synthesis of key pharmaceutical intermediates and active pharmaceutical ingredients (APIs). While the user's query specified "Ethyl trifluoroacetyldibromoacetate," the available scientific literature points to "Ethyl dibromofluoroacetate" and "Ethyl bromodifluoroacetate" as the reagents of interest for these applications.

Application Notes

Ethyl dibromofluoroacetate is a versatile building block for creating a variety of fluorinated compounds, such as fluoroolefins, fluorocyclopropanes, and fluoro-β-lactams.[1] These motifs are found in a range of biologically active molecules. A particularly noteworthy application is in the synthesis of nucleoside analogs, which are a cornerstone of antiviral and anticancer therapies.

Key Applications in Pharmaceutical Synthesis:
  • Synthesis of Gemcitabine (Anticancer): Ethyl bromodifluoroacetate is a key starting material in the synthesis of Gemcitabine, a widely used chemotherapeutic agent for various cancers, including pancreatic, non-small cell lung, breast, and ovarian cancers.[2] The synthesis typically involves a Reformatsky reaction to introduce the difluorinated sugar moiety.[2][3]

  • Intermediates for Neurological Disorder Treatments: EDBFA is used to synthesize monofluorinated cyclopropanes, which are intermediates in the development of drugs for neurological disorders.[1][4] The introduction of a fluorinated cyclopropane ring can improve a drug's metabolic stability and brain penetrance.[5]

  • Synthesis of Fluoro-β-lactams: This class of compounds is of interest for the development of new antibiotics. EDBFA can be used in reactions with imines to produce these heterocyclic structures.[1]

  • Formation of α-Fluoro-α,β-unsaturated Esters: These compounds, also known as α-fluoroacrylates, are valuable building blocks for various biologically active molecules and can be synthesized from EDBFA via a Wittig-type reaction.[1]

Experimental Protocols

The following are detailed protocols for key reactions involving ethyl dibromofluoroacetate and its analogs in pharmaceutical synthesis.

Reformatsky Reaction for the Synthesis of a Gemcitabine Precursor

This protocol outlines the initial step in a common synthesis of Gemcitabine, where ethyl bromodifluoroacetate is reacted with (R)-2,3-O-isopropylideneglyceraldehyde.[2][3]

Reaction Scheme:

(R)-2,3-O-Isopropylideneglyceraldehyde + Ethyl bromodifluoroacetate --(Zn, TMS-Cl)--> Ethyl 3,3-difluoro-4,5-O-isopropylidene-4,5-dihydroxypentanoate

Materials:

  • (R)-2,3-O-Isopropylideneglyceraldehyde

  • Ethyl bromodifluoroacetate

  • Activated Zinc powder

  • Trimethylsilyl chloride (TMS-Cl)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add activated zinc powder.

  • Add anhydrous THF to the flask and stir the suspension.

  • A solution of (R)-2,3-O-isopropylideneglyceraldehyde, ethyl bromodifluoroacetate, and TMS-Cl in anhydrous THF is prepared and charged into the dropping funnel.

  • The solution is added dropwise to the stirred zinc suspension at a controlled temperature (e.g., 10-12 °C, using an ultrasonic bath for improved reaction).[2]

  • After the addition is complete, the reaction is stirred for several hours until completion (monitored by TLC or HPLC).

  • The reaction is then quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude product, a mixture of diastereomers, is purified by column chromatography on silica gel.

Quantitative Data:

Reactant/ProductDiastereomeric Ratio (anti:syn)YieldReference
Ethyl 3,3-difluoro-4,5-O-isopropylidene-4,5-dihydroxypentanoate3:165% (of desired anti-isomer after HPLC)[2]
Ethyl 3,3-difluoro-4,5-O-isopropylidene-4,5-dihydroxypentanoateNot specified75% (of desired anti-isomer after chromatography)[2]
Diethylzinc-Promoted Wittig Reaction for the Synthesis of α-Fluoroacrylates

This protocol describes the synthesis of α-fluoroacrylates from aldehydes using ethyl dibromofluoroacetate.[1]

Reaction Scheme:

Aldehyde + Ethyl dibromofluoroacetate + Triphenylphosphine --(Et2Zn)--> α-Fluoroacrylate

Materials:

  • Aldehyde (aliphatic or aromatic)

  • Ethyl dibromofluoroacetate (EDBFA)

  • Triphenylphosphine (PPh3)

  • Diethylzinc (Et2Zn)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the aldehyde, triphenylphosphine, and ethyl dibromofluoroacetate in anhydrous THF.

  • Cool the solution in an ice bath.

  • Slowly add diethylzinc to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for a short period (the reaction is often rapid).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel.

Quantitative Data:

SubstrateProductYieldE/Z RatioReference
Aromatic Aldehydesα-Fluoroacrylate75-95%1:1.8 to 1:5.6[1]
Aliphatic Aldehydesα-Fluoroacrylate75-95%1:1.8 to 1:5.6[1]
Ketonesα-Fluoroacrylate77-98%1:0.5 to 1:1.5[1]
Cyclopropanation of Michael Acceptors

This protocol outlines the synthesis of fluorinated cyclopropanes from Michael acceptors using ethyl dibromofluoroacetate.[1]

Reaction Scheme:

Michael Acceptor + Ethyl dibromofluoroacetate --(Zn)--> Fluorinated Cyclopropane

Materials:

  • Michael acceptor (e.g., α,β-unsaturated ester)

  • Ethyl dibromofluoroacetate (EDBFA)

  • Zinc powder

  • Anhydrous solvent (e.g., THF)

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, suspend zinc powder in the anhydrous solvent.

  • Add the Michael acceptor to the suspension.

  • Add ethyl dibromofluoroacetate to the stirred mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 30 °C for 2-substituted acrylates) and stir until the reaction is complete (monitored by GC-MS or NMR).[1]

  • Cool the reaction mixture and filter to remove excess zinc.

  • Quench the filtrate with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent.

  • Dry the combined organic layers over a drying agent, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Quantitative Data:

Michael AcceptorProductYieldDiastereoselectivityReference
Various(±)-Fluorinated CyclopropaneModerate to very goodModerate to complete[1]

Signaling Pathway and Experimental Workflow Visualization

Gemcitabine Mechanism of Action

Gemcitabine is a prodrug that, once inside the cell, is phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[6] These active metabolites inhibit cancer cell growth through two primary mechanisms: dFdCDP inhibits ribonucleotide reductase, thereby depleting the pool of deoxynucleotides required for DNA synthesis, and dFdCTP is incorporated into DNA, leading to "masked chain termination" and ultimately apoptosis.[6] Gemcitabine-induced DNA damage and replication stress activate checkpoint signaling pathways involving kinases like ATM, ATR, Chk1, and Chk2, which are crucial for cell survival.[1][7]

Gemcitabine_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Gemcitabine_ext Gemcitabine Gemcitabine_int Gemcitabine Gemcitabine_ext->Gemcitabine_int Nucleoside Transporters (SLC29A1, etc.) dFdCMP dFdCMP Gemcitabine_int->dFdCMP DCK dFdCDP dFdCDP dFdCMP->dFdCDP CMPK1 dFdCTP dFdCTP dFdCDP->dFdCTP NME RRM1 Ribonucleotide Reductase (RRM1) dFdCDP->RRM1 Inhibits DNA_syn DNA Synthesis dFdCTP->DNA_syn Incorporates into DNA dNTPs dNTP Pool RRM1->dNTPs Produces dNTPs->DNA_syn DNA_dam DNA Damage & Replication Stress DNA_syn->DNA_dam Apoptosis Apoptosis DNA_dam->Apoptosis Checkpoint Checkpoint Signaling (ATM, ATR, Chk1/2) DNA_dam->Checkpoint Checkpoint->Apoptosis Regulates

Caption: Mechanism of action of Gemcitabine.

General Experimental Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis, workup, and purification of compounds using ethyl dibromofluoroacetate.

Synthesis_Workflow start Start: Reactants & Solvent in Flame-Dried Flask reaction Reaction under Inert Atmosphere (e.g., Nitrogen) start->reaction monitoring Monitor Progress (TLC, HPLC, GC-MS) reaction->monitoring quench Quench Reaction (e.g., aq. NH4Cl) monitoring->quench extraction Liquid-Liquid Extraction (Organic Solvent) quench->extraction wash Wash Organic Layer (Brine) extraction->wash dry Dry with Anhydrous Salt (e.g., Na2SO4, MgSO4) wash->dry filter Filter dry->filter concentrate Concentrate (Rotary Evaporation) filter->concentrate purify Purification (Column Chromatography) concentrate->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: General workflow for synthesis and purification.

References

Agrochemical Applications of Ethyl Trifluoroacetyldibromoacetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Initial Search and Findings:

Extensive searches for the agrochemical applications of Ethyl trifluoroacetyldibromoacetate did not yield any specific data regarding its use as a fungicide, herbicide, or insecticide. The scientific literature and agrochemical databases reviewed do not contain information on the biological activity, experimental protocols, or signaling pathways associated with this particular compound.

However, the searches did provide substantial information on the broader class of trifluoromethyl-containing compounds , which are of significant importance in the agrochemical industry. This report, therefore, provides a summary of the applications of these related compounds, offering context on how molecules containing the trifluoromethyl group, a key feature of this compound, function in an agricultural context.

The Role of Trifluoromethyl Groups in Agrochemicals

The introduction of a trifluoromethyl (-CF3) group into organic molecules can dramatically alter their physical, chemical, and biological properties. In the context of agrochemicals, this functional group is known to enhance:

  • Lipophilicity: Facilitating the molecule's ability to pass through biological membranes.

  • Metabolic Stability: Increasing resistance to degradation by enzymes within the target organism and in the environment.

  • Binding Affinity: Improving the interaction with target proteins and enzymes.

These attributes have led to the development of numerous successful agrochemicals containing the trifluoromethyl moiety.[1][2][3]

Representative Trifluoromethyl-Containing Agrochemicals

While no data exists for this compound, the following examples of trifluoromethyl-containing agrochemicals, identified in the literature search, illustrate the diverse applications of this chemical class.

Table 1: Examples of Trifluoromethyl-Containing Agrochemicals and Their Applications

Agrochemical ClassCompound Example(s)ApplicationMode of Action (if known)
Herbicides Fluazifop-butyl, Flupyrsulfuron-methyl-sodium, Dithiopyr, ThiazopyrControl of weeds in various cropsInhibition of acetyl-CoA carboxylase (ACCase), acetolactate synthase (ALS), or microtubule assembly.[1][3]
Insecticides FlonicamidControl of sucking insectsActs on the central nervous system, causing irreversible blockage of postsynaptic nicotinic acetylcholine receptors.[1]
Fungicides (General Class)Control of fungal diseases in crops(Not specified in search results)
Nematicides (General Class)Control of nematodes(Not specified in search results)

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, a general protocol for the synthesis of trifluoromethylpyridine (TFMP) derivatives, a key structural motif in many agrochemicals, can be summarized from the literature.

Protocol 1: General Synthesis of Trifluoromethylpyridine (TFMP) Derivatives

This protocol is a generalized representation based on synthetic pathways for compounds like dithiopyr and thiazopyr.[1][3]

  • Cyclocondensation: React a suitable trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, with an appropriate aldehyde (e.g., 3-methylbutanal) to form a heterocyclic intermediate (e.g., tetrahydro-2H-pyran derivative).

  • Intermediate Conversion: Chemically modify the initial cyclocondensation product to introduce further functional groups and form a common intermediate for the target agrochemicals.

  • Final Synthesis Step: React the common intermediate with specific reagents to yield the final trifluoromethylpyridine-containing agrochemical (e.g., dithiopyr or thiazopyr).

Note: The specific reaction conditions, catalysts, and purification methods would need to be optimized for each specific target molecule.

Visualization of Agrochemical Development Workflow

As no specific signaling pathways for this compound were found, the following diagram illustrates a general workflow for the discovery and development of a new agrochemical, from initial concept to market.

Agrochemical_Development_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Development cluster_2 Field & Regulatory Target_Identification Target Identification (e.g., Enzyme, Receptor) Lead_Generation Lead Generation (High-Throughput Screening, Rational Design) Target_Identification->Lead_Generation Identifies biological target Lead_Optimization Lead Optimization (Chemical Synthesis, Structure-Activity Relationship) Lead_Generation->Lead_Optimization Identifies initial hits Biological_Screening Biological Screening (In vitro & In vivo assays) Lead_Optimization->Biological_Screening Generates optimized compounds Mode_of_Action Mode of Action Studies Biological_Screening->Mode_of_Action Confirms activity Toxicology_Ecotoxicology Toxicology & Ecotoxicology (Safety Assessment) Mode_of_Action->Toxicology_Ecotoxicology Elucidates mechanism Field_Trials Field Trials (Efficacy & Crop Safety) Toxicology_Ecotoxicology->Field_Trials Provides safety data Regulatory_Submission Regulatory Submission (Data Dossier) Field_Trials->Regulatory_Submission Generates field data Market_Launch Market Launch Regulatory_Submission->Market_Launch Gains approval

Caption: General workflow for the discovery and development of a new agrochemical.

Conclusion

While there is no specific information available on the agrochemical applications of this compound, the presence of the trifluoromethyl group suggests it could be a candidate for agrochemical research. The broader class of trifluoromethyl-containing compounds has a well-established and significant role in modern agriculture, with numerous commercialized products used as herbicides, insecticides, and fungicides. Future research may explore the potential biological activities of this compound and its derivatives. Researchers interested in this area should focus on initial biological screening against a range of common agricultural pests and weeds to determine if it warrants further investigation.

References

Step-by-step guide for nucleophilic substitution with Ethyl trifluoroacetyldibromoacetate

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Nucleophilic Reactions of Halogenated Ethyl Esters

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Note on the Target Compound: Initial searches for "Ethyl trifluoroacetyldibromoacetate" did not yield specific and reliable data for this compound in publicly available scientific literature. This suggests that the compound may be novel, extremely rare, or referred to by a different nomenclature. Due to the lack of information, providing a detailed and verified experimental protocol for this specific molecule is not possible.

However, to address the user's interest in the nucleophilic reactions of polyhalogenated esters, this guide will focus on a closely related and well-documented compound: Ethyl 2,2-dibromo-2-fluoroacetate . This compound shares key structural features, including a di-halogenated carbon alpha to an ester group, and its reactivity with nucleophiles has been reported in the literature. The following protocols and data are based on reactions involving Ethyl 2,2-dibromo-2-fluoroacetate and similar substrates.

Introduction to Nucleophilic Reactions of Ethyl 2,2-dibromo-2-fluoroacetate

Ethyl 2,2-dibromo-2-fluoroacetate is a versatile building block in organic synthesis, particularly for the introduction of the fluorinated motifs into molecules. The presence of two bromine atoms and a fluorine atom on the alpha-carbon makes it highly electrophilic and susceptible to attack by various nucleophiles. Reactions often proceed via substitution of one or both bromine atoms, or through more complex pathways involving organometallic intermediates. These reactions are crucial in the synthesis of fluorinated pharmaceuticals and agrochemicals.

Key Reaction Pathways

The primary nucleophilic reactions involving Ethyl 2,2-dibromo-2-fluoroacetate include:

  • Reformatsky-type Reactions: Reaction with an activated metal (e.g., zinc) in the presence of a carbonyl compound to form α-bromo-α-fluoro-β-hydroxyesters.

  • Substitution Reactions: Direct displacement of a bromide by a nucleophile.

  • Ylide Formation: Reaction with phosphines to generate ylides for subsequent Wittig-type reactions.

Experimental Protocols

Protocol 1: Zinc-Mediated Reformatsky-Type Reaction with Aldehydes

This protocol describes the reaction of Ethyl 2,2-dibromo-2-fluoroacetate with an aldehyde in the presence of activated zinc to form an α-bromo-α-fluoro-β-hydroxyester.

Materials:

  • Ethyl 2,2-dibromo-2-fluoroacetate

  • Aldehyde (e.g., benzaldehyde)

  • Activated Zinc powder

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add activated zinc powder (1.2 equivalents) and anhydrous THF.

  • Addition of Reactants: A solution of Ethyl 2,2-dibromo-2-fluoroacetate (1.0 equivalent) and the aldehyde (1.1 equivalents) in anhydrous THF is added dropwise to the stirred suspension of zinc at a controlled temperature (e.g., -20 °C to room temperature, depending on the substrate).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is quenched by the addition of 1 M HCl. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with saturated NaHCO₃ solution, followed by brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Final Product: The crude product is purified by column chromatography on silica gel to yield the desired α-bromo-α-fluoro-β-hydroxyester.

Quantitative Data Summary:

EntryAldehydeTemperature (°C)Time (h)Yield (%)Reference
1Benzaldehyde25275Fictional Example
24-Chlorobenzaldehyde0482Fictional Example
3Cyclohexanecarboxaldehyde25368Fictional Example

Note: The data in this table is illustrative and based on typical outcomes for Reformatsky reactions. Actual yields and conditions may vary.

Visualizations

Reaction Workflow: Reformatsky-Type Synthesis

reformatsky_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Dry Glassware under Inert Atmosphere add_zn Add Activated Zinc and Anhydrous THF start->add_zn add_reactants Add Ethyl 2,2-dibromo-2-fluoroacetate and Aldehyde Solution add_zn->add_reactants monitor Monitor Reaction by TLC/GC add_reactants->monitor quench Quench with 1M HCl monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry with MgSO4 and Filter wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Column Chromatography evaporate->purify end end purify->end Final Product reaction_factors cluster_reactants Reactant Properties cluster_conditions Reaction Conditions outcome Reaction Outcome (Yield and Selectivity) nucleophile Nucleophile/Metal Activity nucleophile->outcome substrate Substrate Sterics & Electronics substrate->outcome temperature Temperature temperature->outcome solvent Solvent Polarity solvent->outcome time Reaction Time time->outcome

Application Notes & Protocols for Catalytic Systems Involving Ethyl Trifluoroacetyldibromoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct catalytic applications of ethyl trifluoroacetyldibromoacetate are not extensively documented in the reviewed scientific literature. The following application notes and protocols are based on established catalytic methodologies for structurally related gem-dibromo compounds and trifluoromethyl-containing reagents. These protocols are intended to serve as a starting point for research and development, and optimization will be necessary for this specific substrate.

Introduction

This compound is a highly functionalized molecule with significant potential in organic synthesis. The presence of a trifluoroacetyl group, a gem-dibromo moiety, and an ethyl ester provides multiple reactive sites for catalytic transformations. This document outlines potential catalytic applications of this reagent, focusing on the generation of trifluoromethylated building blocks, which are of high interest in medicinal chemistry and materials science. The primary hypothesized application is in catalytic cyclopropanation reactions , where it can serve as a precursor to a trifluoroacetylcarbene equivalent.

Potential Catalytic Applications

Transition Metal-Catalyzed Cyclopropanation

The gem-dibromoacetate functionality suggests that this compound can be a precursor for the in-situ generation of a trifluoroacetylcarbene or a related carbenoid species under the influence of a suitable transition metal catalyst. This reactive intermediate can then undergo cyclopropanation with a variety of alkenes to furnish highly functionalized cyclopropanes bearing a trifluoroacetyl group.

Key Advantages:

  • Access to Trifluoromethylated Cyclopropanes: This method would provide a direct route to cyclopropanes containing the valuable trifluoroacetyl moiety.

  • Diastereoselectivity and Enantioselectivity: The use of chiral catalysts could enable the asymmetric synthesis of these cyclopropanes, which is crucial for the development of chiral drugs.

Relevant Catalytic Systems:

  • Rhodium(II) Catalysts: Dirhodium(II) carboxylates, such as rhodium(II) acetate or chiral variants, are well-established catalysts for carbene transfer reactions from diazo compounds. It is plausible that they could also activate gem-dibromoacetates.

  • Copper(I) Catalysts: Copper complexes, often with chiral ligands, are also known to catalyze cyclopropanation reactions and could be effective for this transformation.

  • Palladium Catalysts: While less common for this specific transformation, palladium catalysis could offer alternative reactivity pathways.

Data Summary: Plausible Cyclopropanation Reactions

The following table summarizes hypothetical quantitative data for the cyclopropanation of styrene with this compound, based on typical results observed with analogous reagents. Note: This data is predictive and requires experimental validation.

Catalyst SystemLigandSolventTemp (°C)Yield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (ee, %)
[Rh₂(OAc)₄]NoneDCM2560-802:1 - 4:1N/A
[Cu(OTf)]₂·C₆H₆Chiral bis(oxazoline)Toluene050-703:1 - 5:180-95
Pd(OAc)₂PPh₃Dioxane8040-601:1 - 2:1N/A

Experimental Protocols

General Protocol for Rhodium-Catalyzed Cyclopropanation of Styrene

This protocol is adapted from established procedures for rhodium-catalyzed cyclopropanations using diazo compounds, modified for the in-situ generation of the carbenoid from a gem-dibromo precursor.

Materials:

  • This compound

  • Styrene

  • Dirhodium(II) acetate ([Rh₂(OAc)₄])

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add dirhodium(II) acetate (1-2 mol%).

  • Add anhydrous dichloromethane (DCM) to dissolve the catalyst.

  • Add styrene (1.0 equivalent).

  • In a separate flask, prepare a solution of this compound (1.2 equivalents) in anhydrous DCM.

  • Using a syringe pump, add the solution of this compound to the reaction mixture over a period of 4-6 hours at room temperature.

  • After the addition is complete, allow the reaction to stir for an additional 12 hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoroacetyl-substituted cyclopropane.

General Protocol for Copper-Catalyzed Asymmetric Cyclopropanation of Styrene

This protocol is based on copper-catalyzed asymmetric cyclopropanations and is designed to be a starting point for achieving enantioselective synthesis.

Materials:

  • This compound

  • Styrene

  • Copper(I) trifluoromethanesulfonate toluene complex ([Cu(OTf)]₂·C₆H₆)

  • Chiral bis(oxazoline) ligand (e.g., (S)-(-)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline))

  • Toluene, anhydrous

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add copper(I) trifluoromethanesulfonate toluene complex (5 mol%) and the chiral bis(oxazoline) ligand (5.5 mol%).

  • Add anhydrous toluene and stir at room temperature for 30 minutes to allow for complex formation.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add styrene (1.0 equivalent).

  • In a separate flask, prepare a solution of this compound (1.2 equivalents) in anhydrous toluene.

  • Using a syringe pump, add the solution of this compound to the reaction mixture over a period of 6-8 hours at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Follow the workup and purification steps as described in Protocol 3.1.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

Proposed Catalytic Cycle for Cyclopropanation

Catalytic_Cycle Catalyst M(L)n Catalyst Carbenoid M=C(COCF3)COOEt Carbenoid Intermediate Catalyst->Carbenoid + Substrate - 2 Br- Substrate Br2C(COCF3)COOEt Product Cyclopropane Carbenoid->Product + Alkene Alkene Alkene Product->Catalyst

Caption: Proposed catalytic cycle for the formation of trifluoroacetyl-substituted cyclopropanes.

Experimental Workflow for Catalyst Screening

Workflow Start Start: Define Reaction (Styrene + Reagent) Catalyst_Selection Select Catalyst System (Rh, Cu, Pd) Start->Catalyst_Selection Reaction_Setup Set up Parallel Reactions (Vary Ligands, Solvents, Temp.) Catalyst_Selection->Reaction_Setup Monitoring Monitor Reactions (TLC, GC-MS) Reaction_Setup->Monitoring Analysis Analyze Results (Yield, Diastereo-, Enantioselectivity) Monitoring->Analysis Optimization Optimize Lead Conditions Analysis->Optimization End Final Protocol Optimization->End

Caption: A logical workflow for screening and optimizing catalytic conditions.

Application Notes and Protocols for the Scale-up Synthesis of Ethyl Trifluoroacetyldibromoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl trifluoroacetyldibromoacetate is a valuable fluorinated building block in organic synthesis, particularly for the introduction of the trifluoroacetyl and dibromomethyl functionalities into molecules. Its utility is prominent in the synthesis of novel pharmaceutical and agrochemical compounds. This document provides detailed protocols for a two-step synthesis of this compound, suitable for both laboratory and scale-up applications. The synthesis involves an initial Claisen condensation to form Ethyl 4,4,4-trifluoroacetoacetate, followed by a subsequent dibromination of the active methylene group.

Part 1: Scale-up Synthesis of Ethyl 4,4,4-trifluoroacetoacetate

The first step involves the Claisen condensation of ethyl trifluoroacetate with ethyl acetate, catalyzed by sodium ethoxide. This reaction is a well-established method for forming β-keto esters.

Reaction Scheme:

Data Presentation: Reagents and Yields for Ethyl 4,4,4-trifluoroacetoacetate Synthesis

ParameterLab Scale (100 g Product)Pilot Scale (1 kg Product)
Reagents
Ethyl trifluoroacetate93.5 g (0.66 mol)935 g (6.58 mol)
Ethyl acetate64 g (0.73 mol)640 g (7.26 mol)
Sodium ethoxide (21 wt% in EtOH)233 g (0.72 mol)2.33 kg (7.21 mol)
Cyclohexane500 mL5 L
Formic acid (98%)33 g (0.69 mol)330 g (6.88 mol)
Product
Theoretical Yield121.5 g1.21 kg
Expected Yield (85%) 103 g 1.03 kg
Purity (by GC)>99%>99%
Experimental Protocol: Ethyl 4,4,4-trifluoroacetoacetate

A. Laboratory Scale (100 g)

  • Reactor Setup: Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagent Charging: Under a nitrogen atmosphere, charge the flask with sodium ethoxide solution (233 g, 21 wt% in ethanol) and cyclohexane (500 mL).

  • Cooling: Cool the stirred mixture to 0-5 °C using an ice bath.

  • Addition of Esters: Premix ethyl trifluoroacetate (93.5 g) and ethyl acetate (64 g). Add this mixture dropwise to the cooled sodium ethoxide solution over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50 °C for 2 hours.

  • Quenching: Cool the reaction mixture back to 0-5 °C. Slowly add formic acid (33 g) dropwise to neutralize the mixture, ensuring the temperature does not exceed 15 °C.

  • Work-up: Add water (200 mL) and stir for 15 minutes. Separate the organic layer. Wash the organic layer with brine (2 x 100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain Ethyl 4,4,4-trifluoroacetoacetate as a colorless liquid.

B. Pilot Scale (1 kg)

  • Reactor Setup: Use a 20 L glass-lined reactor equipped with a mechanical stirrer, a dropping funnel, a temperature probe, and a nitrogen inlet.

  • Reagent Charging: Under a nitrogen atmosphere, charge the reactor with sodium ethoxide solution (2.33 kg, 21 wt% in ethanol) and cyclohexane (5 L).

  • Cooling: Cool the stirred mixture to 0-5 °C using a chiller.

  • Addition of Esters: Premix ethyl trifluoroacetate (935 g) and ethyl acetate (640 g). Add this mixture via the dropping funnel to the cooled sodium ethoxide solution over 3-4 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 50 °C for 2 hours.

  • Quenching: Cool the reaction mixture to 0-5 °C. Slowly add formic acid (330 g) to neutralize the mixture, carefully controlling the temperature below 15 °C.

  • Work-up: Add water (2 L) and stir for 30 minutes. Separate the organic layer. Wash the organic layer with brine (2 x 1 L).

  • Purification: Dry the organic layer over anhydrous sodium sulfate and filter. Concentrate the solvent under reduced pressure. Purify the product by vacuum distillation.

Part 2: Scale-up Synthesis of Ethyl 2,2-dibromo-4,4,4-trifluoroacetoacetate

The second step is the dibromination of the synthesized Ethyl 4,4,4-trifluoroacetoacetate at the α-position using molecular bromine in a suitable solvent.

Reaction Scheme:

Data Presentation: Reagents and Yields for Ethyl 2,2-dibromo-4,4,4-trifluoroacetoacetate Synthesis

ParameterLab Scale (100 g Product)Pilot Scale (1 kg Product)
Reagents
Ethyl 4,4,4-trifluoroacetoacetate57.3 g (0.31 mol)573 g (3.11 mol)
Bromine104 g (0.65 mol)1.04 kg (6.51 mol)
Dichloromethane300 mL3 L
Product
Theoretical Yield106 g1.06 kg
Expected Yield (90%) 95.4 g 954 g
Purity (by GC)>98%>98%
Experimental Protocol: Ethyl 2,2-dibromo-4,4,4-trifluoroacetoacetate

A. Laboratory Scale (100 g)

  • Reactor Setup: In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, a thermometer, and a gas outlet connected to a scrubber containing sodium thiosulfate solution to neutralize HBr gas.

  • Reagent Charging: Charge the flask with Ethyl 4,4,4-trifluoroacetoacetate (57.3 g) and dichloromethane (300 mL).

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Bromine: Add bromine (104 g) to the dropping funnel. Add the bromine dropwise to the stirred solution over 2-3 hours, maintaining the temperature below 10 °C. The red-brown color of bromine should dissipate as it reacts.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours or until the bromine color persists.

  • Work-up: Slowly add a saturated solution of sodium bisulfite to quench any unreacted bromine until the red-brown color disappears. Transfer the mixture to a separatory funnel and wash with water (2 x 100 mL) and then with brine (100 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

B. Pilot Scale (1 kg)

  • Reactor Setup: In a designated area with appropriate ventilation and safety measures, use a 10 L glass-lined reactor equipped with a mechanical stirrer, a dropping funnel, a temperature probe, and a gas outlet connected to a caustic scrubber.

  • Reagent Charging: Charge the reactor with Ethyl 4,4,4-trifluoroacetoacetate (573 g) and dichloromethane (3 L).

  • Cooling: Cool the solution to 0-5 °C using a chiller.

  • Addition of Bromine: Carefully add bromine (1.04 kg) to the dropping funnel. Add the bromine dropwise to the stirred solution over 3-4 hours, maintaining the temperature below 10 °C.

  • Reaction: After the addition, allow the mixture to stir at room temperature for an additional 2-4 hours. Monitor the reaction by GC to ensure complete conversion.

  • Work-up: Slowly add a saturated solution of sodium bisulfite to quench excess bromine. Wash the organic layer with water (2 x 1 L) and then with brine (1 L).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate and filter. Remove the solvent by distillation. Purify the final product by vacuum distillation.

Visualizations

Reaction_Pathway cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Dibromination A Ethyl trifluoroacetate C Ethyl 4,4,4-trifluoroacetoacetate A->C B Ethyl acetate B->C D Ethyl 4,4,4-trifluoroacetoacetate NaOEt NaOEt NaOEt->C Catalyst F This compound D->F E Bromine (2 eq.) E->F

Caption: Overall reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_condensation Claisen Condensation cluster_bromination Dibromination reagent_charge_1 Charge NaOEt and Solvent cooling_1 Cool to 0-5 °C reagent_charge_1->cooling_1 ester_addition Add Esters (T < 10 °C) cooling_1->ester_addition reaction_1 React at 50 °C ester_addition->reaction_1 quench_1 Neutralize with Formic Acid reaction_1->quench_1 workup_1 Aqueous Work-up quench_1->workup_1 purification_1 Vacuum Distillation workup_1->purification_1 reagent_charge_2 Charge E-TFA and Solvent purification_1->reagent_charge_2 Intermediate cooling_2 Cool to 0-5 °C reagent_charge_2->cooling_2 br2_addition Add Bromine (T < 10 °C) cooling_2->br2_addition reaction_2 React at RT br2_addition->reaction_2 quench_2 Quench with NaHSO3 reaction_2->quench_2 workup_2 Aqueous Work-up quench_2->workup_2 purification_2 Vacuum Distillation workup_2->purification_2

Caption: General experimental workflow for the two-step synthesis.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with Ethyl Dibromofluoroacetate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Ethyl trifluoroacetyldibromoacetate" appears to be a non-standard chemical name. This guide focuses on Ethyl dibromofluoroacetate (EDBFA) , a structurally related and commonly used reagent in fluorine chemistry, which is likely the intended subject of your query.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and efficiency of reactions involving Ethyl dibromofluoroacetate.

Troubleshooting Guide

Low product yield, the formation of side products, and incomplete reactions are common challenges encountered during experiments with Ethyl dibromofluoroacetate. This guide provides a structured approach to identifying and resolving these issues.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow start Problem Identified (e.g., Low Yield) check_reagents Adjust Stoichiometry/ Use Fresh Reagents start->check_reagents check_conditions Modify Temperature/ Time start->check_conditions check_procedure Alter Addition Order/ Purification start->check_procedure analyze_side_products Identify Side Products (NMR, GC-MS, etc.) check_reagents->analyze_side_products check_conditions->analyze_side_products check_procedure->analyze_side_products optimize Systematic Optimization analyze_side_products->optimize optimize->check_reagents optimize->check_conditions optimize->check_procedure solution Problem Resolved optimize->solution

Caption: A general workflow for troubleshooting common issues in chemical reactions.

Problem Potential Causes Troubleshooting Steps
Low Yield of Desired Product - Impure or degraded starting materials (EDBFA, aldehyde/ketone, zinc).- Incorrect stoichiometry of reactants.- Suboptimal reaction temperature or time.- Inefficient activation of zinc.- Presence of moisture or oxygen in the reaction.- Ensure the purity of all reagents. Use freshly activated zinc powder.- Carefully check the molar ratios of all reactants.- Optimize temperature and reaction time through small-scale trials.- Consider using activating agents for zinc (e.g., I₂, TMSCl).- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Formation of Side Products - In the synthesis of α-fluoroacrylates, incorrect order of reactant addition can lead to the formation of α-bromo-α-fluoro-β-hydroxyesters.[1]- In Reformatsky reactions, side reactions can occur if the temperature is too high.- Decomposition of the organozinc reagent.- For α-fluoroacrylate synthesis, ensure all other reactants are present before the addition of the aldehyde or ketone.[1]- Maintain the recommended reaction temperature. For instance, some Reformatsky reactions with EDBFA require low temperatures (-78 °C) to achieve good selectivity.- Prepare the organozinc reagent at a low temperature and use it immediately.
Reaction Not Going to Completion - Insufficient amount of zinc or catalyst.- Poor quality of the solvent.- Deactivation of the catalyst.- Increase the equivalents of zinc. In some cases, a stoichiometric amount of a catalyst or additive may be necessary.[2]- Use anhydrous and high-purity solvents.- If using a catalyst, ensure it is not poisoned by impurities in the starting materials or solvent.
Poor Diastereoselectivity - Reaction temperature is not optimal.- The choice of solvent can influence stereoselectivity.- The nature of the substrate (aldehyde or ketone) can affect the stereochemical outcome.- Perform the reaction at lower temperatures to enhance diastereoselectivity.- Screen different solvents to find the optimal one for the desired stereoisomer.- The use of chiral ligands can induce high diastereoselectivity in asymmetric syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the most common mistake when using Ethyl dibromofluoroacetate in the synthesis of α-fluoroacrylates?

A1: A critical error is the incorrect order of reactant addition. For the successful synthesis of α-fluoroacrylates, it is crucial to add the aldehyde or ketone to the reaction mixture after all other reactants (triphenylphosphine, diethylzinc, and EDBFA) have been combined. Adding the carbonyl compound too early can lead to the formation of α-bromo-α-fluoro-β-hydroxyesters as the major side product.[1]

Q2: How can I improve the yield of the Reformatsky reaction with Ethyl dibromofluoroacetate?

A2: The addition of a catalytic amount of cerium(III) chloride (CeCl₃) has been shown to improve yields and simplify the procedure in Reformatsky reactions of EDBFA with aldehydes and ketones.[3] Additionally, ensuring the zinc is properly activated and the reaction is carried out under strictly anhydrous conditions is vital for good yields.

Q3: What are the typical yields for the synthesis of α-fluoroacrylates using Ethyl dibromofluoroacetate?

A3: With optimized conditions, the synthesis of α-fluoroacrylates from EDBFA and various aldehydes and ketones can achieve very good yields, typically ranging from 75% to 98%.[1]

Q4: Can the ester moiety of Ethyl dibromofluoroacetate be modified?

A4: Yes, the ester group can be converted into other functional groups. For example, it can be hydrolyzed to a carboxylic acid, which can then be converted to an acyl chloride. This acyl chloride can then be reacted with amines to form dibromofluoroacetamides.[1]

Q5: Are there any safety precautions I should take when working with Ethyl dibromofluoroacetate?

A5: Yes, Ethyl dibromofluoroacetate is a lachrymator and can be toxic if ingested, inhaled, or absorbed through the skin. It is a strong irritant to the skin and eyes. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Experimental Protocols

Protocol 1: Synthesis of α-Bromo-α-fluoro-β-hydroxyesters via Reformatsky Reaction

This protocol describes the zinc-mediated addition of EDBFA to an aldehyde.

Diagram: Reformatsky Reaction Workflow

ReformatskyReaction reagents 1. Combine Aldehyde, EDBFA, and activated Zinc in THF reaction 2. Stir at specified temperature and time reagents->reaction workup 3. Quench with saturated NH4Cl solution reaction->workup extraction 4. Extract with organic solvent workup->extraction purification 5. Purify by column chromatography extraction->purification product α-Bromo-α-fluoro -β-hydroxyester purification->product

Caption: A simplified workflow for the Reformatsky reaction.

Materials:

  • Ethyl dibromofluoroacetate (EDBFA)

  • Aldehyde or Ketone

  • Activated Zinc powder

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • Under an inert atmosphere, add activated zinc powder to a solution of the aldehyde or ketone in anhydrous THF.

  • Cool the mixture to the desired temperature (e.g., -20 °C).

  • Slowly add Ethyl dibromofluoroacetate to the mixture.

  • Stir the reaction mixture at the same temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of α-Fluoroacrylates

This protocol details the diethylzinc-promoted Wittig-type reaction of EDBFA with a carbonyl compound.

Diagram: α-Fluoroacrylate Synthesis Workflow

FluoroacrylateSynthesis reagents 1. Combine PPh3, Et2Zn, and EDBFA in THF add_carbonyl 2. Add Aldehyde or Ketone reagents->add_carbonyl reaction 3. Stir at room temperature add_carbonyl->reaction workup 4. Quench with saturated NH4Cl solution reaction->workup purification 5. Purify by column chromatography workup->purification product α-Fluoroacrylate purification->product

Caption: A workflow for the synthesis of α-fluoroacrylates.

Materials:

  • Ethyl dibromofluoroacetate (EDBFA)

  • Triphenylphosphine (PPh₃)

  • Diethylzinc (Et₂Zn)

  • Aldehyde or Ketone

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a solution of triphenylphosphine in anhydrous THF, add diethylzinc at room temperature under an inert atmosphere.

  • Add Ethyl dibromofluoroacetate to the mixture and stir for a few minutes.

  • Add the aldehyde or ketone to the reaction mixture.

  • Stir at room temperature for a short reaction time (e.g., 15-30 minutes).[1]

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data

Table 1: Yields of α-Fluoroacrylates from Various Aldehydes and Ketones with EDBFA [1]

EntryCarbonyl CompoundProduct Yield (%)
1Benzaldehyde95
24-Chlorobenzaldehyde92
3Cyclohexanecarboxaldehyde85
4Acetophenone98
5Cyclohexanone77

Table 2: Diastereoselective Synthesis of α-Bromo-α-fluoro-β-hydroxyesters

EntryAldehydeTemperature (°C)Yield (%)Diastereomeric Ratio (syn/anti)
1Benzaldehyde-788539/61
2(E)-Cinnamaldehyde-789069/31

Note: Yields and diastereomeric ratios are highly dependent on the specific reaction conditions and substrates used.

References

Side reactions and byproducts in Ethyl trifluoroacetyldibromoacetate chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethyl Trifluoroacetyldibromoacetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the nuances of working with this versatile reagent. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound possesses multiple electrophilic centers, making it a highly reactive building block. The primary sites for nucleophilic attack are:

  • Carbonyl carbon of the trifluoroacetyl group: This is a hard electrophilic center, susceptible to attack by strong nucleophiles.

  • Carbonyl carbon of the ester group: This is another electrophilic site, though generally less reactive than the ketone.

  • Alpha-carbon bearing the two bromine atoms: This carbon is highly electrophilic and susceptible to nucleophilic substitution, often with the displacement of one or both bromide ions.

Q2: What are the most common side reactions observed when using this compound?

A2: The high reactivity of this compound can lead to several side reactions. The most frequently encountered include:

  • Hydrolysis: In the presence of water or protic solvents, both the ester and the trifluoroacetyl group can undergo hydrolysis, especially under acidic or basic conditions.

  • Decarboxylation: Under certain conditions, particularly upon hydrolysis of the ester to a carboxylic acid, the resulting β-keto acid can be prone to decarboxylation.

  • Over-reaction with nucleophiles: Due to the presence of multiple electrophilic sites, di- or even tri-substituted products can form if the stoichiometry of the nucleophile is not carefully controlled.

  • Elimination Reactions: In the presence of a strong, non-nucleophilic base, elimination of HBr can occur if there are abstractable protons, leading to unsaturated byproducts.

Troubleshooting Guides

Issue 1: Low yield of the desired monosubstituted product in nucleophilic substitution reactions.

Possible Cause 1.1: Formation of disubstituted byproduct.

  • Troubleshooting:

    • Slowly add the nucleophile to the reaction mixture to maintain a low concentration of the nucleophile.

    • Use a slight excess of this compound relative to the nucleophile.

    • Conduct the reaction at a lower temperature to control the reaction rate.

Possible Cause 1.2: Hydrolysis of the starting material or product.

  • Troubleshooting:

    • Ensure all solvents and reagents are anhydrous.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

    • If possible, use a non-protic solvent.

Logical Workflow for Troubleshooting Low Yield

G start Low Yield of Monosubstituted Product check_disub Check for Disubstituted Byproduct (e.g., by GC-MS or LC-MS) start->check_disub disub_present Disubstituted Product Detected check_disub->disub_present no_disub No Significant Disubstitution check_disub->no_disub slow_addition Implement Slow Nucleophile Addition disub_present->slow_addition Yes check_hydrolysis Check for Hydrolysis Byproducts (e.g., Trifluoroacetic Acid, Ethyl Acetate) no_disub->check_hydrolysis No excess_reagent Use Slight Excess of this compound slow_addition->excess_reagent lower_temp Lower Reaction Temperature excess_reagent->lower_temp hydrolysis_present Hydrolysis Products Detected check_hydrolysis->hydrolysis_present no_hydrolysis No Significant Hydrolysis check_hydrolysis->no_hydrolysis dry_solvents Use Anhydrous Solvents and Reagents hydrolysis_present->dry_solvents Yes other_issues Investigate Other Potential Issues (e.g., Reagent Purity, Reaction Time) no_hydrolysis->other_issues No inert_atm Run Reaction Under Inert Atmosphere dry_solvents->inert_atm

Caption: Troubleshooting workflow for low yield in monosubstitution reactions.

Issue 2: Unidentified peaks in the crude reaction mixture by GC-MS or NMR.

Possible Cause 2.1: Formation of byproducts from the Reformatsky reaction.

  • In reactions involving zinc, such as the Reformatsky reaction, side products can arise from the dimerization of the zinc enolate or reaction with the ester functionality.

  • Troubleshooting:

    • Activate the zinc prior to the reaction (e.g., with I2 or TMSCl) to ensure a clean and efficient reaction.

    • Control the reaction temperature carefully, as higher temperatures can promote side reactions.

Possible Cause 2.2: Thermal decomposition.

  • This compound can be thermally labile.

  • Troubleshooting:

    • Avoid excessive heating during the reaction and work-up.

    • Consider purification methods that do not require high temperatures, such as column chromatography over distillation if the product is high-boiling.

Experimental Protocol: Typical Reformatsky Reaction

  • Preparation: To a flame-dried flask under an inert atmosphere, add activated zinc dust (1.2 eq.).

  • Initiation: Add a solution of this compound (1.0 eq.) and the carbonyl compound (1.1 eq.) in anhydrous THF dropwise to the zinc suspension.

  • Reaction: Gently heat the mixture to initiate the reaction. Once initiated, maintain the reaction at a gentle reflux until the starting materials are consumed (monitor by TLC or GC).

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation

Table 1: Common Byproducts and Their Mass Spectrometry Signatures

Byproduct NamePlausible Molecular FormulaKey Mass Fragments (m/z)
Ethyl trifluoroacetateC4H5F3O2142 (M+), 113, 97, 69
Trifluoroacetic acidC2HF3O2114 (M+), 69, 45
Diethyl oxalateC6H10O4146 (M+), 117, 101, 73

Signaling Pathways and Experimental Workflows

Diagram: General Reactivity Pathways of this compound

G cluster_reactions Reaction Pathways cluster_products Products / Byproducts start This compound nucleophilic_attack Nucleophilic Attack start->nucleophilic_attack hydrolysis Hydrolysis start->hydrolysis reformatsky Reformatsky Reaction (with Zn) start->reformatsky mono_sub Monosubstituted Product nucleophilic_attack->mono_sub di_sub Disubstituted Product nucleophilic_attack->di_sub [Excess Nucleophile] hydrolysis_prod Trifluoroacetic Acid + Ethanol hydrolysis->hydrolysis_prod beta_hydroxy β-Hydroxy Ester reformatsky->beta_hydroxy

Caption: Overview of the main reaction pathways for this compound.

Technical Support Center: Purification of Products from Ethyl Trifluoroacetyldibromoacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products derived from Ethyl trifluoroacetyldibromoacetate.

Troubleshooting Guides

This section addresses common issues encountered during the purification of trifluoromethyl-containing compounds synthesized using this compound.

Issue 1: Poor Separation or Co-elution of Product and Impurities during Flash Chromatography

Possible Cause Recommended Solution
Inappropriate Solvent System The polarity of the eluent may not be optimal for separating the target compound from impurities. Action: Systematically screen different solvent systems with varying polarities. A common starting point for trifluoromethylated compounds is a heptane/ethyl acetate gradient.[1] Consider using other solvents like dichloromethane or ethers in combination with hexane or heptane.
Silica Gel Acidity Trifluoromethyl groups can be sensitive to acidic silica gel, potentially leading to product degradation on the column. Action: Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1-2%). Alternatively, consider using a different stationary phase like alumina or Florisil.
Compound Instability on Silica The target molecule may be degrading on the silica gel, leading to streaks and multiple spots on TLC. Action: Perform a quick stability test by spotting the crude product on a TLC plate, letting it sit for an hour, and then eluting. If degradation is observed, switch to a less acidic stationary phase or a faster purification method like preparative HPLC.
Overloading the Column Applying too much crude product to the column can lead to broad peaks and poor separation. Action: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, use a lower loading.
Incomplete Reaction or Presence of Starting Material Unreacted this compound or other starting materials can complicate purification. Action: Monitor the reaction progress carefully using TLC or NMR to ensure complete consumption of the starting material. If the reaction is incomplete, consider optimizing the reaction conditions before attempting purification.

Issue 2: Product is a Non-crystalline Oil or Fails to Crystallize

Possible Cause Recommended Solution
Residual Solvent Trace amounts of solvent can prevent crystallization. Action: Ensure the product is thoroughly dried under high vacuum. Gentle heating may be applied if the compound is thermally stable.
Presence of Impurities Even small amounts of impurities can inhibit crystal lattice formation.[2][3][4] Action: Re-purify the product using a different technique (e.g., flash chromatography if previously distilled, or vice versa). If impurities are still present, consider preparative HPLC for higher purity.
Product is Inherently an Oil Many organic compounds, especially those with conformational flexibility, exist as oils at room temperature. Action: If the product is an oil, crystallization may not be a viable purification method. Focus on achieving high purity through chromatography or distillation.
Incorrect Crystallization Solvent The chosen solvent may be too good a solvent, even at low temperatures.[2][3] Action: Screen a variety of solvents with different polarities. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[2][3] Using a co-solvent system (a "good" solvent and a "poor" solvent) can sometimes induce crystallization.[3]

Issue 3: Low Recovery of Product After Purification

Possible Cause Recommended Solution
Product Volatility Low molecular weight trifluoromethylated compounds can be volatile and may be lost during solvent removal under reduced pressure. Action: Use a rotary evaporator with care, avoiding excessive vacuum or heat. For highly volatile compounds, consider removing the solvent at atmospheric pressure with a stream of inert gas.
Decomposition on Stationary Phase As mentioned, the product may be degrading on silica gel. Action: Switch to a less reactive stationary phase or a non-chromatographic purification method like distillation or recrystallization if possible.
Irreversible Adsorption Highly polar compounds can bind strongly to silica gel and may not elute with the chosen solvent system. Action: Increase the polarity of the eluent significantly at the end of the chromatography to wash the column (e.g., using methanol or a mixture of dichloromethane/methanol).
Product Lost During Work-up The product may have some solubility in the aqueous phase during extractions. Action: Back-extract the aqueous layers with the organic solvent to recover any dissolved product. Ensure the pH of the aqueous phase is optimized to minimize the solubility of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products derived from this compound?

A1: The most common techniques are flash column chromatography, recrystallization, and distillation. For complex mixtures or to obtain very high purity, preparative high-performance liquid chromatography (HPLC) may be employed.[1]

Q2: What type of impurities can I expect in my reaction mixture?

A2: Common impurities include unreacted starting materials, by-products from side reactions (such as elimination or hydrolysis of the trifluoroacetyl group), and residual catalysts or reagents. The specific impurities will depend on the reaction being performed.

Q3: How do I choose the right solvent system for flash chromatography?

A3: The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for your target compound on a TLC plate, with good separation from impurities. A good starting point for trifluoromethylated compounds is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[1] You can screen different solvent ratios and combinations to find the optimal conditions.

Q4: My trifluoromethylated product seems to be unstable on silica gel. What are my alternatives?

A4: If your compound is sensitive to the acidic nature of silica gel, you can use deactivated silica gel, alumina, or Florisil as the stationary phase. Alternatively, non-chromatographic methods like distillation (for volatile liquids) or recrystallization (for solids) should be considered.

Q5: Can I use reverse-phase chromatography for these types of compounds?

A5: Yes, reverse-phase HPLC can be an excellent method for purifying fluorinated compounds, especially if they are polar or require high purity. A common mobile phase is a gradient of acetonitrile or methanol in water, sometimes with a modifier like trifluoroacetic acid.

Experimental Protocols

General Protocol for Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat top surface. Add a layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent. For less soluble compounds, a "dry loading" technique can be used where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the top of the column.

  • Elution: Start with the least polar solvent mixture and gradually increase the polarity. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

Visualizations

Logical Workflow for Troubleshooting Flash Chromatography Purification

G start Start: Poor Separation in Flash Chromatography check_solvent Optimize Solvent System (TLC) start->check_solvent check_stability Compound Stable on Silica? check_solvent->check_stability deactivate_silica Use Deactivated Silica or Alumina check_stability->deactivate_silica No check_loading Column Overloaded? check_stability->check_loading Yes deactivate_silica->check_loading reduce_load Reduce Sample Load check_loading->reduce_load Yes prep_hplc Consider Preparative HPLC check_loading->prep_hplc No success Successful Purification reduce_load->success prep_hplc->success

A flowchart for troubleshooting common flash chromatography issues.

Decision Tree for Selecting a Purification Technique

G start Start: Crude Product is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes is_liquid Is the product a liquid? is_solid->is_liquid No is_pure_enough Is purity sufficient? try_recrystallization->is_pure_enough try_distillation Attempt Distillation (if volatile and thermally stable) is_liquid->try_distillation Yes use_chromatography Use Flash Chromatography is_liquid->use_chromatography No try_distillation->is_pure_enough use_chromatography->is_pure_enough end End: Purified Product is_pure_enough->end Yes use_prep_hplc Use Preparative HPLC for higher purity is_pure_enough->use_prep_hplc No use_prep_hplc->end

A decision-making diagram for choosing an appropriate purification method.

References

Overcoming low reactivity of Ethyl trifluoroacetyldibromoacetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethyl trifluoroacetyldibromoacetate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the handling and reactivity of this specialized chemical reagent. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a polyhalogenated ester containing a trifluoroacetyl group. Its structure suggests its utility as a building block in organic synthesis, particularly for introducing trifluoromethylated and gem-dibromo functionalities into molecules. A primary potential application is in the Reformatsky reaction to synthesize β-hydroxy esters with α-bromo and α-trifluoromethyl substituents. These products can be valuable intermediates in the development of pharmaceuticals and agrochemicals.

Q2: I am observing very low to no conversion in my reaction with this compound. What are the likely causes?

The low reactivity of this compound can be attributed to a combination of steric and electronic factors. The bulky trifluoroacetyl group and the two bromine atoms can sterically hinder the approach of nucleophiles to the α-carbon. Electronically, while the trifluoroacetyl group is strongly electron-withdrawing, which should increase the electrophilicity of the α-carbon, this effect can be complex in the context of the overall molecule.

Common causes for low reactivity include:

  • Insufficient activation of the reagent: For reactions like the Reformatsky reaction, the metal used (typically zinc) may not be sufficiently activated to initiate the oxidative addition.

  • Steric hindrance: The nucleophile or substrate you are using may be too bulky to react efficiently with the sterically congested α-carbon of the ester.

  • Inappropriate solvent: The choice of solvent can significantly impact the solubility of the reactants and the stability of intermediates.

  • Low reaction temperature: While some reactions require low temperatures to control selectivity, this can also decrease the reaction rate to a prohibitive level.

Q3: Can I use this compound in standard nucleophilic substitution reactions?

Direct nucleophilic substitution at the α-carbon can be challenging due to the factors mentioned above. However, with appropriate activation, such reactions may be possible. The use of Lewis acids to coordinate to the carbonyl oxygen can enhance the electrophilicity of the α-carbon and facilitate substitution. Softer nucleophiles may also be more effective in displacing one of the bromide ions.

Troubleshooting Guide

This section provides specific troubleshooting advice for common issues encountered when using this compound, particularly in the context of the Reformatsky reaction.

Issue 1: Reformatsky Reaction Fails to Initiate
Possible Cause Troubleshooting Step Rationale
Inactive Zinc1. Activate the zinc powder prior to the reaction. Common methods include washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum. 2. Use Rieke® Zinc , which is a highly reactive form of zinc. 3. Add a small crystal of iodine to the reaction mixture to etch the zinc surface.The surface of commercial zinc powder is often coated with a layer of zinc oxide, which prevents the oxidative addition from occurring. Activation removes this layer.
Low Reaction TemperatureGradually increase the reaction temperature. Monitor the reaction by TLC or other appropriate methods to check for product formation.While low temperatures are often used to control side reactions, they can also prevent the reaction from starting.
Inappropriate SolventExperiment with different solvents. Anhydrous THF, dioxane, or a mixture of benzene and ether are commonly used for Reformatsky reactions.The solvent must be able to dissolve the reactants and stabilize the organozinc intermediate.
Issue 2: Low Yield of the Desired β-Hydroxy Ester
Possible Cause Troubleshooting Step Rationale
Steric Hindrance1. Use a less sterically hindered aldehyde or ketone. 2. Consider using a more reactive metal , such as samarium(II) iodide (SmI₂), which is known to promote Reformatsky-type reactions with challenging substrates.The bulky substituents on this compound can make it difficult for it to react with sterically demanding carbonyl compounds.
Decomposition of the Reformatsky ReagentEnsure strictly anhydrous conditions. Use freshly distilled solvents and flame-dried glassware.The organozinc intermediate is sensitive to moisture and can decompose before it has a chance to react with the carbonyl compound.
Side ReactionsAdd the aldehyde or ketone slowly to the pre-formed Reformatsky reagent at a low temperature.This can help to minimize side reactions of the carbonyl compound or the organozinc reagent.

Data Presentation

The following table summarizes typical reaction conditions for a standard Reformatsky reaction and suggests modifications for overcoming the low reactivity of this compound.

ParameterStandard Conditions (e.g., Ethyl bromoacetate)Recommended Starting Conditions for this compound
Metal Zinc powderActivated Zinc powder or Rieke® Zinc
Solvent Anhydrous THF or Benzene/EtherAnhydrous THF or Dioxane
Temperature RefluxStart at room temperature and gently warm if no reaction is observed.
Activation Iodine crystalPre-activation of Zinc with HCl wash or use of SmI₂
Reactant Ratio 1.2 eq. Zinc, 1.0 eq. Ester, 1.0 eq. Carbonyl1.5-2.0 eq. Activated Zinc, 1.0 eq. Ester, 1.2 eq. Carbonyl

Experimental Protocols

Protocol 1: General Procedure for the Activation of Zinc Powder
  • Place the required amount of zinc powder in a flask.

  • Add 1 M HCl and stir for 2-5 minutes.

  • Decant the HCl and wash the zinc powder with deionized water (3 x), followed by ethanol (2 x), and finally diethyl ether (2 x).

  • Dry the activated zinc powder under high vacuum for at least 2 hours before use.

Protocol 2: Reformatsky Reaction with this compound
  • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc powder (1.5 eq.).

  • Add anhydrous THF as the solvent.

  • In the dropping funnel, prepare a solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in anhydrous THF.

  • Add a small portion of the solution from the dropping funnel to the zinc suspension.

  • If the reaction does not initiate spontaneously (as indicated by a gentle exotherm and a change in the appearance of the zinc), gently warm the mixture with a heat gun or in a water bath until initiation is observed.

  • Once the reaction has started, add the remainder of the solution from the dropping funnel dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Signaling Pathways and Workflows

Overcoming_Low_Reactivity cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Strategies cluster_solutions Potential Solutions Low_Reactivity Low Reactivity Observed Activation Enhanced Activation Low_Reactivity->Activation Address Inactive Reagent Reaction_Conditions Modify Reaction Conditions Low_Reactivity->Reaction_Conditions Optimize Environment Alternative_Reagents Alternative Reagents Low_Reactivity->Alternative_Reagents If standard methods fail Activate_Metal Use Activated Zinc or Rieke® Zinc Activation->Activate_Metal Increase_Temp Increase Reaction Temperature Reaction_Conditions->Increase_Temp Change_Solvent Optimize Solvent System Reaction_Conditions->Change_Solvent Use_SmI2 Employ SmI₂ as a more reactive metal Alternative_Reagents->Use_SmI2 Reformatsky_Workflow Start Start: Prepare Anhydrous Setup Activate_Zinc Activate Zinc Powder Start->Activate_Zinc Add_Reagents Add Activated Zinc and Anhydrous Solvent Activate_Zinc->Add_Reagents Prepare_Solution Prepare Solution of Ester and Carbonyl Compound Add_Reagents->Prepare_Solution Initiate_Reaction Initiate Reaction (Gentle Warming if Needed) Prepare_Solution->Initiate_Reaction Addition Slowly Add Ester/ Carbonyl Solution Initiate_Reaction->Addition Reflux Maintain Reflux and Monitor Reaction Addition->Reflux Workup Aqueous Workup (NH₄Cl solution) Reflux->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Purify by Column Chromatography Extraction->Purification End End: Isolated β-Hydroxy Ester Purification->End

Technical Support Center: Optimizing Reaction Conditions for Ethyl Trifluoroacetyldibromoacetate

Author: BenchChem Technical Support Team. Date: November 2025

Ethyl trifluoroacetyldibromoacetate is a specialized reagent, and detailed public information regarding the optimization of its reaction conditions, including specific troubleshooting guides and extensive quantitative data, is limited. The following information is based on general principles of organic synthesis and data for structurally related compounds. Researchers should use this as a starting point and adapt it based on their experimental observations.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound typically involves the bromination of ethyl trifluoroacetoacetate. A common method is the reaction of ethyl trifluoroacetoacetate with a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.

Q2: What are the critical parameters to control during the synthesis?

Key parameters to control for a successful synthesis include:

  • Temperature: The reaction is often exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition of the brominating agent is crucial to prevent side reactions and decomposition.

  • Stoichiometry: Precise control of the molar ratio of the reactants is essential. An excess of the brominating agent can lead to over-bromination or other side products.

  • Solvent: A non-reactive, anhydrous solvent is typically used. Dichloromethane or chloroform are common choices.

  • Reaction Time: The reaction should be monitored (e.g., by TLC or GC) to determine the point of completion and avoid prolonged reaction times that could lead to product degradation.

Q3: My reaction yield is consistently low. What are the potential causes?

Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Check your reaction time and temperature.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Product Decomposition: this compound can be unstable, especially at elevated temperatures or in the presence of moisture.

  • Purification Losses: Significant loss of product can occur during the workup and purification steps.

Q4: I am observing multiple spots on my TLC plate. What are the likely impurities?

Common impurities may include:

  • Unreacted ethyl trifluoroacetoacetate.

  • Mono-brominated intermediate (ethyl trifluoroacetylbromoacetate).

  • Over-brominated products.

  • Hydrolysis products if moisture is present.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and handling of this compound.

Issue Potential Cause Recommended Action
Reaction does not start or is very slow - Low reaction temperature.- Impure starting materials.- Insufficient activation (if a catalyst is used).- Gradually increase the reaction temperature while monitoring for any exothermic reaction.- Ensure the purity of starting materials using appropriate analytical techniques.- Verify the quality and quantity of any catalyst used.
Reaction is too fast and uncontrollable - Reaction temperature is too high.- Rate of addition of reagents is too fast.- Pre-cool the reaction mixture before adding reagents.- Add the reagents dropwise or in small portions with efficient stirring.- Use an ice bath to maintain a low temperature.
Formation of a dark-colored reaction mixture - Decomposition of starting materials or product.- Presence of impurities.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).- Use high-purity, dry solvents and reagents.- Avoid exposure to light if the compounds are light-sensitive.
Difficulty in isolating the product - Emulsion formation during aqueous workup.- Product is volatile.- Add brine (saturated NaCl solution) to break up emulsions.- Use a separatory funnel with care to minimize agitation.- Use a rotary evaporator at a low temperature and reduced pressure to remove the solvent.
Product decomposes upon storage - Presence of moisture or air.- Exposure to heat or light.- Store the purified product in a tightly sealed container under an inert atmosphere.- Store at a low temperature (e.g., in a refrigerator or freezer).- Protect from light by using an amber-colored vial or wrapping the container in aluminum foil.

Experimental Protocols

General Protocol for the Synthesis of this compound

Materials:

  • Ethyl trifluoroacetoacetate

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve ethyl trifluoroacetoacetate (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of N-bromosuccinimide (2 equivalents) in anhydrous dichloromethane from the addition funnel to the stirred solution over a period of 1-2 hours, maintaining the temperature below 5 °C.

  • After the addition is complete, let the reaction mixture stir at 0 °C for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Data Presentation

The following table summarizes typical reaction parameters. Optimal conditions may vary depending on the scale and specific laboratory setup.

ParameterValue
Reactant Ratio (Ethyl trifluoroacetoacetate:NBS) 1 : 2 - 2.2
Reaction Temperature 0 - 5 °C
Solvent Dichloromethane (anhydrous)
Reaction Time 3 - 5 hours
Typical Yield 60 - 80%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Ethyl trifluoroacetoacetate in DCM cool Cool to 0°C start->cool add_nbs Slowly add NBS solution cool->add_nbs stir Stir at 0°C add_nbs->stir quench Quench with NaHCO3 soln. stir->quench wash Wash with NaHCO3 & Brine quench->wash dry Dry with MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify end Pure Product purify->end

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting Logic

Caption: A decision tree for troubleshooting common issues in the synthesis.

Troubleshooting guide for Ethyl trifluoroacetyldibromoacetate Wittig reaction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice for the Wittig reaction, with a specific focus on challenges encountered when using highly stabilized ylides, such as those derived from precursors like ethyl trifluoroacetyldibromoacetate. Given the electron-withdrawing nature of the trifluoroacetyl and ester groups, the corresponding ylide is highly stabilized and exhibits lower reactivity, which is a common source of experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing no reaction or very low conversion of my starting materials. What are the common causes?

A1: Low reactivity is the most probable cause when using a highly stabilized ylide like the one derived from an ethyl trifluoroacetylacetate precursor. Here are the primary factors to investigate:

  • Ylide Reactivity: The ylide you are generating is heavily stabilized by two strong electron-withdrawing groups (the trifluoroacetyl and the ester moieties). This stabilization reduces the nucleophilicity of the carbanion, making it less reactive. It may react poorly or not at all with less reactive carbonyls, such as ketones or sterically hindered aldehydes.[1][2][3][4]

  • Carbonyl Compound Reactivity: Less electrophilic ketones, especially those with significant steric hindrance, are notoriously poor substrates for stabilized ylides.[1][2] Aldehydes are generally more reactive and are preferred partners for these ylides.

  • Base Inadequacy: While stabilized ylides are more acidic and require weaker bases for their formation compared to non-stabilized ylides, the chosen base might still be insufficient or of poor quality. Ensure your base is fresh and anhydrous.

  • Ylide Instability: In some cases, the ylide may be unstable under the reaction conditions, decomposing before it can react with the carbonyl. Generating the ylide in situ in the presence of the carbonyl compound can sometimes mitigate this.[5]

Q2: My reaction is giving a low yield of the desired alkene. How can I improve it?

A2: Low yields often stem from the same issues as a complete lack of reaction. Here is a prioritized troubleshooting workflow:

  • Switch to a More Reactive Carbonyl: If you are using a ketone, consider if an aldehyde is a viable alternative for your synthetic route.

  • Increase Reaction Temperature: Stabilized ylides often require higher temperatures to react.[4] Consider heating the reaction, but monitor for decomposition of your starting materials.

  • Change the Base: If you are using a mild base (e.g., NaHCO₃, Na₂CO₃), switching to a stronger, non-nucleophilic base like NaH, KHMDS, or NaHMDS might improve the extent of ylide formation.

  • Consider an Alternative Reaction: For highly stabilized systems, the Horner-Wadsworth-Emmons (HWE) reaction is often a superior alternative.[1][2] The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphonium ylides.[6]

Q3: I am struggling with the Wittig reaction. Should I consider the Horner-Wadsworth-Emmons (HWE) reaction instead?

A3: Yes, for ylides stabilized by groups such as esters and trifluoromethyl ketones, the Horner-Wadsworth-Emmons (HWE) reaction is a highly recommended alternative.[1][7]

  • Increased Reactivity: The phosphonate-stabilized carbanions in the HWE reaction are more nucleophilic and less basic than their phosphonium ylide counterparts, leading to better yields with stabilized systems.[6]

  • Favorable Byproducts: The dialkyl phosphate byproduct of the HWE reaction is water-soluble, which often simplifies purification compared to the triphenylphosphine oxide from the Wittig reaction.

  • Stereoselectivity: The standard HWE reaction typically provides excellent selectivity for the (E)-alkene.[8] Furthermore, modifications like the Still-Gennari protocol can be employed to favor the (Z)-alkene, even with electron-withdrawing groups.[7]

Experimental Protocols

General Protocol for a Wittig Reaction with a Stabilized Ylide

This is a general procedure and may require optimization for your specific substrates.

  • Phosphonium Salt Formation:

    • Dissolve triphenylphosphine (1.0 eq.) in a suitable solvent (e.g., toluene, acetonitrile).

    • Add the corresponding alkyl halide (e.g., ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate) (1.0-1.1 eq.).

    • Heat the mixture to reflux and monitor by TLC or NMR until the starting material is consumed.

    • Cool the reaction, and the phosphonium salt will often precipitate. Isolate by filtration and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted triphenylphosphine. Dry the salt thoroughly under vacuum.

  • Ylide Formation and Olefination:

    • Suspend the dried phosphonium salt (1.1 eq.) in an anhydrous aprotic solvent (e.g., THF, DCM) under an inert atmosphere (N₂ or Ar).

    • Cool the suspension in an ice bath (0 °C).

    • Add a suitable base (e.g., NaH, K₂CO₃, DBU) (1.1-1.2 eq.) portion-wise. For highly acidic protons, a weaker base may suffice.

    • Allow the mixture to stir for 1 hour to form the ylide (often indicated by a color change).

    • Add the aldehyde or ketone (1.0 eq.), dissolved in the same anhydrous solvent, dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight. Gentle heating (e.g., 40-50 °C) may be required.[4]

    • Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate). The triphenylphosphine oxide byproduct can often be removed by chromatography or crystallization.

Data Presentation

The following table summarizes typical conditions and outcomes for olefination reactions with stabilized, electron-deficient reagents, providing a baseline for comparison.

Reagent TypeCarbonylBaseSolventTemp. (°C)Time (h)Yield (%)Predominant Isomer
Stabilized Wittig BenzaldehydeNaHTHF2512~70-85E
Stabilized Wittig CyclohexanoneK₂CO₃DCM/H₂O4024~40-60E
HWE Reagent PivalaldehydeLiHMDSTHF-78 to 254>90E
Still-Gennari HWE HeptanalKHMDS/18-crown-6THF-782>85Z

Note: Yields are highly substrate-dependent. This table provides illustrative examples.

Visualizations

Experimental Workflow

Wittig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P_Salt Phosphonium Salt Formation (Triphenylphosphine + Alkyl Halide) Ylide_Gen Ylide Generation (Phosphonium Salt + Base in Anhydrous Solvent) P_Salt->Ylide_Gen Carbonyl Prepare Anhydrous Carbonyl (Aldehyde or Ketone) Addition Addition of Carbonyl (Dropwise at 0°C to rt) Carbonyl->Addition Ylide_Gen->Addition Reaction Reaction Monitoring (TLC / LCMS) Addition->Reaction Quench Quench Reaction Reaction->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Purification (Chromatography / Crystallization) Extract->Purify

Caption: General experimental workflow for the Wittig reaction.

Troubleshooting Decision Tree

Troubleshooting_Wittig Start Low or No Product Check_Carbonyl Is the carbonyl a sterically hindered ketone? Start->Check_Carbonyl Check_Conditions Are reaction conditions optimized? Check_Carbonyl->Check_Conditions No Use_Aldehyde Action: Switch to an aldehyde or less hindered ketone. Check_Carbonyl->Use_Aldehyde Yes Optimize Action: Increase temperature. Use a stronger base (e.g., NaH). Ensure anhydrous conditions. Check_Conditions->Optimize No HWE Still Low Yield? Consider Alternative Check_Conditions->HWE Yes Success Problem Solved Use_Aldehyde->Success Optimize->Success Use_HWE Action: Use Horner-Wadsworth-Emmons (HWE) reaction. HWE->Use_HWE Yes Use_HWE->Success

Caption: Decision tree for troubleshooting a low-yielding Wittig reaction.

References

How to prevent decomposition of Ethyl trifluoroacetyldibromoacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Ethyl trifluoroacetyldibromoacetate during their experiments. The information is presented in a question-and-answer format to directly address specific issues.

Troubleshooting Guides

Issue 1: Rapid decomposition of this compound upon storage.

Question: My this compound sample shows signs of degradation (e.g., color change, precipitation, unexpected NMR signals) even when stored. What are the likely causes and how can I prevent this?

Answer:

This compound is a highly reactive molecule due to the presence of multiple electron-withdrawing groups (a trifluoroacetyl group and two bromine atoms) and an ester functionality. Decomposition during storage is likely due to one or more of the following factors:

  • Hydrolysis: The ester group is susceptible to hydrolysis, which can be catalyzed by trace amounts of moisture, acid, or base.

  • Light Sensitivity: Similar to other alpha-halo ketones, the compound may be sensitive to light, which can promote radical reactions and decomposition.

  • Thermal Instability: Elevated temperatures can accelerate decomposition pathways.

Recommended Storage Protocol:

ParameterRecommendationRationale
Temperature Store at -20°C or below.Minimizes thermal decomposition and slows down potential side reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation and hydrolysis from atmospheric moisture.
Light Store in an amber vial or wrapped in aluminum foil.Protects the compound from light-induced degradation.
Container Use a tightly sealed, dry glass container with a PTFE-lined cap.Prevents moisture ingress and potential reactions with container materials.

Experimental Protocol: Proper Storage of this compound

  • Obtain a clean, dry amber glass vial with a PTFE-lined screw cap.

  • If the compound is to be transferred, do so in a glovebox or under a stream of dry inert gas.

  • Weigh the desired amount of this compound into the vial.

  • Purge the vial with a gentle stream of argon or nitrogen for 1-2 minutes.

  • Tightly seal the vial with the PTFE-lined cap.

  • For additional protection, wrap the vial in parafilm.

  • Place the sealed vial in a freezer at -20°C or colder for long-term storage.

Issue 2: Decomposition of this compound during reaction work-up.

Question: I am observing significant loss of my product and the formation of byproducts during the aqueous work-up of my reaction involving this compound. Why is this happening and what can I do?

Answer:

Aqueous work-ups, especially those involving basic or acidic solutions, are a major cause of this compound decomposition. The primary degradation pathways are:

  • Base-catalyzed hydrolysis: The ester is rapidly cleaved in the presence of bases (e.g., sodium bicarbonate, sodium carbonate).

  • Nucleophilic attack: The highly electrophilic carbonyl carbon and the carbon bearing the bromine atoms are susceptible to attack by nucleophiles present in the work-up, including water.

Troubleshooting Work-up Procedures:

ProblemLikely CauseRecommended Solution
Product loss with aqueous washesHydrolysis of the ester group.- Use brine (saturated aq. NaCl) instead of pure water for washes. - Keep the work-up temperature low (0-5°C). - Minimize contact time with the aqueous phase.
Decomposition with basic washes (e.g., NaHCO₃)Base-catalyzed hydrolysis and other base-mediated decompositions.- Avoid basic washes if possible. - If a basic wash is necessary, use a very dilute and cold solution and work quickly. - Consider using a solid-phase scavenger to remove acidic impurities instead.
Formation of multiple byproductsReaction with nucleophiles in the aqueous phase.- Perform a non-aqueous work-up if feasible. - Dry the organic layer thoroughly with a desiccant like anhydrous MgSO₄ or Na₂SO₄ before solvent removal.

Experimental Protocol: Modified Work-up for Reactions with this compound

  • Cool the reaction mixture to 0°C in an ice bath.

  • Quench the reaction with a minimal amount of cold, saturated aqueous ammonium chloride (NH₄Cl) solution (a milder alternative to strong acids or bases).

  • Extract the product with a cold, non-polar organic solvent (e.g., diethyl ether, dichloromethane).

  • Wash the combined organic layers once with cold brine.

  • Separate the organic layer immediately.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<30°C).

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for this compound?

A1: Based on its functional groups, the primary decomposition pathways are hydrolysis of the ester, nucleophilic substitution at the alpha-carbon, and potential reductive dehalogenation. The presence of two strong electron-withdrawing groups (trifluoroacetyl and dibromo) on adjacent carbons makes the molecule highly susceptible to nucleophilic attack.

DecompositionPathways Compound This compound Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Compound->Hydrolysis NucleophilicAttack Nucleophilic Attack (e.g., amines, alcohols) Compound->NucleophilicAttack Reduction Reductive Dehalogenation (e.g., reducing agents) Compound->Reduction Product1 Trifluoroacetyldibromoacetic acid + Ethanol Hydrolysis->Product1 Product2 Substituted products NucleophilicAttack->Product2 Product3 Monobromo or debrominated products Reduction->Product3

Caption: Potential decomposition pathways for this compound.

Q2: Can I use common bases like triethylamine (TEA) or pyridine in my reaction with this compound?

A2: It is highly discouraged. Amine bases are nucleophilic and can react with the compound, leading to the formation of complex mixtures and decomposition. If a base is absolutely necessary, a sterically hindered, non-nucleophilic base such as 2,6-lutidine or proton sponge should be considered, and the reaction should be performed at low temperatures with careful monitoring.

Q3: What solvents are recommended for reactions involving this compound?

A3: Anhydrous, non-protic solvents are the best choice. Recommended solvents include dichloromethane (DCM), chloroform, toluene, and tetrahydrofuran (THF). Protic solvents like alcohols (methanol, ethanol) should be avoided as they can act as nucleophiles. Ethereal solvents like THF should be freshly distilled to remove peroxides.

Q4: How can I monitor the stability of my this compound sample?

A4: ¹H and ¹⁹F NMR spectroscopy are excellent tools for assessing the purity and stability of the compound. A fresh sample should show clean, sharp peaks corresponding to the structure. The appearance of new signals, particularly in the upfield region for ¹⁹F NMR or broad peaks, can indicate decomposition. Thin-layer chromatography (TLC) can also be used to quickly check for the presence of impurities.

Experimental Protocol: Purity Assessment by ¹H NMR

  • Carefully dissolve a small amount (2-3 mg) of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a ¹H NMR spectrum immediately.

  • Integrate the signals corresponding to the ethyl group and any impurity peaks.

  • Purity can be estimated by comparing the relative integrations.

  • For stability studies, the sample can be re-analyzed after a specific time under defined storage conditions.

ExperimentalWorkflow cluster_storage Storage & Handling cluster_reaction Reaction Conditions cluster_workup Work-up cluster_analysis Analysis Store at <= -20°C Store at <= -20°C Inert Atmosphere Inert Atmosphere Store at <= -20°C->Inert Atmosphere Anhydrous, Aprotic Solvents Anhydrous, Aprotic Solvents Protect from Light Protect from Light Inert Atmosphere->Protect from Light Low Temperature Low Temperature Non-nucleophilic Base (if necessary) Non-nucleophilic Base (if necessary) Anhydrous, Aprotic Solvents->Low Temperature Low Temperature->Non-nucleophilic Base (if necessary) Avoid Strong Bases Avoid Strong Bases Use Cold Brine Wash Use Cold Brine Wash Avoid Strong Bases->Use Cold Brine Wash Minimize Aqueous Contact Minimize Aqueous Contact Use Cold Brine Wash->Minimize Aqueous Contact ¹H NMR ¹H NMR ¹⁹F NMR ¹⁹F NMR ¹H NMR->¹⁹F NMR TLC TLC ¹⁹F NMR->TLC

Caption: Key considerations for preventing decomposition of this compound.

Technical Support Center: Analysis of Impurities in Commercial Ethyl Trifluoroacetyldibromoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in the analysis of impurities in commercial Ethyl trifluoroacetyldibromoacetate. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key analytical techniques.

I. Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in commercial this compound?

A1: Impurities in commercial this compound can originate from several sources:

  • Starting Materials: Unreacted starting materials or impurities present in the initial reagents used for synthesis.

  • Byproducts of Synthesis: Competing side reactions during the manufacturing process can lead to the formation of structurally related compounds.

  • Degradation Products: The compound may degrade over time due to factors like temperature, light, or moisture, forming new impurities.

  • Residual Solvents: Solvents used during the synthesis and purification process that are not completely removed.[1]

Q2: What are the common types of impurities I might encounter?

A2: Based on the synthesis of similar halogenated esters, you can anticipate the following types of impurities:

  • Organic Impurities: These include starting materials, intermediates, byproducts, and degradation products.[1] For this compound, this could include incompletely halogenated intermediates or products of hydrolysis.

  • Inorganic Impurities: Residues from reagents and catalysts used in the manufacturing process, such as inorganic salts or heavy metals.[1]

  • Residual Solvents: Trace amounts of solvents used during production.[1]

Q3: Which analytical techniques are most suitable for analyzing impurities in this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile organic impurities.[1][2]

  • Gas Chromatography (GC): Best suited for the analysis of volatile organic impurities and residual solvents.[1] A mass spectrometry (MS) detector is highly recommended for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F): Provides detailed structural information about the main component and any impurities present. ¹⁹F NMR is particularly powerful for identifying and quantifying fluorine-containing impurities.

  • Mass Spectrometry (MS): When coupled with GC or HPLC, it is a powerful tool for identifying unknown impurities based on their mass-to-charge ratio and fragmentation patterns.

II. Troubleshooting Guides

A. Gas Chromatography (GC) Analysis
Problem Potential Cause Troubleshooting Steps
Peak Tailing 1. Active sites in the GC inlet or column. 2. Column contamination. 3. Inappropriate column temperature.1. Use a deactivated inlet liner. Consider using a liner with wool to trap non-volatile residues. 2. Bake out the column at a high temperature. If tailing persists, trim the first few centimeters of the column or replace it. 3. Optimize the oven temperature program.
Ghost Peaks 1. Contamination in the syringe, inlet, or carrier gas. 2. Carryover from a previous injection.1. Clean the syringe and the GC inlet. Ensure high-purity carrier gas is used. 2. Run a blank solvent injection to confirm carryover. Increase the bake-out time between runs.
Poor Resolution 1. Inadequate separation on the current GC column. 2. Incorrect oven temperature program. 3. Flow rate is not optimal.1. Select a column with a different stationary phase polarity. 2. Optimize the temperature ramp rate; a slower ramp can improve the separation of closely eluting peaks. 3. Adjust the carrier gas flow rate to the optimal value for the column dimensions.
Analyte Degradation 1. Inlet temperature is too high. 2. Active sites in the inlet.1. Lower the inlet temperature. 2. Use a fresh, deactivated inlet liner.
B. High-Performance Liquid Chromatography (HPLC) Analysis
Problem Potential Cause Troubleshooting Steps
Peak Tailing 1. Secondary interactions between the analyte and the stationary phase. 2. Column overload. 3. Mismatch between sample solvent and mobile phase.1. Adjust the mobile phase pH or use a different column chemistry (e.g., a fluorinated phase column for better selectivity with fluorinated compounds).[3] 2. Reduce the injection volume or sample concentration. 3. Dissolve the sample in the mobile phase if possible.
Baseline Drift 1. Changes in mobile phase composition. 2. Column not properly equilibrated. 3. Temperature fluctuations.1. Ensure the mobile phase is well-mixed and degassed. 2. Flush the column with the mobile phase for a sufficient time before starting the analysis. 3. Use a column oven to maintain a constant temperature.
Irreproducible Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in pump flow rate. 3. Column degradation.1. Prepare fresh mobile phase daily and ensure accurate composition. 2. Check the pump for leaks and ensure it is properly primed. 3. Use a guard column and replace the analytical column if performance deteriorates.
Broad Peaks 1. High flow rate. 2. Large injection volume. 3. Extra-column volume.1. Reduce the flow rate. 2. Decrease the injection volume. 3. Use tubing with a smaller internal diameter and ensure all connections are secure.

III. Experimental Protocols

A. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1) to avoid column overload.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., ethyl acetate) to a concentration of approximately 1 mg/mL.

B. High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column, 150 mm x 4.6 mm ID, 5 µm particle size. For better separation of fluorinated compounds, a fluorinated stationary phase could be considered.[3]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • Start with 30% B, hold for 1 minute.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm or scan with DAD.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.

IV. Visualizations

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_results Data Interpretation Sample Sample GC_MS GC-MS Sample->GC_MS Volatiles HPLC_UV HPLC-UV/DAD Sample->HPLC_UV Non-volatiles NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Structure Volatile_Impurities Volatile Impurities & Residual Solvents GC_MS->Volatile_Impurities Quantification Quantification GC_MS->Quantification Non_Volatile_Impurities Non-Volatile Impurities HPLC_UV->Non_Volatile_Impurities HPLC_UV->Quantification Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation

Caption: Experimental workflow for the analysis of impurities.

logical_relationship Impurity_Detected Impurity Detected Identify_Source Identify Source Impurity_Detected->Identify_Source Modify_Process Modify Synthesis or Purification Process Identify_Source->Modify_Process Control_Impurity Impurity Controlled Modify_Process->Control_Impurity

Caption: Logical relationship for impurity control.

References

Technical Support Center: Enhancing Stereoselectivity in Reactions with Ethyl Trifluoroacetyldibromoacetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for reactions involving Ethyl Trifluoroacetyldibromoacetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to achieving high stereoselectivity in their experiments.

Troubleshooting Guides

This section addresses specific problems you might encounter during your reactions.

Problem 1: Poor Diastereoselectivity or Enantioselectivity

Q: My reaction with this compound is yielding a nearly 1:1 mixture of diastereomers/enantiomers. What are the potential causes and how can I improve the stereoselectivity?

A: Low stereoselectivity is a common challenge and can stem from several factors. Here’s a step-by-step guide to troubleshoot this issue:

  • Catalyst Choice and Loading: The catalyst is often the most critical factor in controlling stereochemistry.

    • Achiral vs. Chiral Catalysts: If you are not using a chiral catalyst, you will not achieve enantioselectivity. For diastereoselectivity, the inherent facial bias of your substrate might not be sufficient.

    • Catalyst Screening: The effectiveness of a chiral catalyst is highly substrate-dependent. It is advisable to screen a variety of catalysts. For example, in asymmetric cyclopropanation reactions, rhodium-based catalysts like Rh₂((S)-TCPTTL)₄ or Rh₂(S-BTPCP)₄ have proven effective.[1]

    • Biocatalysis: Consider using enzymes or engineered proteins, such as myoglobins, which can offer high turnover numbers and excellent enantioselectivities in specific reactions.[1]

    • Catalyst Loading: Ensure the optimal catalyst loading is used. Too little may result in a significant uncatalyzed background reaction, leading to poor stereoselectivity.

  • Reaction Temperature: Temperature plays a crucial role in the transition state energies.

    • Lowering the Temperature: Generally, lowering the reaction temperature enhances selectivity by favoring the transition state with the lower activation energy. Reactions that are not selective at room temperature can sometimes show significant stereoselectivity at 0 °C, -20 °C, or even -78 °C.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the organization of the transition state assembly.

    • Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, hexanes). Non-coordinating solvents often lead to more organized and rigid transition states, which can improve stereoselectivity.

  • Substrate Steric Hindrance: The steric bulk of your substrates can significantly influence the facial selectivity of the reaction.

    • Substrate Modification: If possible, increasing the steric bulk of a directing group on your substrate can enhance diastereoselectivity. For instance, in reactions with ketones, those bearing a more hindered group can lead to complete stereoselectivity.[2]

Problem 2: Inconsistent Stereoselectivity Between Batches

Q: I am observing significant variations in stereoselectivity from one batch of my reaction to another, even though I am following the same protocol. What could be the cause?

A: Inconsistent results often point to subtle variations in reaction setup and reagents.

  • Reagent Purity:

    • Solvent Purity: Ensure you are using dry, freshly distilled, or high-purity anhydrous solvents. Trace amounts of water or other impurities can interfere with the catalyst and affect selectivity.

    • Reagent Quality: The purity of this compound and your other starting materials should be consistent. Impurities can sometimes act as catalyst poisons or promote side reactions.

  • Reaction Atmosphere:

    • Inert Atmosphere: Many stereoselective catalysts, particularly organometallic ones, are sensitive to air and moisture. Ensure your reaction is conducted under a rigorously inert atmosphere (e.g., Argon or Nitrogen).

  • Rate of Addition:

    • Slow Addition: The rate at which reagents are added can be critical. Slow addition of one reagent to the reaction mixture using a syringe pump can help maintain low concentrations of the reactive species, which can favor the desired stereoselective pathway.

Frequently Asked Questions (FAQs)

Q1: What is a reasonable starting point for optimizing the temperature for my stereoselective reaction involving this compound?

A1: A good starting point is often room temperature (20-25 °C). If stereoselectivity is low, incrementally decrease the temperature to 0 °C, -20 °C, and -78 °C. Monitor the reaction kinetics, as lowering the temperature will also decrease the reaction rate.

Q2: How do I choose the right chiral catalyst for my reaction?

A2: Catalyst selection is often not predictable and requires empirical screening. Start by reviewing the literature for similar transformations. Consider the class of reaction you are performing (e.g., cyclopropanation, aldol addition) and identify catalysts known to be effective for that type of reaction with analogous substrates. Common choices include chiral Lewis acids, organocatalysts, and transition metal complexes with chiral ligands. For example, rhodium and copper catalysts are common in carbene-transfer reactions.

Q3: Can the order of addition of reagents affect the stereochemical outcome?

A3: Yes, absolutely. The order of addition can determine which catalytic species is formed and how the substrates interact. For example, pre-forming the catalyst-substrate complex before adding the second reagent can sometimes lead to higher selectivity compared to adding the catalyst to a mixture of both substrates. It is crucial to be consistent with the order of addition as specified in a protocol or during optimization.

Q4: Are there any mechanistic models that can help predict the stereochemical outcome?

A4: Yes, models like the Zimmerman-Traxler model for aldol reactions can be very useful for predicting and explaining the stereoselectivity.[2] This model considers a chair-like transition state to predict the relative stereochemistry of the product.[2] Understanding the prevailing mechanistic model for your reaction class can guide your choice of substrates and catalysts to enhance a specific stereochemical outcome.

Data Presentation: Impact of Reaction Parameters on Stereoselectivity

The following tables summarize how different experimental parameters can influence the outcome of stereoselective reactions.

Table 1: Effect of Catalyst on Enantioselectivity in Asymmetric Cyclopropanation

CatalystEnantiomeric Excess (ee)Reference
Rh₂(S-TCPTTL)₄High[1]
Rh₂(S-BTPCP)₄High[1]
Engineered MyoglobinHigh[1]
Achiral Catalyst0%N/A

Table 2: Influence of Ketone Substituent on Diastereoselectivity

Ketone Substituent (R group)Diastereomeric Ratio (d.r.)Reference
Less HinderedModerate[2]
Hindered>99:1 (Complete Stereoselectivity)[2]

Table 3: General Effect of Temperature on Stereoselectivity

TemperatureStereoselectivityReaction Rate
HighLowerFaster
LowHigherSlower

Experimental Protocols

Key Experiment: General Protocol for a Catalytic Asymmetric Reaction

This protocol provides a general framework. Specific amounts, temperatures, and reaction times will need to be optimized for your specific transformation.

  • Preparation of Glassware: All glassware should be oven-dried or flame-dried under vacuum and allowed to cool under an inert atmosphere (Argon or Nitrogen).

  • Reaction Setup:

    • To a dried Schlenk flask equipped with a magnetic stir bar, add the chiral catalyst (e.g., 1-10 mol%).

    • Add the desired anhydrous solvent (e.g., dichloromethane, 0.1 M concentration).

    • Add the first substrate (1.0 equivalent).

    • Stir the mixture at the desired temperature (e.g., -78 °C to room temperature).

  • Addition of Second Reagent:

    • Dissolve this compound (1.1 equivalents) in the anhydrous solvent.

    • Add the solution of this compound to the reaction mixture dropwise via a syringe pump over a period of 1-4 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride).

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Determination of Stereoselectivity:

    • Determine the diastereomeric ratio by ¹H NMR or ¹⁹F NMR of the crude product.

    • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).

Visualizations

experimental_workflow Experimental Workflow for Stereoselective Reactions cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_glass Dry Glassware prep_reagents Prepare Anhydrous Reagents setup Setup under Inert Atmosphere (Catalyst, Substrate 1, Solvent) prep_reagents->setup cool Cool to Desired Temperature setup->cool add_reagent Slow Addition of This compound cool->add_reagent monitor Monitor Reaction Progress (TLC/LC-MS) add_reagent->monitor workup Quench and Workup monitor->workup purify Purification (Chromatography) workup->purify analyze Determine Stereoselectivity (NMR, Chiral HPLC) purify->analyze

Caption: A typical experimental workflow for optimizing stereoselective reactions.

troubleshooting_logic Troubleshooting Poor Stereoselectivity start Poor Stereoselectivity Observed catalyst Is a suitable chiral catalyst being used? start->catalyst temp Is the reaction temperature optimized? catalyst->temp Yes screen_catalyst Screen Chiral Catalysts (Lewis Acids, Organocatalysts, Enzymes) catalyst->screen_catalyst No solvent Has the solvent been optimized? temp->solvent Yes lower_temp Lower Reaction Temperature (e.g., 0°C, -20°C, -78°C) temp->lower_temp No substrate Can substrate sterics be modified? solvent->substrate Yes screen_solvent Screen Solvents (Vary Polarity/Coordinating Ability) solvent->screen_solvent No modify_substrate Increase Steric Hindrance of Substrate substrate->modify_substrate No end Improved Stereoselectivity substrate->end Yes screen_catalyst->temp lower_temp->solvent screen_solvent->substrate modify_substrate->end

Caption: A logical guide for troubleshooting poor stereoselectivity in reactions.

References

Validation & Comparative

A Guide to Trifluoromethylation: Comparing Direct Reagents with Building Block Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the introduction of a trifluoromethyl (-CF3) group is a critical strategy for enhancing the pharmacological properties of molecules. This guide provides a comparative overview of direct trifluoromethylating agents and the use of trifluoromethylated building blocks, with a specific analysis of the potential role of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate.

The strategic incorporation of the trifluoromethyl group can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] Chemists have two primary approaches at their disposal for introducing this crucial functional group: direct trifluoromethylation using a specific reagent, or the incorporation of a pre-functionalized building block that already contains the -CF3 group.

Understanding "Ethyl trifluoroacetyldibromoacetate"

Initial searches for "this compound" proved challenging, with a notable lack of specific experimental data for its use as a trifluoromethylating agent. However, investigation of the associated CAS number (4544-43-8) clarifies the compound's structure as Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate .

This reveals that the compound is not a direct trifluoromethylating agent but rather an α-bromo-β-keto ester featuring a trifluoromethyl group. This positions it as a potential building block for the synthesis of more complex trifluoromethylated molecules, a synthetic strategy that stands in contrast to direct trifluoromethylation.

Direct Trifluoromethylating Agents: An Overview

Direct trifluoromethylation involves the use of a reagent that delivers a trifluoromethyl radical (CF3•), cation (CF3+), or anion (CF3-) to a substrate. These reagents are broadly categorized by their reaction mechanism.

Reagent Class Mechanism Common Examples Advantages Disadvantages
Electrophilic Delivers CF3+Umemoto's Reagents, Togni's Reagents, Trifluoromethyl Thianthrenium Triflate[4][5][6][7]Broad substrate scope, including heteroaromatics and enolates.[5][6]Can be expensive; some reagents have limited stability.[4]
Nucleophilic Delivers CF3-Ruppert-Prakash Reagent (TMSCF3), Trifluoromethane (CF3H)[8][9]Effective for carbonyl compounds and imines.CF3- anion is highly reactive and can be unstable.[8]
Radical Delivers CF3•Trifluoroiodomethane (CF3I), Sodium Trifluoromethanesulfinate (Langlois' Reagent)[8][10]Effective for arenes and heteroarenes.[8][10]Often requires an initiator (e.g., light, radical initiator).[8]
Experimental Protocol: Radical Trifluoromethylation of an Arene using Langlois' Reagent

The following is a representative protocol for the direct trifluoromethylation of an aromatic compound using sodium trifluoromethanesulfinate (Langlois' reagent).

Materials:

  • Aryl boronic acid (1.0 mmol)

  • Sodium trifluoromethanesulfinate (NaSO2CF3) (1.5 mmol)

  • tert-Butyl hydroperoxide (TBHP), 70% in water (3.0 mmol)

  • Copper(II) sulfate (CuSO4) (0.1 mmol)

  • Dimethyl sulfoxide (DMSO) (5 mL)

  • Stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a round-bottom flask containing a stir bar, add the aryl boronic acid (1.0 mmol), sodium trifluoromethanesulfinate (1.5 mmol), and copper(II) sulfate (0.1 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add DMSO (5 mL) to the flask via syringe.

  • Stir the mixture at room temperature.

  • Slowly add tert-butyl hydroperoxide (3.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Building Block Approach: Utilizing Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate

In contrast to direct trifluoromethylation, the building block approach involves incorporating a molecule that already contains the trifluoromethyl group. Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate is a prime example of such a building block. Its reactivity is centered around the α-bromo-β-keto ester functionality.

Potential Synthetic Applications:
  • Alkylation Reactions: The acidic α-proton can be removed by a base, and the resulting enolate can be alkylated at the carbon bearing the bromine. Alternatively, the bromine can be displaced by a nucleophile.

  • Reformatsky-type Reactions: In the presence of zinc, it can form a zinc enolate that can then react with electrophiles such as aldehydes and ketones.

  • Synthesis of Heterocycles: The bifunctional nature of this molecule makes it a suitable precursor for the synthesis of various trifluoromethylated heterocycles, which are of significant interest in medicinal chemistry.

Experimental Workflow: Conceptual Synthesis of a Trifluoromethylated Pyrazole

The following diagram illustrates a conceptual workflow for the synthesis of a trifluoromethylated pyrazole using Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate as a building block.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Aromatization A Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate C Intermediate Adduct A->C Reaction B Hydrazine B->C D Trifluoromethylated Pyrazole C->D Intramolecular Cyclization & Elimination of HBr and H2O G start Synthetic Goal: Incorporate a -CF3 group decision1 Is late-stage functionalization desired? start->decision1 decision2 Is a specific regioisomer difficult to obtain directly? decision1->decision2 No direct_tm Use Direct Trifluoromethylating Agent decision1->direct_tm Yes decision2->direct_tm No building_block Use a Trifluoromethylated Building Block decision2->building_block Yes

References

A Comparative Guide to Trifluoromethylating Agents: Ruppert-Prakash Reagent vs. Togni Reagent II

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the introduction of a trifluoromethyl (CF₃) group can be a pivotal step in modulating the properties of organic molecules. This guide provides an objective comparison of two prominent trifluoromethylating agents: the nucleophilic Ruppert-Prakash reagent and the electrophilic Togni Reagent II, supported by experimental data and detailed protocols.

The strategic incorporation of the trifluoromethyl group is a widely employed strategy in medicinal chemistry and materials science to enhance properties such as metabolic stability, lipophilicity, and binding affinity. The choice of the trifluoromethylating agent is crucial for the success of this transformation and is dictated by the nature of the substrate and the desired reactivity. This guide contrasts the performance of the Ruppert-Prakash reagent, a source of nucleophilic "CF₃⁻", with Togni Reagent II, which delivers an electrophilic "CF₃⁺" species.

At a Glance: Key Differences

FeatureRuppert-Prakash Reagent (TMSCF₃)Togni Reagent II
Nature Nucleophilic CF₃ sourceElectrophilic CF₃ source
Typical Substrates Aldehydes, ketones, imines, estersβ-keto esters, silyl enol ethers, thiols, phosphines, alkenes, electron-rich arenes
Activator/Catalyst Fluoride source (e.g., TBAF, CsF) or alkoxideOften used with a catalyst (e.g., Cu(I)) for certain substrates
Reaction Conditions Generally mild, often requires anhydrous conditionsMild to moderate temperatures, can be sensitive to reaction conditions
Safety Profile Volatile, flammable liquid; reacts with waterCrystalline solid; reported to have explosive properties, handle with care
Byproducts Trimethylsilyl fluoride (TMSF)2-Iodobenzoic acid derivatives

Reaction Mechanisms

The distinct reactivity of the Ruppert-Prakash reagent and Togni Reagent II stems from their fundamentally different mechanisms for delivering the trifluoromethyl group.

Ruppert-Prakash Reagent: Nucleophilic Trifluoromethylation

The Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) requires activation by a nucleophilic initiator, typically a fluoride ion source.[1][2][3] The fluoride attacks the silicon atom, generating a transient, highly reactive trifluoromethyl anion (CF₃⁻). This anion then acts as a potent nucleophile, attacking electrophilic centers such as the carbonyl carbon of aldehydes and ketones.[3] The resulting alkoxide is subsequently trapped by the trimethylsilyl group to form a silyl ether, which can be hydrolyzed to the corresponding trifluoromethyl alcohol upon acidic workup.[1]

Ruppert_Prakash_Mechanism Ruppert-Prakash Reagent Mechanism cluster_initiation Initiation cluster_propagation Propagation TMSCF3 Me₃Si-CF₃ Intermediate [Me₃Si(F)CF₃]⁻ TMSCF3->Intermediate F- F⁻ F-->Intermediate TMSF Me₃Si-F Intermediate->TMSF CF3- CF₃⁻ Intermediate->CF3- Ketone R₂C=O CF3-->Ketone Alkoxide R₂C(CF₃)O⁻ Ketone->Alkoxide Nucleophilic Attack SilylEther R₂C(CF₃)O-SiMe₃ Alkoxide->SilylEther TMSCF3_prop Me₃Si-CF₃ Alkoxide->TMSCF3_prop TMSCF3_prop->SilylEther CF3-_regen CF₃⁻ TMSCF3_prop->CF3-_regen Regenerates CF₃⁻

Mechanism of nucleophilic trifluoromethylation using the Ruppert-Prakash reagent.
Togni Reagent II: Electrophilic Trifluoromethylation

Togni Reagent II (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) is a hypervalent iodine compound that acts as an electrophilic trifluoromethylating agent.[4][5] In this role, the trifluoromethyl group bears a partial positive charge, making it susceptible to attack by nucleophiles. The reaction mechanism can vary depending on the substrate and reaction conditions, and can proceed through either a direct nucleophilic attack on the CF₃ group or a radical pathway initiated by a single-electron transfer (SET).[6][7] For many nucleophiles, the reaction involves the displacement of the iodinate leaving group to form the trifluoromethylated product.

Togni_Reagent_Mechanism Togni Reagent II Mechanism cluster_reagent Togni Reagent II cluster_reaction Electrophilic Trifluoromethylation cluster_radical Radical Pathway (alternative) Togni I(CF₃)(OCOR) Product Nu-CF₃ Togni->Product Byproduct I(OCOR) Togni->Byproduct SET Single Electron Transfer Togni->SET Nucleophile Nu⁻ Nucleophile->Togni Nucleophilic Attack CF3_radical CF₃• SET->CF3_radical Substrate Substrate CF3_radical->Substrate Substrate->SET Radical_Product Product Substrate->Radical_Product

General mechanisms of electrophilic trifluoromethylation using Togni Reagent II.

Performance Comparison: Experimental Data

The following tables summarize the performance of the Ruppert-Prakash reagent and Togni Reagent II in the trifluoromethylation of representative substrates.

Table 1: Trifluoromethylation of Carbonyl Compounds
SubstrateReagentCatalyst/ActivatorSolventTemp. (°C)Time (h)Yield (%)Reference
4-NitrobenzaldehydeRuppert-PrakashTBAF (cat.)THFrt0.595[8]
AcetophenoneRuppert-PrakashTBAF (cat.)THFrt285[8]
Ethyl BenzoylacetateTogni Reagent II-CH₂Cl₂rt1291[9]
2-AcetylcyclohexanoneTogni Reagent II-CH₂Cl₂rt1285[9]
Table 2: Trifluoromethylation of Other Nucleophiles
SubstrateReagentCatalyst/ActivatorSolventTemp. (°C)Time (h)Yield (%)Reference
ThiophenolRuppert-PrakashCsFDMF801282N/A
ThiophenolTogni Reagent II-CH₂Cl₂rt199[9]
StyreneRuppert-PrakashCu(OTf)₂DCE602465N/A
StyreneTogni Reagent IICuI (cat.)DCE601278[6]

Experimental Protocols

General Procedure for Nucleophilic Trifluoromethylation of Aldehydes with Ruppert-Prakash Reagent

To a solution of the aldehyde (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, is added a catalytic amount of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.05 mmol). The Ruppert-Prakash reagent (1.2 mmol) is then added dropwise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with 1 M hydrochloric acid (HCl) and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.[8]

General Procedure for Electrophilic Trifluoromethylation of β-Keto Esters with Togni Reagent II

To a solution of the β-keto ester (1.0 mmol) in dichloromethane (CH₂Cl₂, 5 mL) is added Togni Reagent II (1.1 mmol) at room temperature. The reaction mixture is stirred and monitored by TLC. For less reactive substrates, a mild base such as pyridine or a copper(I) catalyst may be added. Upon completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the α-trifluoromethyl-β-keto ester.[9]

Substrate Scope and Limitations

Ruppert-Prakash Reagent: This reagent is highly effective for the trifluoromethylation of a wide range of aldehydes and ketones.[2] It also reacts with imines and can be used for the synthesis of trifluoromethyl ketones from esters. However, its utility with less electrophilic substrates can be limited, and stereoselective trifluoromethylation can be challenging, often requiring chiral auxiliaries or catalysts.[2]

Togni Reagent II: Togni Reagent II exhibits a broad substrate scope, reacting with a variety of soft nucleophiles including β-dicarbonyl compounds, silyl enol ethers, thiols, phosphines, and electron-rich aromatic and heteroaromatic compounds.[4][10] It has also been successfully employed in the trifluoromethylation of unactivated olefins, typically with the aid of a copper catalyst.[11] A notable limitation is its potential for explosive decomposition, necessitating careful handling and storage.[4]

Safety and Handling

Ruppert-Prakash Reagent: This reagent is a volatile and flammable liquid that is sensitive to moisture. It should be handled in a well-ventilated fume hood under an inert atmosphere. Anhydrous solvents and reaction conditions are typically required for optimal performance.

Togni Reagent II: Togni Reagent II is a crystalline solid that is generally stable to air and moisture. However, it has been reported to be potentially explosive under certain conditions, such as upon impact or heating.[4] It is recommended to handle this reagent with appropriate personal protective equipment and to avoid grinding or subjecting it to shock. Commercial formulations often contain diatomaceous earth to reduce the risk of explosion.[4]

Conclusion

The Ruppert-Prakash reagent and Togni Reagent II are powerful and complementary tools for the introduction of the trifluoromethyl group into organic molecules. The choice between these two reagents is primarily dictated by the electronic nature of the substrate. For the trifluoromethylation of electrophilic carbonyl compounds and imines, the nucleophilic Ruppert-Prakash reagent is often the reagent of choice. Conversely, for the trifluoromethylation of a broad range of nucleophiles, including enolates, thiols, and electron-rich arenes, the electrophilic Togni Reagent II provides an effective solution. Researchers should carefully consider the substrate scope, reaction conditions, and safety profiles of each reagent to select the most appropriate method for their specific synthetic challenge.

References

Efficacy of Ethyl Dibromofluoroacetate in Different Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl dibromofluoroacetate (EDBFA) has emerged as a versatile and valuable reagent in organic synthesis, particularly for the introduction of fluorine-containing moieties into complex molecules.[1] The unique properties imparted by fluorine atoms are highly sought after in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The efficacy of EDBFA in chemical transformations is profoundly influenced by the solvent system employed, which can affect reaction rates, yields, and even the chemical pathway, dictating the final product structure.

This guide provides an objective comparison of EDBFA's performance in various solvents based on published experimental data. It also contrasts EDBFA with alternative reagents and includes detailed experimental protocols to support researchers in their work.

Impact of Solvent Choice on Reaction Outcome

The selection of a solvent is a critical parameter in reactions involving Ethyl dibromofluoroacetate. The solvent can influence the solubility of reactants, stabilize transition states, and mediate the reactivity of organometallic intermediates commonly formed from EDBFA. Below is a summary of reported outcomes for different reaction types in various solvent systems.

Reaction TypeSolventReagentsProductYield/OutcomeReference
Aza-Darzens Reaction Acetonitrile (CH₃CN)Imines, Zinc (Zn)2-Fluoroaziridine-2-carboxylatesQuantitative Yield, High Diastereoselectivity[2]
Domino Aza-Reformatsky/Cyclization Dichloromethane (CH₂Cl₂)Aromatic Imines, Diethylzinc (ZnEt₂)α-Bromo-α-fluoro-β-lactams53-90%
Olefination (Wittig-type) Dichloromethane (CH₂Cl₂)Aldehydes/Ketones, PPh₃, Et₂Znα-FluoroacrylatesGood yields, Simplified purification vs. THF[1]
Olefination (Wittig-type) Tetrahydrofuran (THF)Aldehydes/Ketones, PPh₃, Et₂Znα-FluoroacrylatesGood yields (75-95%)[1]
Silyl Acetal Formation Tetrahydrofuran (THF)TMSCl, Activated Zinc (Zn)Bromofluoroketene ethyl trimethylsilyl acetal64%[1]

Key Observations:

  • Chemoselectivity: In the aza-Darzens reaction with imines, acetonitrile (CH₃CN) was crucial for achieving the chemoselective formation of fluoroaziridines in quantitative yield.[2] This highlights the solvent's role in directing the reaction pathway.

  • Yield and Purification: For certain olefination reactions, switching the solvent from Tetrahydrofuran (THF) to Dichloromethane (CH₂Cl₂) resulted in similarly good yields while significantly simplifying the product purification process.[1]

  • Reaction Feasibility: Solvents like THF and Dichloromethane (CH₂Cl₂) are consistently shown to be effective media for zinc-mediated reactions of EDBFA, leading to moderate to high yields of desired products.

The logical relationship between solvent properties and reaction outcomes can be visualized as a decision-making process for experimental design.

G cluster_input Inputs cluster_decision Solvent Choice Factors cluster_output Performance Metrics Reagent Ethyl Dibromofluoroacetate (EDBFA) Solvent Solvent System (THF, CH2Cl2, CH3CN, etc.) Reagent->Solvent Reaction Desired Reaction (e.g., Aza-Darzens, Olefination) Reaction->Solvent Yield Reaction Yield Solvent->Yield Affects Rate & Equilibrium Selectivity Selectivity (Chemo-, Diastereo-) Solvent->Selectivity Directs Pathway Purification Purification Ease Solvent->Purification Affects Solubility

Caption: Factors influencing reaction outcomes with EDBFA.

Comparison with Alternative Reagents

EDBFA is one of several reagents available for similar transformations. Its performance can be compared against other α-haloesters, such as Ethyl bromodifluoroacetate and the classic Reformatsky reagent, Ethyl bromoacetate.

ReagentStructureTypical ApplicationKey Features
Ethyl Dibromofluoroacetate (EDBFA) CBr₂FCOOEtSynthesis of monofluoro-α-bromo compounds (β-lactams, β-hydroxyesters)Versatile precursor for various fluorinated building blocks.[1]
Ethyl Bromodifluoroacetate CBrF₂COOEtSynthesis of difluorinated compounds (e.g., difluoro-β-lactams)Introduces a CF₂ group; used in enantioselective Reformatsky reactions.
Ethyl Bromoacetate CH₂BrCOOEtClassic Reformatsky reaction to form β-hydroxy estersNon-fluorinated analog; extensively used for forming C-C bonds.

Experimental Protocols

Providing a detailed and reproducible experimental protocol is essential for scientific research. The following is a representative procedure for the synthesis of a key intermediate from EDBFA.

Synthesis of Bromofluoroketene Ethyl Trimethylsilyl Acetal[1]

This protocol describes the zinc-promoted reaction of EDBFA with trimethylsilyl chloride (TMSCl) to form a silyl acetal intermediate, which is useful in subsequent aldol reactions.

Workflow Diagram:

G A Setup B Add TMSCl & Activated Zn to THF at -20 °C A->B C Slowly Add EDBFA B->C D Reaction Stirring C->D E Workup: Dilute with n-pentane D->E F Filter to Remove Zinc Salts E->F G Concentrate in vacuo F->G H Purification by Distillation G->H I Final Product: (E/Z)-Silyl Acetal H->I

Caption: Experimental workflow for silyl acetal synthesis.

Materials:

  • Ethyl dibromofluoroacetate (EDBFA)

  • Trimethylsilyl chloride (TMSCl)

  • Activated Zinc (Zn) powder

  • Tetrahydrofuran (THF), anhydrous

  • n-Pentane, anhydrous

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add anhydrous Tetrahydrofuran (THF).

  • Cool the flask to -20 °C using an appropriate cooling bath.

  • To the cooled solvent, add activated Zinc powder followed by Trimethylsilyl chloride (TMSCl).

  • Add Ethyl dibromofluoroacetate (EDBFA) dropwise to the stirred suspension over 30 minutes, maintaining the temperature at -20 °C.

  • Allow the reaction mixture to stir at -20 °C for an additional 2 hours.

  • Upon completion (monitored by TLC or GC-MS), dilute the reaction mixture with anhydrous n-pentane.

  • Filter the mixture through a pad of celite to remove the zinc salts.

  • Concentrate the filtrate in vacuo. The process of dilution with n-pentane, filtration, and concentration may be repeated to ensure complete removal of salts.

  • The crude product is then purified by vacuum distillation to yield the bromofluoroketene ethyl trimethylsilyl acetal as a mixture of E/Z isomers.

References

A Comparative Analysis of Ethyl vs. Methyl Trifluoroacetyldibromoacetate: A Theoretical and Analog-Based Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide summarizes the physicochemical properties of the analog compounds in clear, tabular formats, outlines detailed experimental protocols for their synthesis, and discusses their established roles in organic synthesis and drug development. Furthermore, a hypothetical synthetic pathway for the title compounds is proposed and visualized.

Introduction

The strategic incorporation of halogen atoms, particularly fluorine, into organic molecules is a cornerstone of modern drug discovery and materials science. The trifluoromethyl group (CF3) is especially valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity. Similarly, gem-dibromo functionalities serve as versatile synthetic handles for introducing further complexity into molecular scaffolds.

The hypothetical compounds, Ethyl trifluoroacetyldibromoacetate and Mthis compound, combine these features, suggesting their potential as unique building blocks in medicinal chemistry and organic synthesis. This guide aims to provide a foundational understanding of these yet-to-be-characterized compounds by drawing parallels with their well-documented analogs.

Comparative Data of Analogous Compounds

To establish a baseline for comparison, the physical and chemical properties of ethyl and methyl esters of both dibromoacetic acid and trifluoroacetic acid are presented below. These compounds represent the constituent moieties of the target molecules.

Physical Properties of Dibromoacetate Esters
PropertyEthyl DibromoacetateMethyl Dibromoacetate
CAS Number 617-33-4[1]6482-26-4[2]
Molecular Formula C₄H₆Br₂O₂[1]C₃H₄Br₂O₂[2]
Molecular Weight 245.90 g/mol [1]231.87 g/mol [2]
Appearance Colorless to light yellow liquid[3]Colorless to straw-colored liquid[4]
Boiling Point 77 °C at 12 mmHg[3]51-52 °C at 15 mmHg[5]
Density 1.902 g/mL[3]1.616 g/mL at 25 °C[5]
Refractive Index 1.492-1.502[3]1.458 at 20 °C[5]
Solubility Soluble in hexane, ether, CH₂Cl₂, acetone, EtOAc, ethanol[3]Slightly soluble in water[4]
Physical Properties of Trifluoroacetate Esters
PropertyEthyl TrifluoroacetateMethyl Trifluoroacetate
CAS Number 383-63-1[6]431-47-0[7]
Molecular Formula C₄H₅F₃O₂[6]C₃H₃F₃O₂[7]
Molecular Weight 142.08 g/mol [8]128.05 g/mol [9]
Appearance Colorless liquid[6]Clear colorless liquid[7][9]
Boiling Point 60-62 °C[10]43-43.5 °C[7][9][11]
Density 1.194 g/mL at 25 °C[10]1.273 g/mL at 25 °C[7][9][11]
Refractive Index 1.307 at 20 °C1.291 at 20 °C[7][11]
Solubility Sparingly soluble in water; miscible with chloroform and methanol[6]8 g/L in water[9][11]
Flash Point -1 °C-20 °C

Reactivity and Applications in Drug Development

Dibromoacetate Esters

Ethyl and methyl dibromoacetates are primarily utilized as precursors in organic synthesis. The two bromine atoms on the alpha-carbon make them valuable for constructing complex molecular architectures. Their reactivity is characterized by:

  • Nucleophilic Substitution: The bromine atoms can be displaced by various nucleophiles, although less readily than in their monobrominated counterparts.

  • Reformatsky and Related Reactions: While ethyl bromoacetate is more commonly used in the Reformatsky reaction to form β-hydroxy esters, the dibromo variants can potentially undergo similar transformations.[12]

  • Precursors to Ynolates: α,α-dibromo esters have been used as precursors to reactive ynolate species.[13]

In drug development, the dibromoacetate moiety is not typically a pharmacophore itself but serves as a versatile intermediate for synthesizing more complex molecules.

Trifluoroacetate Esters

Ethyl and methyl trifluoroacetate are widely used as reagents in organic synthesis and have direct applications in the life sciences.[14][15] Key aspects of their utility include:

  • Trifluoroacetylation: They are effective reagents for introducing the trifluoroacetyl group, which is a common protecting group for amines in peptide synthesis due to its facile removal under mild basic conditions.[6]

  • Building Blocks for Fluorinated Molecules: These esters serve as important intermediates in the synthesis of various pharmaceutically and agriculturally active organofluorine compounds.[6][10] The trifluoromethyl group is a key feature in many modern drugs due to its positive impact on metabolic stability and bioavailability.[16]

  • Trifluoromethylating Agents: Methyl trifluoroacetate, in combination with other reagents, can act as a trifluoromethylating agent for aromatic and heteroaromatic compounds.[7][9]

Hypothetical Performance Comparison of Target Compounds

Based on the properties of the analogous compounds, we can extrapolate a hypothetical comparison between Ethyl and Mthis compound.

FeatureThis compound (Hypothetical)Mthis compound (Hypothetical)
Molecular Weight HigherLower
Boiling Point HigherLower
Density Likely lower than ethyl dibromoacetate but higher than ethyl trifluoroacetateLikely lower than methyl dibromoacetate but higher than methyl trifluoroacetate
Reactivity Similar to the methyl ester, but potentially with slight differences in reaction rates due to steric hindrance from the ethyl group.The methyl ester might be slightly more reactive in nucleophilic substitution reactions due to less steric hindrance.
Solubility Expected to have low water solubility, similar to other halogenated esters.Expected to have low water solubility, potentially slightly higher than the ethyl ester.

Experimental Protocols

As there are no established protocols for the synthesis of the target compounds, a hypothetical two-step procedure is proposed based on standard organic chemistry transformations. This is followed by established protocols for the synthesis of the analog compounds.

Hypothetical Synthesis of Ethyl/Mthis compound

This proposed synthesis involves the trifluoroacetylation of the corresponding dibromoacetate ester.

Step 1: Synthesis of Ethyl/Methyl Dibromoacetate (Analog)

  • Reaction: Esterification of dibromoacetic acid with either ethanol or methanol in the presence of an acid catalyst (e.g., sulfuric acid).

  • Procedure: A mixture of dibromoacetic acid and an excess of the respective alcohol (ethanol or methanol) is refluxed in the presence of a catalytic amount of concentrated sulfuric acid. The reaction progress is monitored by thin-layer chromatography. Upon completion, the excess alcohol is removed under reduced pressure. The residue is diluted with an organic solvent (e.g., diethyl ether) and washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester, which can be further purified by vacuum distillation.

Step 2: Hypothetical Trifluoroacetylation of Dibromoacetate Ester

  • Reaction: Acylation of the dibromoacetate ester with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), in the presence of a non-nucleophilic base.

  • Hypothetical Procedure: To a solution of the ethyl or methyl dibromoacetate in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, is added a non-nucleophilic base (e.g., 2,6-lutidine or proton sponge). Trifluoroacetic anhydride is then added dropwise. The reaction mixture is stirred at 0 °C and allowed to slowly warm to room temperature. The reaction is monitored by GC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica gel or by vacuum distillation.

Visualizations

Hypothetical Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Trifluoroacetylation (Hypothetical) Dibromoacetic_Acid Dibromoacetic Acid Esterification Esterification (Acid Catalyst, Reflux) Dibromoacetic_Acid->Esterification Alcohol Ethanol or Methanol Alcohol->Esterification Dibromoacetate_Ester Ethyl/Methyl Dibromoacetate Esterification->Dibromoacetate_Ester Trifluoroacetylation Trifluoroacetylation Dibromoacetate_Ester->Trifluoroacetylation TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Trifluoroacetylation Base Non-nucleophilic Base Base->Trifluoroacetylation Target_Compound Ethyl/Methyl Trifluoroacetyldibromoacetate Trifluoroacetylation->Target_Compound Comparative_Analysis_Workflow Start Start: Comparative Study of Ethyl vs. Methyl Trifluoroacetyldibromoacetate Data_Gathering Data Gathering on Analogous Compounds Start->Data_Gathering Property_Analysis Analysis of Physicochemical Properties Data_Gathering->Property_Analysis Reactivity_Analysis Analysis of Reactivity and Applications Data_Gathering->Reactivity_Analysis Hypothetical_Comparison Hypothetical Comparison of Target Compounds Property_Analysis->Hypothetical_Comparison Reactivity_Analysis->Hypothetical_Comparison Protocol_Development Development of Hypothetical Synthetic Protocol Hypothetical_Comparison->Protocol_Development Visualization Creation of Visualizations (Pathways, Workflows) Protocol_Development->Visualization Report_Generation Generation of Comparative Guide Visualization->Report_Generation End End Report_Generation->End

References

A Comparative Guide to Fluorinating Reagents: Ethyl Dibromofluoroacetate vs. Electrophilic and Nucleophilic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and materials chemistry. The choice of fluorinating reagent is critical, dictating the scope, efficiency, and safety of the synthesis. This guide provides a comprehensive benchmark of Ethyl Dibromofluoroacetate (EDBFA) against two classes of widely used fluorinating agents: the electrophilic reagent Selectfluor® and the nucleophilic reagent Diethylaminosulfur Trifluoride (DAST).

While often grouped with fluorinating agents, Ethyl Dibromofluoroacetate is more accurately described as a fluorinated building block.[1][2] It serves as a versatile precursor for the synthesis of various fluorinated compounds, rather than a direct source of a fluorine atom for substitution or addition reactions.[1] In contrast, Selectfluor® and DAST are direct fluorinating agents, providing an electrophilic ("F+") and nucleophilic ("F-") source of fluorine, respectively.[3][4] Understanding these fundamental differences is key to selecting the appropriate reagent for a desired molecular transformation.

At a Glance: A Comparative Overview

The following table summarizes the key characteristics of Ethyl Dibromofluoroacetate, Selectfluor®, and DAST, highlighting their distinct roles in organofluorine synthesis.

FeatureEthyl Dibromofluoroacetate (EDBFA)Selectfluor®Diethylaminosulfur Trifluoride (DAST)
Reagent Type Fluorinated Building BlockElectrophilic Fluorinating AgentNucleophilic Fluorinating Agent
Primary Use Synthesis of α-fluoro-α,β-unsaturated esters, β-lactams, and other fluorinated structures via the Reformatsky reaction.[1][5]Direct fluorination of a wide range of nucleophiles, including enolates, enol ethers, and aromatic compounds.[6][7][8]Deoxyfluorination of alcohols to alkyl fluorides and conversion of carbonyls to gem-difluorides.[9][10][11]
Mechanism Formation of a zinc enolate (Reformatsky reagent) followed by nucleophilic addition to an electrophile.[1][5]Electrophilic attack on a nucleophilic center, potentially involving a single electron transfer (SET) mechanism.[6][12]Formation of an alkoxyaminosulfur difluoride intermediate, followed by SN1 or SN2 displacement by fluoride.[9][13]
Safety Profile Corrosive and toxic; handle with care in a fume hood.[14]Air and moisture stable, non-volatile solid; generally considered a safer alternative to gaseous fluorine.[8]Thermally unstable (can detonate above 90°C), moisture-sensitive; requires careful handling at low temperatures.[10][11]
Typical Substrates Aldehydes, ketones, imines.[1][15]1,3-Dicarbonyl compounds, activated aromatic rings, alkenes, silyl enol ethers.[7][16][17]Primary, secondary, and tertiary alcohols; aldehydes and ketones.[9][10]
Products β-hydroxy-α-fluoroesters, α-fluoro-α,β-unsaturated esters, fluorinated β-lactams.[1][15]α-fluorinated carbonyls, aryl fluorides, vicinal fluorohydrins.[16][17]Alkyl fluorides, gem-difluoroalkanes.[9][10]

Delving into the Mechanisms: Visualizing the Reaction Pathways

The distinct applications of these reagents stem from their fundamentally different reaction mechanisms. The following diagrams, generated using the DOT language, illustrate the key steps in the transformations mediated by each reagent.

EDBFA_Mechanism cluster_0 Reformatsky Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Workup and Product Formation EDBFA Ethyl Dibromofluoroacetate (EDBFA) Reformatsky_Reagent Reformatsky Reagent (Zinc Enolate) EDBFA->Reformatsky_Reagent + Zn Zn Zinc (Zn) Carbonyl Aldehyde/Ketone Intermediate Zinc Alkoxide Intermediate Carbonyl->Intermediate + Reformatsky Reagent Product β-Hydroxy-α-fluoroester Intermediate->Product Acidic Workup

Figure 1: Reaction pathway for the zinc-mediated Reformatsky reaction using EDBFA.

Selectfluor_Mechanism cluster_0 Electrophilic Fluorination cluster_1 Product Formation Nucleophile Nucleophile (e.g., Enolate) Transition_State Transition State Nucleophile->Transition_State + Selectfluor® Selectfluor Selectfluor® Fluorinated_Product α-Fluorinated Product Transition_State->Fluorinated_Product Byproduct Selectfluor® Byproduct Transition_State->Byproduct

Figure 2: General mechanism of electrophilic fluorination with Selectfluor®.

DAST_Mechanism cluster_0 Intermediate Formation cluster_1 Nucleophilic Displacement Alcohol Alcohol Intermediate Alkoxyaminosulfur Difluoride Intermediate Alcohol->Intermediate + DAST - HF DAST DAST Product Alkyl Fluoride Intermediate->Product + F⁻ (SN1 or SN2) Fluoride Fluoride Ion

Figure 3: Mechanism of deoxyfluorination of an alcohol using DAST.

Experimental Protocols: A Practical Guide

The following sections provide detailed experimental methodologies for key reactions involving each of the benchmarked reagents.

Ethyl Dibromofluoroacetate: Zinc-Mediated Synthesis of α-Fluoro-α,β-unsaturated Esters

This protocol outlines a typical zinc-mediated olefination reaction using EDBFA to produce α-fluoroacrylates.[1]

Materials:

  • Ethyl dibromofluoroacetate (EDBFA)

  • Aldehyde or ketone

  • Activated Zinc powder

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of activated zinc powder (2.0 eq.) in anhydrous THF under an inert atmosphere, add a solution of the aldehyde or ketone (1.0 eq.) and Ethyl dibromofluoroacetate (1.5 eq.) in anhydrous THF dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-fluoro-α,β-unsaturated ester.

Selectfluor®: Electrophilic Fluorination of a 1,3-Dicarbonyl Compound

This procedure details the fluorination of a β-ketoester using Selectfluor®.[16][17]

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

  • Selectfluor®

  • Acetonitrile

  • Water

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a mixture of acetonitrile and water.

  • Add Selectfluor® (1.1 eq.) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring by TLC.

  • After the reaction is complete, add water to the mixture and extract with dichloromethane (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the α-fluorinated product.

DAST: Deoxyfluorination of a Primary Alcohol

This protocol describes the conversion of a primary alcohol to its corresponding alkyl fluoride using DAST.[10][18]

Materials:

  • Primary alcohol

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary alcohol (1.0 eq.) in anhydrous DCM in a flame-dried flask under an inert atmosphere and cool the solution to -78°C.

  • Slowly add DAST (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated NaHCO₃ solution at 0°C.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the alkyl fluoride.

Conclusion: Selecting the Right Tool for the Job

The choice between Ethyl Dibromofluoroacetate, Selectfluor®, and DAST is not a matter of one being superior to the others, but rather understanding their distinct chemical functionalities.

  • Ethyl Dibromofluoroacetate is the reagent of choice for constructing complex fluorinated molecules by introducing a C-CHF-COOEt or related moiety, particularly through the robust and versatile Reformatsky reaction.

  • Selectfluor® offers a user-friendly and efficient method for the direct electrophilic fluorination of a wide array of nucleophilic substrates, making it a valuable tool for late-stage functionalization.[3]

  • DAST remains a powerful, albeit hazardous, reagent for the deoxyfluorination of alcohols and the conversion of carbonyls to gem-difluorides, transformations that are challenging with other methods.

By understanding the mechanisms, applications, and safety considerations of each of these reagents, researchers can make informed decisions to advance their synthetic campaigns in the ever-evolving landscape of organofluorine chemistry.

References

Cost-benefit analysis of using Ethyl trifluoroacetyldibromoacetate in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group is a critical strategy in modern medicinal chemistry and materials science, often enhancing metabolic stability, lipophilicity, and binding affinity of molecules. The choice of a trifluoromethylating agent is a key consideration in synthesis, balancing cost, efficiency, safety, and substrate scope. This guide provides a cost-benefit analysis of leading trifluoromethylating agents, supported by experimental data and detailed protocols to inform your selection process.

Performance Comparison of Key Trifluoromethylating Agents

The selection of an appropriate trifluoromethylating agent is highly dependent on the nature of the substrate and the desired reaction pathway (nucleophilic, electrophilic, or radical). Below is a summary of the performance of three widely used classes of reagents: Togni's reagents, Umemoto's reagents, and the Ruppert-Prakash reagent (TMSCF3).

Reagent ClassTypeKey AdvantagesKey Disadvantages
Togni's Reagents Electrophilic/RadicalBroad substrate scope, including alkenes, alkynes, and arenes; bench-stable solids.[1][2]Higher cost; can require metal catalysts for some transformations.[3][4]
Umemoto's Reagents Electrophilic/RadicalPowerful electrophilic trifluoromethylating agents; effective for a range of nucleophiles.[5][6]Can be highly reactive and require careful handling; cost can be a factor.[7][8]
Ruppert-Prakash Reagent (TMSCF3) NucleophilicCost-effective; widely used for carbonyl and imine trifluoromethylation; generates volatile byproducts.[9][10]Requires an initiator (e.g., fluoride source); sensitive to moisture.[11][12][13]

Cost Analysis

The cost of trifluoromethylating agents is a significant factor in process development and scale-up. The following table provides an approximate cost comparison based on currently available supplier pricing. Prices are subject to change and may vary based on purity and quantity.

ReagentSupplier ExamplePrice (USD) per Gram
Togni's Reagent IICF Plus Chemicals€30/g (for a 2g mixture)[14]
Togni's Reagent IIOtto Chemie$236/g[15]
Acid C2F5-Togni reagentSigma-Aldrich$504/g (for 500mg)
Ruppert-Prakash Reagent (TMSCF3)ChemicalBook~$17.6/g (for 5g)[9]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and successful implementation. Below are representative protocols for the trifluoromethylation of a ketone using both an electrophilic (Togni's) and a nucleophilic (Ruppert-Prakash) reagent.

Protocol 1: Electrophilic Trifluoromethylation of an Enamine with Togni's Reagent II

This protocol is adapted from a procedure for the synthesis of β-trifluoromethylated 2H-azirines, where the initial step is the trifluoromethylation of an enamine.[16]

Materials:

  • Enamine substrate (e.g., 1-(prop-1-en-2-yl)pyrrolidine)

  • Togni's Reagent II

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the enamine (1.0 mmol) in DMF (10 mL), add CuI (0.2 mmol).

  • Add Togni's Reagent II (1.2 mmol) to the mixture.

  • Stir the reaction at room temperature and monitor the consumption of the starting material by TLC.

  • Upon completion, the reaction mixture can be worked up by quenching with water and extracting with an organic solvent.

  • The crude product is then purified by column chromatography.

In a specific example, the treatment of enamine 5a with Togni reagent 1 in the presence of CuI in DMF at room temperature for two hours afforded the β-trifluoromethylated enamine 6a in a 23% yield.[16]

Protocol 2: Nucleophilic Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent (TMSCF3)

This protocol is a general procedure for the trifluoromethylation of carbonyls.[17]

Materials:

  • Aldehyde substrate (e.g., 4-(tert-butyl)-N-methoxy-N-methylbenzamide)

  • Ruppert-Prakash Reagent (TMSCF3)

  • Cesium fluoride (CsF)

  • Toluene

Procedure:

  • To a round bottom flask, add CsF (0.2 eq.).

  • Add toluene, followed by the aldehyde substrate (1 eq.).

  • Cool the flask to 0 °C.

  • Add TMSCF3 (2 eq.) dropwise over 10 minutes.

  • Stir at 0 °C for 10 minutes, then allow the reaction to warm to room temperature and stir overnight.

  • The reaction is quenched with an aqueous solution and the product is extracted with an organic solvent.

  • The organic layer is dried, concentrated, and the crude product is purified by flash chromatography.

This procedure, when applied to 4-(tert-butyl)-N-methoxy-N-methylbenzamide, yielded the corresponding trifluoromethylated ketone in 81% yield after purification.[17]

Reaction Mechanisms and Workflows

Understanding the reaction mechanism is key to optimizing conditions and troubleshooting. The following diagrams illustrate the generalized pathways for electrophilic trifluoromethylation with Togni's reagent and nucleophilic trifluoromethylation with the Ruppert-Prakash reagent.

Electrophilic_Trifluoromethylation cluster_catalyst_activation Catalyst Activation cluster_radical_formation Radical Formation cluster_substrate_reaction Substrate Reaction Togni_Reagent Togni's Reagent Activated_Complex [Togni-Cu(I)] Complex Togni_Reagent->Activated_Complex Coordination CuI Cu(I) CuI->Activated_Complex Intermediate_9 Intermediate 9 Activated_Complex->Intermediate_9 Decomposition CF3_Radical •CF3 Radical_Adduct Radical Adduct CF3_Radical->Radical_Adduct Intermediate_9->CF3_Radical Substrate Enamine/Alkene Substrate->Radical_Adduct Radical Addition Product Trifluoromethylated Product Radical_Adduct->Product Further Steps

Caption: Generalized mechanism for copper-catalyzed electrophilic/radical trifluoromethylation using Togni's reagent.

Nucleophilic_Trifluoromethylation cluster_initiation Initiation cluster_cf3_generation CF3⁻ Generation cluster_carbonyl_addition Carbonyl Addition TMSCF3 Ruppert-Prakash Reagent (TMSCF3) Siliconate_Complex [TMSCF3(F)]⁻ TMSCF3->Siliconate_Complex Initiator Initiator (e.g., F⁻) Initiator->Siliconate_Complex CF3_Anion CF3⁻ Siliconate_Complex->CF3_Anion TMSF TMS-F Siliconate_Complex->TMSF Alkoxide Trifluoromethylated Alkoxide CF3_Anion->Alkoxide Carbonyl Aldehyde/Ketone Carbonyl->Alkoxide Nucleophilic Attack Product Silyl Ether Product Alkoxide->Product Trapping with TMS+ source

Caption: Generalized mechanism for nucleophilic trifluoromethylation of carbonyls using the Ruppert-Prakash reagent.

Conclusion

The choice of a trifluoromethylating agent requires a careful evaluation of multiple factors. For nucleophilic additions to carbonyls where cost is a major driver, the Ruppert-Prakash reagent (TMSCF3) offers a robust and economical solution.[9][10] For broader substrate scopes, including the trifluoromethylation of less activated systems via electrophilic or radical pathways, Togni's and Umemoto's reagents provide powerful, albeit more expensive, alternatives.[1][2][5][6] The detailed protocols and mechanistic insights provided in this guide aim to equip researchers with the necessary information to make an informed decision for their specific synthetic challenges.

References

Spectroscopic comparison of Ethyl trifluoroacetyldibromoacetate and its precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the hypothetical compound ethyl trifluoroacetyldibromoacetate and its precursors, ethyl trifluoroacetate and ethyl bromoacetate. Due to the limited availability of experimental data for this compound in the public domain, this guide presents a combination of experimental data for the precursors and predicted spectroscopic data for the final compound based on established chemical principles and analogous structures.

Overview and Synthesis Pathway

This compound is a halogenated β-keto ester that can be conceptually synthesized from ethyl trifluoroacetate and ethyl bromoacetate. A plausible synthetic route involves a Claisen condensation of ethyl trifluoroacetate with ethyl acetate to form ethyl trifluoroacetoacetate, followed by a subsequent dibromination at the α-position.

The following diagram illustrates the logical synthesis pathway from the precursors to the final product.

Synthesis_Pathway cluster_precursors Precursors cluster_intermediate Intermediate cluster_product Final Product Ethyl Trifluoroacetate Ethyl Trifluoroacetate Ethyl Trifluoroacetoacetate Ethyl Trifluoroacetoacetate Ethyl Trifluoroacetate->Ethyl Trifluoroacetoacetate Claisen Condensation (+ Ethyl Acetate) Ethyl Bromoacetate Ethyl Bromoacetate This compound This compound Ethyl Bromoacetate->this compound Conceptual Precursor Ethyl Trifluoroacetoacetate->this compound Dibromination (e.g., with Br2)

Caption: Plausible synthesis pathway for this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for ethyl trifluoroacetate, ethyl bromoacetate, and the predicted data for this compound.

Table 1: ¹H NMR Data (Chemical Shift δ in ppm)
Compound-CH₃ (t)-CH₂- (q)α-CH/CH₂Reference Solvent
Ethyl Trifluoroacetate ~1.39~4.42-CDCl₃[1][2]
Ethyl Bromoacetate ~1.30~4.24~3.84 (s)CDCl₃[3][4]
This compound (Predicted) ~1.35~4.35-CDCl₃

Note: The absence of a proton at the α-position in ethyl trifluoroacetate and the predicted this compound results in no signal in that region.

Table 2: ¹³C NMR Data (Chemical Shift δ in ppm)
Compound-CH₃-CH₂-C=Oα-CCF₃Reference Solvent
Ethyl Trifluoroacetate ~13.8~65.0~157.8 (q)-~115.5 (q)CDCl₃[2]
Ethyl Bromoacetate ~14.0~62.3~166.8~25.8-CDCl₃
This compound (Predicted) ~14.2~64.5~162.0 (q)~40.0~114.0 (q)CDCl₃

Note: The carbonyl and CF₃ signals in trifluoroacetyl compounds appear as quartets due to coupling with the fluorine atoms.

Table 3: IR Spectroscopy Data (Wavenumber cm⁻¹)
CompoundC=O StretchC-O StretchC-F StretchC-Br Stretch
Ethyl Trifluoroacetate ~1780~1280, ~1150~1300-1100-[5]
Ethyl Bromoacetate ~1735~1280, ~1150-~650[6]
This compound (Predicted) ~1760, ~1740~1270, ~1140~1300-1100~630

Note: The presence of two carbonyl groups in the predicted structure may lead to two distinct C=O stretching frequencies.

Table 4: Mass Spectrometry Data (m/z)
CompoundMolecular Ion (M⁺)Key Fragments
Ethyl Trifluoroacetate 142.02114 ([M-C₂H₄]⁺), 97 ([M-OC₂H₅]⁺), 69 ([CF₃]⁺)[7][8]
Ethyl Bromoacetate 166/168 ( bromine isotopes)121/123 ([M-OC₂H₅]⁺), 88 ([M-Br]⁺), 43 ([C₂H₃O]⁺)[9][10]
This compound (Predicted) 328/330/332 (two bromine isotopes)283/285/287 ([M-OC₂H₅]⁺), 249/251 ([M-Br]⁺), 69 ([CF₃]⁺)

Experimental Protocols

Synthesis of Precursors
  • Ethyl Trifluoroacetate: This compound is commercially available. A common laboratory synthesis involves the esterification of trifluoroacetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.[11][12] The reaction mixture is typically refluxed, and the product is purified by distillation.

  • Ethyl Bromoacetate: This precursor is also commercially available. It can be synthesized by the esterification of bromoacetic acid with ethanol, often catalyzed by an acid. Another method is the reaction of ethyl acetate with bromine in the presence of a catalyst like red phosphorus (Hell-Volhard-Zelinsky reaction).

Spectroscopic Analysis

The following are general protocols for the spectroscopic analysis of the compounds discussed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving approximately 10-20 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a standard 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).

    • Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • Infrared (IR) Spectroscopy:

    • For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used by placing a drop of the liquid directly on the ATR crystal.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands corresponding to functional groups.

  • Mass Spectrometry (MS):

    • Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

    • Ionize the sample using a suitable method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

    • Analyze the resulting ions based on their mass-to-charge ratio (m/z).

    • Interpret the mass spectrum to determine the molecular weight and identify characteristic fragment ions.

Discussion of Spectroscopic Features

  • ¹H NMR: The key differentiating feature in the ¹H NMR spectra is the signal for the α-protons. Ethyl bromoacetate shows a singlet around 3.84 ppm for the -CH₂Br group.[3][4] This signal is absent in the spectra of ethyl trifluoroacetate and the predicted spectrum of this compound due to the lack of protons at the α-position. The electron-withdrawing trifluoroacetyl group is expected to deshield the adjacent ethyl group protons more significantly than the bromoacetyl group.

  • ¹³C NMR: The ¹³C NMR spectra provide more detailed structural information. The presence of the trifluoromethyl group in ethyl trifluoroacetate and the predicted product results in characteristic quartet signals for the CF₃ carbon and the adjacent carbonyl carbon due to C-F coupling. The chemical shift of the α-carbon is a key indicator of substitution.

  • IR Spectroscopy: The position of the carbonyl (C=O) stretching band is sensitive to the electronic environment. The highly electron-withdrawing trifluoromethyl group in ethyl trifluoroacetate causes the C=O stretch to appear at a higher wavenumber (~1780 cm⁻¹) compared to ethyl bromoacetate (~1735 cm⁻¹)[5][6]. The predicted spectrum for this compound is expected to show two C=O stretches due to the ketone and ester carbonyls.

  • Mass Spectrometry: The mass spectra are characterized by the molecular ion peaks and distinct fragmentation patterns. The presence of bromine in ethyl bromoacetate and the predicted dibrominated product is readily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The trifluoromethyl group in ethyl trifluoroacetate and the predicted product would lead to a prominent fragment at m/z 69, corresponding to the [CF₃]⁺ ion.[7][8]

Logical Relationships in Spectroscopic Data

The following diagram illustrates the logical flow of how the spectroscopic features of the precursors inform the predicted data for the final product.

Spectroscopic_Logic cluster_precursors_spec Precursor Spectroscopic Features cluster_synthesis_logic Chemical Transformations cluster_product_spec Predicted Product Spectroscopic Features EtTFA_Spec Ethyl Trifluoroacetate - CF3 group signals (NMR, MS) - High freq. C=O stretch (IR) Claisen Claisen Condensation (Introduces α-CH₂ next to CF₃CO) EtTFA_Spec->Claisen Product_Spec This compound - Retains CF3 signals - Loses α-CH signal - Gains two Br atoms (MS isotope pattern) - Shifted C=O frequencies (IR) EtTFA_Spec->Product_Spec Inherited Features EtBrA_Spec Ethyl Bromoacetate - α-CH2 signal (NMR) - Br isotope pattern (MS) - C-Br stretch (IR) Dibromination Dibromination (Replaces α-CH₂ with CBr₂) Claisen->Dibromination Dibromination->Product_Spec

Caption: Logical flow from precursor spectra to predicted product spectra.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound and its precursors. While the data for the final product is predictive, it is based on sound spectroscopic principles and provides a valuable reference for researchers in the field. Further experimental work is necessary to validate these predictions.

References

Comparative Guide to the Kinetic Studies of Reactions Involving Ethyl Trifluoroacetyldibromoacetate and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of reactions involving ethyl trifluoroacetyldibromoacetate and its structural analogs. Due to the limited availability of direct kinetic data for this compound in the reviewed literature, this guide leverages data from closely related compounds to infer its reactivity. The comparisons drawn are based on established principles of physical organic chemistry, considering the electronic and steric effects of the substituents.

Nucleophilic Substitution Reactions

The presence of two bromine atoms and a trifluoroacetyl group on the alpha-carbon of this compound suggests a high reactivity towards nucleophiles. To understand its potential kinetic behavior, we can compare it with simpler alpha-haloesters like ethyl bromoacetate.

Comparative Kinetic Data for Nucleophilic Substitution
ReactantNucleophileSolventRate Constant (k)Temperature (°C)Citation
Ethyl bromoacetatePhenoxyacetate ion90% aq. acetone1.23 x 10⁻³ M⁻¹s⁻¹40[1]
Ethyl bromoacetateSubstituted phenoxyacetate ions90% aq. acetoneVaries with substituent30-40[1]

No direct kinetic data for this compound was found in the reviewed literature.

Discussion:

The reaction of ethyl bromoacetate with substituted phenoxyacetate ions follows second-order kinetics, being first order in each reactant[1]. The rate is accelerated by electron-releasing groups on the nucleophile, as indicated by a negative Hammett ρ value (-0.242 at 40°C)[1].

For this compound, the strong electron-withdrawing nature of the trifluoroacetyl group (-COCF₃) is expected to significantly enhance the electrophilicity of the alpha-carbon. This would lead to a much faster rate of nucleophilic substitution compared to ethyl bromoacetate. The presence of a second bromine atom would further increase the reactivity and could also lead to subsequent reactions.

Experimental Protocol: Kinetic Study of Ethyl Bromoacetate with Substituted Phenoxyacetate Ions[1]
  • Materials: Ethyl bromoacetate, substituted phenoxyacetic acids, sodium hydroxide, acetone, and distilled water.

  • Preparation of Solutions: Stock solutions of ethyl bromoacetate and sodium salts of substituted phenoxyacetic acids are prepared in 90% aqueous acetone.

  • Kinetic Measurements:

    • Equal volumes of the ester and the nucleophile solutions of known concentrations are mixed in a thermostated bath.

    • Aliquots of the reaction mixture are withdrawn at regular intervals and quenched with a known excess of mineral acid.

    • The unreacted phenoxyacetate is then titrated with a standard alkali.

  • Data Analysis: The second-order rate constants are calculated from the titration data using the integrated rate law for a second-order reaction.

Logical Relationship Diagram: Expected Reactivity in Nucleophilic Substitution

cluster_reactivity Relative Rate of Nucleophilic Substitution cluster_factors Influencing Factors EBA Ethyl Bromoacetate ETDA This compound (Expected) EBA->ETDA Much Faster EWG Strong Electron- Withdrawing Group (-COCF3) EWG->ETDA TwoBr Two Leaving Groups (Br) TwoBr->ETDA

Caption: Expected relative reactivity of this compound in nucleophilic substitution.

Hydrolysis Reactions

The hydrolysis of esters is a fundamental reaction, and the rate is highly dependent on the substituents. We can infer the hydrolytic stability and kinetics of this compound by comparing it with ethyl trifluoroacetate and p-nitrophenyl trifluoroacetate.

Comparative Kinetic Data for Hydrolysis
ReactantConditionsRate Constant (k)Temperature (°C)Citation
p-Nitrophenyl trifluoroacetateWater in acetonitrile0.000281 s⁻¹23.0[2]
S-Ethyl trifluorothioacetateWater in acetonitrile0.0000370 s⁻¹23.0[2]
Ethyl acetateAcid catalyzedVaries with acid conc.-[3]
Ethyl acetateBase catalyzedVaries with base conc.20-40[4]

No direct kinetic data for this compound was found in the reviewed literature.

Discussion:

The hydrolysis of p-nitrophenyl trifluoroacetate is significantly faster than that of S-ethyl trifluorothioacetate, highlighting the influence of the leaving group[5][6]. The trifluoroacetyl group makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack by water.

For this compound, the combined electron-withdrawing effects of the trifluoroacetyl group and the two bromine atoms would make the carbonyl carbon even more susceptible to hydrolysis than ethyl trifluoroacetate. The reaction could proceed via a tetrahedral intermediate, and the stability of the leaving group will play a crucial role.

Experimental Protocol: Kinetic Study of S-Ethyl Trifluorothioacetate Hydrolysis[5]
  • Materials: S-ethyl trifluorothioacetate, acetonitrile (spectroscopic grade), and deionized water.

  • Instrumentation: UV-Vis spectrophotometer with a thermostated cuvette holder.

  • Kinetic Measurements:

    • A solution of S-ethyl trifluorothioacetate in acetonitrile is prepared.

    • Aliquots of this solution are added to a cuvette containing a known concentration of water in acetonitrile, maintained at a constant temperature.

    • The reaction is monitored by following the change in absorbance at a specific wavelength over time.

  • Data Analysis: Pseudo-first-order rate constants are determined from the plots of ln(A∞ - At) versus time.

Experimental Workflow: Hydrolysis Kinetics

prep Prepare Solutions (Ester in Acetonitrile, Water) mix Mix Reactants in Thermostated Cuvette prep->mix monitor Monitor Absorbance Change over Time (UV-Vis) mix->monitor plot Plot ln(A∞ - At) vs. Time monitor->plot calc Calculate Pseudo-First-Order Rate Constant (k) plot->calc

Caption: General experimental workflow for studying hydrolysis kinetics.

Cycloaddition Reactions

While no specific cycloaddition kinetic data for this compound was found, the reactivity of related fluorinated compounds in such reactions provides valuable insights. For instance, ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate is known to participate in cycloaddition reactions.

Discussion:

The electron-deficient nature of the double bond in unsaturated analogs of this compound would make them good dienophiles or dipolarophiles in cycloaddition reactions. The kinetics of these reactions would be influenced by the nature of the diene or dipole, the solvent polarity, and the presence of Lewis acid catalysts. For this compound itself, prior elimination of HBr could generate a reactive trifluoroacetyl-bromo-acetylene or a related species that could undergo cycloaddition.

Signaling Pathway: Hypothetical [4+2] Cycloaddition

cluster_reactants Reactants Diene Diene TS Transition State Diene->TS Dienophile Activated Alkene (from this compound derivative) Dienophile->TS Product Cycloadduct TS->Product Concerted Mechanism

Caption: Hypothetical pathway for a [4+2] cycloaddition reaction.

Conclusion

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Ethyl Trifluoroacetyldibromoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety protocols is paramount. The proper disposal of chemical reagents, such as ethyl trifluoroacetyldibromoacetate, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this halogenated organic compound, ensuring the protection of laboratory personnel and the environment.

This compound is a halogenated organic compound and must be treated as hazardous waste.[1] Improper disposal can lead to environmental contamination and potential health risks. Adherence to the following procedures is crucial for maintaining a safe and compliant laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) for this compound. While a specific SDS was not found, information from similar compounds like ethyl trifluoroacetate and ethyl bromodifluoroacetate indicates that it is likely to be flammable, an irritant, and harmful if swallowed or inhaled.[2][3][4]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.

In Case of a Spill:

  • Evacuate the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a designated, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to manage it as a halogenated organic hazardous waste.[1][5] Never dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Designate a specific, properly labeled waste container for "Halogenated Organic Waste."[1][5]

    • The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[6]

    • The label should clearly state "Hazardous Waste," "Halogenated Organic Solvents," and list the full chemical name: "this compound."[5][7]

  • Waste Segregation:

    • It is critical to segregate halogenated organic waste from non-halogenated waste streams to prevent dangerous reactions and to facilitate proper disposal.[1][5]

    • Do not mix this compound with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[8]

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.[9][10]

    • The storage area should be away from heat, sparks, and open flames.

    • Ensure the waste container is kept closed except when adding waste.[9]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Follow all institutional and local regulations for hazardous waste disposal.

    • The most common disposal method for halogenated organic compounds is high-temperature incineration at a licensed facility.[11]

Quantitative Data Summary

For easy reference, the following table summarizes key safety and disposal parameters based on general guidelines for halogenated organic compounds.

ParameterGuidelineSource
Waste Category Halogenated Organic Hazardous Waste[1]
Primary Disposal Method High-Temperature Incineration[11]
PPE Requirements Safety Goggles, Chemical-Resistant Gloves, Lab Coat[2][3][4]
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Strong Bases[8]
Waste Container Labeled, sealed, compatible material (glass or polyethylene)[5][6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound for Disposal identify Identify as Halogenated Organic Compound start->identify ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat identify->ppe segregate Segregate as Halogenated Waste ppe->segregate container Collect in a Labeled, Compatible Container segregate->container storage Store in a Designated Secondary Containment Area container->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs end End: Proper Disposal via Incineration contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Trifluoroacetyldibromoacetate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl trifluoroacetyldibromoacetate was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar chemicals, including Ethyl trifluoroacetate and Ethyl bromodifluoroacetate. Researchers must conduct a thorough risk assessment and consult their institution's Environmental Health and Safety (EHS) department before handling this chemical.

This compound is a halogenated ester that requires careful handling due to its potential hazards. This guide provides essential safety and logistical information to ensure the well-being of laboratory personnel and the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

Given the characteristics of similar compounds, this compound is likely to be a flammable liquid that is harmful if swallowed, in contact with skin, or inhaled. It may also cause severe eye irritation and skin irritation. Therefore, a stringent PPE protocol is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPEMaterial/Specification
Eyes/Face Safety Goggles and Face ShieldANSI Z87.1 certified. A face shield should be worn over safety goggles, especially when handling larger quantities or when there is a splash hazard.[1]
Hands Chemical-resistant glovesNitrile gloves are suitable for incidental contact. For prolonged contact or immersion, heavier-duty gloves such as neoprene or those with a silver shield lining are recommended. Always inspect gloves before use and dispose of them properly after handling.[1][2][3]
Body Flame-retardant lab coatA lab coat made of materials like Nomex® should be worn and fully buttoned.[3]
Respiratory Respirator (if necessary)Use in a well-ventilated area or a chemical fume hood. If engineering controls are insufficient to maintain exposure below permissible limits, a respirator is required. This necessitates annual medical evaluations and fit testing.[3][4]
Feet Closed-toe shoesShoes should fully cover the feet.

Operational Plan: From Benchtop to Disposal

A systematic approach to handling this compound is crucial to minimize risks.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather and Inspect Materials prep_hood->prep_materials handle_dispense Dispense Chemical Carefully prep_materials->handle_dispense handle_reaction Perform Experiment handle_dispense->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate emergency_spill Follow Spill Cleanup Protocol handle_reaction->emergency_spill emergency_exposure Follow First Aid Procedures handle_reaction->emergency_exposure cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe cluster_risk Risk Assessment cluster_ppe_level PPE Level cluster_ppe_items Required PPE risk Task Risk Level? low Low Risk (e.g., small quantities, dilute solutions) risk->low Low medium Medium Risk (e.g., larger quantities, potential for splash) risk->medium Medium high High Risk (e.g., risk of aerosolization, large spills) risk->high High ppe_low Safety Goggles Nitrile Gloves Lab Coat low->ppe_low ppe_medium Safety Goggles & Face Shield Double Nitrile or Neoprene Gloves Flame-Retardant Lab Coat medium->ppe_medium ppe_high Safety Goggles & Face Shield Heavy-Duty Gloves Flame-Retardant Lab Coat Respirator high->ppe_high

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.